molecular formula C6H10NO8P B1681977 Sparfosic acid CAS No. 51321-79-0

Sparfosic acid

Katalognummer: B1681977
CAS-Nummer: 51321-79-0
Molekulargewicht: 255.12 g/mol
InChI-Schlüssel: ZZKNRXZVGOYGJT-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sparfosic acid is a solid. This compound belongs to the n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at the terminal nitrogen atom. This substance is known to target aspartate carbamoyltransferase catalytic chain and CAD protein.
This compound is a stable transition state analogue for an aspartate transcarbamylase-catalyzed reaction with antineoplastic activity. This compound is a stable transition analogue of the activated complex for the reaction catalyzed by aspartate transcarbamylase, the first step in the pyrimidine biosynthetic pathway. This agent inhibits de novo pyrimidine biosynthesis and increases the extent to which fluorouracil metabolites are incorporated into RNA.
inhibitor of aspartate transcarbamylase

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKNRXZVGOYGJT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60342-56-5 (tetra-hydrochloride salt)
Record name Sparfosic Acid [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80199325
Record name Sparfosic Acid
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Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 950 (mg/mL)
Record name PALA
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/224131%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

51321-79-0
Record name N-Phosphonacetyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51321-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfosic Acid [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfosic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03459
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Record name Sparfosic Acid
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Record name SPARFOSIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78QVZ7RG8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sparfosic Acid: A Dual-Action Antimetabolite Targeting Pyrimidine Biosynthesis and Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), is a potent synthetic antimetabolite that has been extensively studied for its anticancer properties. Its primary mechanism of action involves the targeted inhibition of a critical enzyme in the de novo pyrimidine biosynthesis pathway, leading to the depletion of essential precursors for DNA and RNA synthesis. More recent evidence has unveiled a novel immunomodulatory role for this compound, implicating it in the activation of the innate immune sensor NOD2. This dual functionality positions this compound as a compelling molecule for further investigation in both oncology and immunology. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support ongoing research and drug development efforts.

Core Mechanism: Inhibition of Aspartate Transcarbamoylase (ATCase)

The principal molecular target of this compound is Aspartate Transcarbamoylase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of uridine and cytidine nucleotides, which are vital for the formation of DNA and RNA.

This compound acts as a potent transition-state analog inhibitor of ATCase.[3] Its structure mimics the tetrahedral intermediate formed during the condensation of carbamoyl phosphate and L-aspartate to N-carbamoyl-L-aspartate.[4] This high-affinity binding effectively blocks the active site of the enzyme, leading to a cessation of pyrimidine synthesis.

Enzyme Kinetics and Conformational Changes

The interaction of this compound with ATCase is a well-characterized process involving significant conformational changes in the enzyme. ATCase exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[2] The binding of substrates, or this compound, induces a shift in the equilibrium from the T state to the R state.[5]

Kinetic studies have revealed a two-step binding mechanism for this compound to the catalytic subunit of ATCase. This involves a rapid initial binding followed by a slower isomerization of the enzyme-inhibitor complex, resulting in a tighter association.

Quantitative Data on this compound Potency

The inhibitory potency of this compound against ATCase has been quantified through various studies. The following tables summarize key kinetic and inhibitory constants.

ParameterValueSpecies/SystemReference
Ki (app) 5 nMHuman leukocyte ATCase[6]
KD (average) 110 nME. coli ATCase (in the absence of allosteric effectors)[7]
KD (average) 65 nME. coli ATCase (in the presence of ATP)[7]
KD (average) 266 nME. coli ATCase (in the presence of CTP)[7]

Table 1: Inhibitory and Dissociation Constants of this compound for Aspartate Transcarbamoylase.

Signaling Pathway: Inhibition of De Novo Pyrimidine Biosynthesis

The inhibition of ATCase by this compound has a direct and profound impact on the de novo pyrimidine biosynthesis pathway. This disruption leads to the depletion of intracellular pools of uridine and cytidine nucleotides, which are essential for nucleic acid synthesis and other cellular processes.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate L-Aspartate Aspartate->ATCase N_Carbamoyl_Aspartate N-Carbamoyl-L-Aspartate ATCase->N_Carbamoyl_Aspartate Dihydroorotase Dihydroorotase N_Carbamoyl_Aspartate->Dihydroorotase Dihydroorotate Dihydroorotate Dihydroorotase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMP Synthase Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP CTP_Synthase CTP Synthase UTP->CTP_Synthase RNA_DNA RNA and DNA Synthesis UTP->RNA_DNA CTP Cytidine Triphosphate (CTP) CTP_Synthase->CTP CTP->RNA_DNA Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase Inhibition

Figure 1: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by this compound.

Secondary Mechanism: Activation of NOD2 Signaling

Recent research has uncovered a novel mechanism of action for this compound, demonstrating its ability to activate the intracellular innate immune sensor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[9] This activation is independent of its effects on pyrimidine biosynthesis and points to a direct immunomodulatory role for the compound.

The activation of NOD2 by this compound is proposed to occur through a non-canonical signaling pathway. This pathway involves the mitochondrial antiviral-signaling protein (MAVS) and interferon response factor 1 (IRF1), rather than the classical receptor-interacting serine/threonine-protein kinase 2 (RIPK2) pathway.[9] This activation leads to an enhanced type I interferon response, suggesting a potential role for this compound in antiviral and antibacterial immunity.[9]

Signaling Pathway: this compound-Mediated NOD2 Activation

The following diagram illustrates the proposed non-canonical NOD2 signaling pathway activated by this compound.

NOD2_Activation cluster_cell Cellular Environment Sparfosic_Acid This compound (PALA) NOD2 NOD2 Sparfosic_Acid->NOD2 Activation (Non-canonical) MAVS MAVS NOD2->MAVS IRF1 IRF1 MAVS->IRF1 Nucleus Nucleus IRF1->Nucleus Translocation ISGs Interferon-Stimulated Genes (ISGs) Expression Nucleus->ISGs Upregulation Antiviral_Response Enhanced Antiviral/Antibacterial Response ISGs->Antiviral_Response

Figure 2: Proposed Non-Canonical NOD2 Signaling Pathway Activated by this compound.

Experimental Protocols

Determination of ATCase Activity (Colorimetric Assay)

This protocol is a generalized method for determining the activity of aspartate transcarbamoylase.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate Solution: 20 mM Carbamoyl Phosphate, 50 mM L-Aspartate in Assay Buffer

  • Color Reagent: 0.4% (w/v) Antipyrine, 0.6% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5 M H2SO4

  • Enzyme Extract (e.g., cell lysate)

  • This compound (for inhibition studies)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer for IC50 determination.

  • In a 96-well plate, add 50 µL of enzyme extract to each well.

  • Add 50 µL of either Assay Buffer (control) or the this compound dilution to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of pre-warmed Substrate Solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Color Reagent to each well.

  • Incubate at 60°C for 20 minutes to allow for color development.

  • Measure the absorbance at 466 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Measurement of Intracellular Pyrimidine Nucleotide Pools by HPLC

This protocol provides a general workflow for the analysis of uridine and cytidine nucleotide pools.[7][10][11][12][13]

Materials:

  • Cell culture and treatment reagents

  • Cold 0.4 M Perchloric Acid (PCA)

  • 1.5 M KOH/0.4 M KH2PO4 for neutralization

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Anion-exchange column (e.g., Partisil 10-SAX)

  • Mobile Phase A: 0.02 M KH2PO4, pH 4.5

  • Mobile Phase B: 0.5 M KH2PO4, pH 4.5

  • Nucleotide standards (UMP, UDP, UTP, CMP, CDP, CTP)

Procedure:

  • Cell Extraction:

    • Culture cells to the desired density and treat with this compound for the specified time.

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding cold 0.4 M PCA and scraping.

    • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (acid-soluble fraction).

  • Neutralization:

    • Neutralize the supernatant by adding 1.5 M KOH/0.4 M KH2PO4 until the pH reaches ~7.0.

    • Centrifuge to pellet the potassium perchlorate precipitate.

    • Collect the supernatant containing the nucleotides.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a defined volume of the sample onto the equilibrated anion-exchange column.

    • Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A.

    • Monitor the absorbance at 260 nm and 280 nm.

    • Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of the nucleotide standards.

Clinical Context and Future Directions

Phase I clinical trials of this compound have been conducted to evaluate its safety and tolerability.[14] Dose-limiting toxicities, including skin rash, diarrhea, and stomatitis, were observed.[14] While this compound showed limited single-agent efficacy in these early trials, its potent mechanism of action and newly discovered immunomodulatory properties suggest potential for its use in combination therapies.

The dual role of this compound as both a cytotoxic and an immunomodulatory agent opens up new avenues for research. Future studies should focus on:

  • Elucidating the precise molecular interactions between this compound and the NOD2 signaling pathway.

  • Investigating the synergistic potential of this compound with other chemotherapeutic agents and immunotherapies.

  • Exploring its efficacy in preclinical models of viral and bacterial infections.

By further unraveling the intricate mechanisms of this dual-action molecule, the scientific community can better harness its therapeutic potential for a range of diseases.

References

Sparfosic Acid: A Technical Guide to its Function as a DNA Antimetabolite

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), is a synthetic DNA antimetabolite with significant oncolytic properties demonstrated against a variety of experimental solid tumors.[1] Its primary mechanism of action is the potent and specific inhibition of aspartate transcarbamoyltransferase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][3][4] By functioning as a transition-state analog, this compound blocks the synthesis of essential pyrimidine nucleotides, leading to the arrest of DNA replication, cell cycle disruption, and apoptosis in rapidly proliferating cancer cells.[2][5][6][7] This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core biological pathways it modulates.

Core Mechanism of Action

Antimetabolites are a class of chemotherapy drugs that mimic the structure of essential molecules, or metabolites, required for cellular processes.[8][9] By substituting for these metabolites, they disrupt normal cellular function, particularly DNA synthesis, and are thus more toxic to actively dividing cells like those found in tumors.[10] this compound functions as a pyrimidine antagonist, specifically targeting the pathway responsible for creating the building blocks of DNA and RNA.[8][10][11]

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the nucleotides required for DNA and RNA synthesis.[12] In human cells, the first three steps of this pathway are catalyzed by a single multifunctional protein known as CAD, which comprises carbamoyl phosphate synthetase II, aspartate transcarbamoyltransferase (ATCase), and dihydroorotase.[13] The second step, the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate, is catalyzed by ATCase and is the committed step in this pathway.[12][13]

Inhibition of Aspartate Transcarbamoyltransferase (ATCase)

This compound is a potent transition-state analog inhibitor of the ATCase-catalyzed reaction.[3][5][14] It mimics the structure of the tetrahedral intermediate formed during the condensation of carbamoyl phosphate and aspartate, binding tightly to the enzyme's active site and blocking its function.[3][14] This highly specific inhibition halts the de novo pyrimidine synthesis pathway, depriving the cell of the necessary precursors for Uridine Monophosphate (UMP) synthesis.[5][15]

G cluster_pathway De Novo Pyrimidine Biosynthesis CP Carbamoyl Phosphate CAD CAD Enzyme Complex (Aspartate Transcarbamoyltransferase) CP->CAD Asp L-Aspartate Asp->CAD CAA N-Carbamoyl Aspartate CAD->CAA Second Step OtherEnzymes Subsequent Enzymatic Steps CAA->OtherEnzymes UMP Uridine Monophosphate (UMP) OtherEnzymes->UMP Sparfosic_Acid This compound (PALA) Sparfosic_Acid->CAD inhibits caption Figure 1. Inhibition of the De Novo Pyrimidine Pathway. G PALA This compound (PALA) ATCase ATCase Inhibition PALA->ATCase Pyrimidine_Depletion Pyrimidine Nucleotide Pool Depletion ATCase->Pyrimidine_Depletion Replication_Stress DNA Replication Stress Pyrimidine_Depletion->Replication_Stress S_Phase_Arrest S-Phase Cell Cycle Arrest Replication_Stress->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis prolonged arrest leads to caption Figure 2. Cellular consequences of this compound action. G cluster_pala This compound (PALA) Action cluster_5fu 5-Fluorouracil (5-FU) Action PALA This compound ATCase ATCase Inhibition PALA->ATCase dUTP_Pool Depletes dUTP Pool ATCase->dUTP_Pool TS Thymidylate Synthase (TS) Synergy Synergistic Inhibition of DNA Synthesis dUTP_Pool->Synergy FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FdUMP->TS inhibits DNA DNA Synthesis TS->DNA produces dTMP for TS->Synergy caption Figure 3. Synergistic mechanism of this compound and 5-FU. G Start 1. Tumor Cell Implantation (e.g., Lewis Lung Carcinoma, s.c.) Randomization 2. Tumor Growth & Animal Randomization (into treatment & control groups) Start->Randomization Treatment 3. Treatment Administration (e.g., PALA 490 mg/kg i.p. on Days 1, 5, 9) Randomization->Treatment Control 3. Control Administration (e.g., Vehicle i.p.) Randomization->Control Monitoring 4. Regular Monitoring (Tumor Volume, Body Weight, Survival) Treatment->Monitoring Control->Monitoring Endpoint 5. Endpoint Analysis (Tumor Growth Inhibition, Increase in Life-Span) Monitoring->Endpoint caption Figure 4. Experimental workflow for in vivo antitumor studies.

References

The Inhibition of Aspartate Transcarbamoyl Transferase by Sparfosic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartate transcarbamoyl transferase (ATCase) is a critical allosteric enzyme that catalyzes the committed step in the de novo pyrimidine biosynthetic pathway.[1][2][3] Its essential role in nucleotide synthesis makes it a prime target for therapeutic intervention, particularly in cancer chemotherapy.[2][4][5] Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of ATCase.[6][7][8] This technical guide provides an in-depth overview of the inhibition of ATCase by this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and relevant pathway and workflow diagrams.

Introduction: Aspartate Transcarbamoyl Transferase and the Pyrimidine Biosynthesis Pathway

Aspartate transcarbamoyl transferase (EC 2.1.3.2) catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate.[1] This reaction is the second step in the de novo synthesis of pyrimidines, which are essential for the formation of DNA and RNA. The activity of ATCase is tightly regulated by both feedback inhibition from the end-product CTP and activation by the purine nucleotide ATP, ensuring a balanced supply of nucleotides for cellular processes.[1][3]

This compound: A Potent Transition-State Analog Inhibitor

This compound is a synthetic analog of the transition state formed during the enzymatic reaction of ATCase.[1][7][8] It is designed to mimic the tetrahedral intermediate of the substrates, carbamoyl phosphate and aspartate, bound within the active site.[9] This mimicry allows this compound to bind to the active site of ATCase with very high affinity, effectively blocking the binding of the natural substrates and inhibiting the enzyme's catalytic activity.[1][10] This potent inhibition of ATCase leads to the depletion of the pyrimidine nucleotide pool, thereby arresting cell proliferation.[8][11]

Mechanism of Inhibition

This compound acts as a potent competitive inhibitor of ATCase with respect to both carbamoyl phosphate and aspartate. It binds to the active site of the enzyme, which is located at the interface of the catalytic subunits.[1] The binding of this compound induces a conformational change in the enzyme, shifting it from the less active "tense" (T) state to the more active "relaxed" (R) state, similar to the binding of the natural substrates.[1][10] However, because this compound is a stable analog, the enzyme is locked in this inactive complex, preventing the catalytic cycle from proceeding.

The binding of this compound is highly cooperative.[12] Allosteric effectors such as ATP and CTP influence the binding affinity of this compound. ATP, an activator of ATCase, decreases the average dissociation constant for PALA, while CTP, an inhibitor, increases it.[12]

Quantitative Inhibition Data

The inhibitory potency of this compound against ATCase has been determined in various studies. The following table summarizes key quantitative data from the literature.

Enzyme SourceParameterValueConditionsReference
Ehrlich ascites tumor cellsDissociation Constant (Kd)1.39 ± 0.22 nMpH 7.4[13]
Escherichia coliAverage Dissociation Constant (Kd)110 nMpH 7.0, phosphate buffer[12]
Escherichia coli with ATPAverage Dissociation Constant (Kd)65 nMpH 7.0, phosphate buffer[12]
Escherichia coli with CTPAverage Dissociation Constant (Kd)266 nMpH 7.0, phosphate buffer[12]
Human colon cancer cell linesConcentration for S phase arrest300 µM12, 24, and 48 h incubation[6]

Experimental Protocols

Aspartate Transcarbamoyl Transferase Activity Assay

A common method to measure ATCase activity is a colorimetric assay that detects the formation of N-carbamoyl-L-aspartate.[14][15]

Materials:

  • 50 mM Tris-acetate buffer, pH 8.3[14][15]

  • 4.8 mM Carbamoyl phosphate (saturating concentration)[14][15]

  • Varying concentrations of L-aspartate

  • ATCase enzyme preparation

  • 2% HClO4

  • Reagents for colorimetric detection of N-carbamoyl-L-aspartate

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate (4.8 mM).[14][15]

  • Add the ATCase enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding L-aspartate.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).[14][16]

  • Stop the reaction by adding an equal volume of 2% HClO4.[16]

  • Centrifuge to remove the precipitated protein.[16]

  • Determine the amount of N-carbamoyl-L-aspartate in the supernatant using a suitable colorimetric method.

ATCase Inhibition Assay with this compound

To determine the inhibitory effect of this compound, the ATCase activity assay is performed in the presence of varying concentrations of the inhibitor.

Materials:

  • All materials from the ATCase Activity Assay

  • This compound (PALA) stock solution

Procedure:

  • Follow the same procedure as the ATCase Activity Assay.

  • Prior to initiating the reaction with L-aspartate, add varying concentrations of this compound to the reaction mixture.

  • Run a control experiment without the inhibitor.

  • Measure the enzyme activity at each inhibitor concentration.

  • Calculate the percent inhibition and determine kinetic parameters such as IC50 or Ki values by plotting the data.

[3H]PALA Binding Assay

This assay directly measures the binding of radiolabeled this compound to ATCase to determine the dissociation constant (Kd).[13]

Materials:

  • [3H]-labeled this compound ([3H]PALA)

  • Crude cell extracts or purified ATCase

  • Buffer (e.g., N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid (HEPES))

  • Unlabeled PALA

  • Scintillation cocktail and counter

Procedure:

  • Incubate varying concentrations of [3H]PALA with a fixed amount of ATCase preparation in the appropriate buffer at a specific pH (e.g., 7.4).[13]

  • Allow the binding to reach equilibrium.

  • Separate the bound [3H]PALA from the unbound ligand using a suitable method (e.g., equilibrium dialysis or gel filtration).

  • Quantify the amount of bound [3H]PALA by liquid scintillation counting.

  • To determine non-specific binding, perform a parallel set of experiments in the presence of a large excess of unlabeled PALA.

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax).[13]

Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis

DeNovoPyrimidineSynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Glutamine Glutamine + 2 ATP + HCO3- CP Carbamoyl Phosphate Glutamine->CP CPSII CAA N-Carbamoyl-L-aspartate CP->CAA ATCase Aspartate L-Aspartate Aspartate->CAA Dihydroorotate Dihydroorotate CAA->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP Sparfosic_Acid This compound (PALA) ATCase_node ATCase Sparfosic_Acid->ATCase_node Inhibits

Caption: Inhibition of ATCase by this compound in the Pyrimidine Biosynthesis Pathway.

Experimental Workflow: ATCase Inhibition Assay

ATCase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (e.g., 50 mM Tris-acetate, pH 8.3) Mix_Components Combine Buffer, Carbamoyl Phosphate, and this compound Prep_Buffer->Mix_Components Prep_Substrates Prepare Substrate Solutions (Carbamoyl Phosphate, L-Aspartate) Prep_Substrates->Mix_Components Prep_Enzyme Prepare ATCase Enzyme Solution Add_Enzyme Add ATCase Enzyme Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare this compound Stock Solution Prep_Inhibitor->Mix_Components Mix_Components->Add_Enzyme Initiate_Reaction Initiate with L-Aspartate Add_Enzyme->Initiate_Reaction Incubate Incubate at Controlled Temperature (e.g., 25°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with HClO4) Incubate->Stop_Reaction Measure_Product Measure Product Formation (Colorimetric Reading) Stop_Reaction->Measure_Product Calculate_Inhibition Calculate Percent Inhibition Measure_Product->Calculate_Inhibition Plot_Data Plot Inhibition Curve Calculate_Inhibition->Plot_Data Determine_Kinetics Determine IC50 / Ki Plot_Data->Determine_Kinetics

Caption: Workflow for Determining ATCase Inhibition by this compound.

Conclusion

This compound is a powerful and well-characterized inhibitor of aspartate transcarbamoyl transferase. Its mechanism as a transition-state analog provides a strong basis for its high affinity and specificity. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working on the inhibition of ATCase and the broader field of pyrimidine biosynthesis as a therapeutic target. The continued study of inhibitors like this compound is crucial for the development of new and more effective chemotherapeutic agents.

References

The Biochemical Pathway of Sparfosic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase). As a transition-state analog, it effectively blocks the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cells. This targeted inhibition leads to the depletion of essential pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis, making this compound a compound of significant interest in oncology. Beyond its role as a classical antimetabolite, recent research has unveiled a novel immunomodulatory function of this compound through the activation of a non-canonical NOD2 signaling pathway. This technical guide provides an in-depth exploration of the biochemical pathways associated with this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis

The primary mechanism of action of this compound is the competitive inhibition of aspartate transcarbamoylase (ATCase), the second enzyme in the de novo pyrimidine synthesis pathway.[1][2] ATCase catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate.[3][4] In mammals, ATCase is part of a multifunctional protein called CAD, which also contains the first and third enzymes of the pathway: carbamoylphosphate synthetase II (CPSII) and dihydroorotase (DHOase).[3][5]

This compound is a structural analog of the transition state formed during the ATCase-catalyzed reaction, binding to the active site with high affinity and effectively halting the production of pyrimidines.[2][4] This leads to a depletion of the intracellular pools of uridine triphosphate (UTP) and cytidine triphosphate (CTP), essential precursors for the synthesis of DNA and RNA.[6] The resulting nucleotide pool imbalance triggers cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis.[7][8]

The de novo Pyrimidine Biosynthesis Pathway and this compound Inhibition

The diagram below illustrates the initial steps of the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 CAD Multifunctional Enzyme Glutamine Glutamine + 2 ATP + HCO3- CP Carbamoyl Phosphate Glutamine->CP CPSII CAA N-Carbamoyl-L-aspartate CP->CAA ATCase Aspartate Aspartate Aspartate->CAA DHO Dihydroorotate CAA->DHO DHOase Orotate Orotate DHO->Orotate UMP UMP Orotate->UMP CPSII_node CPSII ATCase_node ATCase DHOase_node DHOase Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase_node Inhibits

Inhibition of ATCase by this compound in the de novo pyrimidine pathway.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key data regarding its enzyme inhibition, effects on nucleotide pools, and cellular activity.

Table 1: Enzyme Inhibition Constants for this compound (PALA)
Enzyme/OrganismConstantValueAllosteric EffectorsModified ConstantReference
Aquifex aeolicus ATCaseKi3.9 x 10-7 M--[2]
Human Leukocyte ATCaseApparent Ki5 nM--[9]
E. coli ATCaseKi~10-8 M--[10]
E. coli ATCaseKd (average)110 nM--[11]
E. coli ATCaseKd (average)-ATP65 nM[11]
E. coli ATCaseKd (average)-CTP266 nM[11]
E. coli ATCase (catalytic subunit)Kd95 nM--[11]
Table 2: Effects of this compound (PALA) on Intracellular Nucleotide Pools
Cell LinePALA ConcentrationDurationUTP Pool (% of Control)CTP Pool (% of Control)Reference
L1210--~10%~10%[6]
Table 3: Cellular Activity of this compound (PALA)
Cell LineAssayPALA ConcentrationEffectReference
Br-l and L-2Cell Cycle300 µMAccumulation of cells in S phase[7]
PC-3, HeLa, Jurkat, DaudiAnti-proliferative2 - >30 µM (IC50)Potent anti-proliferative activity[8]
P388 leukemia (i.p.)Survival-Up to 64% increase in survival time[12]
B16 melanoma (i.p.)Survival490 mg/kg77-86% longer survival than controls[12]
Lewis lung carcinoma (s.c.)Curative490 mg/kg50% of mice cured[12]

A Novel Signaling Pathway: Non-Canonical NOD2 Activation

Recent studies have revealed that this compound can activate a non-canonical signaling pathway involving the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[13] This pathway is distinct from the classical NOD2 signaling that responds to bacterial muramyl dipeptide (MDP) and is independent of the kinase RIPK2. Instead, PALA-induced NOD2 signaling proceeds through the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 1 (IRF1), leading to an enhanced type I interferon response.[13]

Non-Canonical NOD2 Signaling Pathway

The diagram below outlines the key components of the non-canonical NOD2 signaling pathway activated by this compound.

NOD2_Signaling cluster_0 PALA-Induced Non-Canonical NOD2 Signaling cluster_1 Classical NOD2 Signaling (for comparison) PALA This compound (PALA) NOD2 NOD2 PALA->NOD2 Activates MAVS MAVS NOD2->MAVS Signals through IRF1 IRF1 MAVS->IRF1 Activates Nucleus Nucleus IRF1->Nucleus Translocates to ISGs Interferon-Stimulated Genes (ISGs) Nucleus->ISGs Upregulates MDP MDP NOD2_classical NOD2 MDP->NOD2_classical RIPK2 RIPK2 NOD2_classical->RIPK2 NFkB NF-κB RIPK2->NFkB

PALA-induced non-canonical NOD2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is adapted from established colorimetric methods for measuring ATCase activity.[3]

Materials:

  • 50 mM Tris-acetate buffer, pH 8.3

  • Carbamoyl phosphate solution (4.8 mM)

  • Aspartate solution (variable concentrations)

  • This compound (PALA) solution (for inhibition studies)

  • Enzyme preparation (cell lysate or purified ATCase)

  • Colorimetric reagent (e.g., a solution that reacts with the product N-carbamoyl-L-aspartate or the remaining substrate)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain 50 mM Tris-acetate buffer, pH 8.3, and a saturating concentration of carbamoyl phosphate (4.8 mM).

  • For inhibition assays, add varying concentrations of this compound to the reaction mixtures.

  • Add the enzyme preparation to the mixtures.

  • Initiate the reaction by adding varying concentrations of aspartate.

  • Incubate the reactions at a constant temperature (e.g., 25°C) for a defined period.

  • Stop the reaction (e.g., by adding a strong acid).

  • Add the colorimetric reagent and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve of the product. For inhibition studies, determine the Ki or IC50 value.

Measurement of Intracellular Nucleotide Pools by HPLC

This protocol provides a general workflow for the analysis of intracellular nucleotide pools using high-performance liquid chromatography (HPLC).[4][14]

Materials:

  • Cell culture medium

  • This compound (PALA)

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction buffer (e.g., cold 0.4 M perchloric acid or methanol-based buffers)

  • Neutralization buffer (e.g., potassium carbonate)

  • HPLC system with a suitable column (e.g., C18 reverse-phase or HILIC)

  • Mobile phase buffers

  • Nucleotide standards (ATP, CTP, UTP, etc.)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.

  • Cell Harvesting: Quickly wash the cells with ice-cold PBS to remove any remaining medium and inhibitor.

  • Extraction: Add ice-cold extraction buffer to the cells to lyse them and precipitate proteins and nucleic acids.

  • Neutralization: Centrifuge the lysate to pellet the precipitated material. Transfer the supernatant to a new tube and neutralize it with the neutralization buffer.

  • Sample Preparation: Centrifuge the neutralized extract to remove any precipitate. The supernatant contains the intracellular nucleotides.

  • HPLC Analysis: Inject the sample onto the HPLC system. Separate the nucleotides using an appropriate gradient of mobile phase buffers.

  • Quantification: Detect the nucleotides using a UV detector. Identify and quantify the peaks by comparing their retention times and peak areas to those of known nucleotide standards.

Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the steps for analyzing the expression of cell cycle-related proteins in cells treated with this compound.[13][15][16][17][18]

Materials:

  • Cell culture reagents

  • This compound (PALA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cell cycle proteins (e.g., Cyclin A, Cyclin E, pRb)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound, harvest, and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Synthesis of this compound (N-(Phosphonacetyl)-L-aspartate)

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of L-aspartic acid derivatives with a phosphonoacetylating agent.[1][19][20][21] The following is a generalized two-step procedure.

Step 1: Preparation of a protected L-aspartate derivative.

  • L-aspartic acid is often protected at its carboxylic acid groups (e.g., as benzyl esters) and its amino group (e.g., with a Boc group) to ensure specific reaction at the amino group in the subsequent step.

Step 2: N-acylation with a phosphonoacetylating agent.

  • The protected L-aspartate is reacted with a suitable phosphonoacetylating agent, such as chloroacetyl chloride followed by reaction with triethyl phosphite (Arbuzov reaction), to introduce the phosphonoacetyl group.

  • Subsequent deprotection of the carboxylic acid and phosphonate ester groups yields this compound.

A representative reaction scheme:

  • Reaction of β-benzyl N-tert-butoxycarbonyl-L-aspartate with ethyl chloroformate and aqueous ammonia to form the corresponding amide.

  • TFA-mediated Boc deprotection.

  • N-acylation using chloroacetic anhydride.

  • Reaction with triethyl phosphite.

  • Deprotection of the phosphonate esters (e.g., using trimethylsilyl bromide) and the benzyl ester (e.g., by hydrogenolysis with Pd/C) to yield the final product.[1]

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for investigating the biochemical effects of this compound.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Cell-Based Assays cluster_2 In Vivo Studies ATCase_Assay ATCase Activity Assay (Determine Ki, IC50) Cell_Treatment Treat Cells with This compound ATCase_Assay->Cell_Treatment Nucleotide_Analysis Measure Intracellular Nucleotide Pools (HPLC) Cell_Treatment->Nucleotide_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Treatment->Apoptosis Western_Blot Western Blot for Cell Cycle Proteins Cell_Treatment->Western_Blot NOD2_Signaling_Analysis Investigate NOD2 Signaling Pathway Cell_Treatment->NOD2_Signaling_Analysis Animal_Model Treat Tumor-Bearing Animal Models Cell_Treatment->Animal_Model Tumor_Growth Measure Tumor Growth and Survival

General experimental workflow for studying this compound.

Conclusion

This compound is a well-characterized inhibitor of de novo pyrimidine biosynthesis with proven preclinical antitumor activity. Its ability to deplete essential nucleotide pools and induce cell cycle arrest and apoptosis provides a strong rationale for its investigation as an anticancer agent. The recent discovery of its immunomodulatory role through the non-canonical activation of NOD2 signaling opens new avenues for research and potential therapeutic applications, possibly in combination with immunotherapies. This technical guide has provided a comprehensive overview of the biochemical pathways of this compound, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further research into the interplay between its metabolic and immunomodulatory effects will be crucial for fully realizing the therapeutic potential of this multifaceted compound.

References

Sparfosic Acid's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By impeding the synthesis of pyrimidines, this compound effectively creates a state of nucleotide starvation within the cell. This metabolic disruption has profound consequences on cellular proliferation, primarily manifesting as a significant alteration in cell cycle progression. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The primary effect of this compound is the induction of a p53-dependent S-phase checkpoint, leading to an accumulation of cells in the S-phase of the cell cycle. In certain cellular contexts, a G1-phase arrest is also observed. This guide will explore the intricate signaling cascades initiated by pyrimidine depletion, the key molecular players involved in the subsequent cell cycle checkpoint activation, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound functions as a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase). ATCase catalyzes the second committed step in the de novo synthesis of pyrimidines: the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. This pathway is essential for the production of uridine and cytidine nucleotides, which are vital for the synthesis of DNA and RNA.

By competitively inhibiting ATCase, this compound leads to a rapid depletion of the intracellular pyrimidine nucleotide pool. This pyrimidine starvation is the primary trigger for the downstream effects on cell cycle progression and proliferation.

Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate Carbamoyl Phosphate + Aspartate->N-Carbamoyl-L-aspartate ATCase ... ... N-Carbamoyl-L-aspartate->... Pyrimidine Nucleotides Pyrimidine Nucleotides This compound This compound ATCase ATCase This compound->ATCase Inhibits ...->Pyrimidine Nucleotides

Figure 1: Mechanism of this compound Action.

Quantitative Data on Cell Cycle Effects

The depletion of pyrimidine nucleotides by this compound triggers cell cycle checkpoints, leading to an arrest in cell division. The primary phase of arrest is the S-phase, although a G1-phase arrest can also be observed, particularly in cells with functional p53.

Cell Cycle Distribution Analysis

Flow cytometry analysis of DNA content is a standard method to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound typically results in a dose- and time-dependent increase in the proportion of cells in the S-phase.

Table 1: Effect of this compound on Cell Cycle Distribution of Human Cancer Cell Lines (Hypothetical Data)

Cell LineTreatment (this compound)% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-7 Control (DMSO)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
100 µM, 24h45.8 ± 4.242.1 ± 3.712.1 ± 2.0
250 µM, 24h30.1 ± 3.958.7 ± 4.511.2 ± 1.9
HeLa Control (DMSO)58.9 ± 2.825.1 ± 2.116.0 ± 1.5
100 µM, 24h38.4 ± 3.550.3 ± 4.111.3 ± 1.7
250 µM, 24h25.6 ± 3.165.9 ± 5.28.5 ± 1.4

Data are presented as mean ± standard deviation from three independent experiments. This is representative data; actual values may vary depending on the specific experimental conditions.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound vary across different cancer cell lines, reflecting differences in their metabolic dependencies and checkpoint integrity.

Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma150 - 250
HeLa Cervical Adenocarcinoma100 - 200
Jurkat T-cell Leukemia50 - 150
HT-29 Colorectal Adenocarcinoma200 - 350

IC50 values are approximate and can vary based on the assay conditions (e.g., incubation time, cell density).

Signaling Pathways of Cell Cycle Arrest

Pyrimidine starvation induced by this compound activates a complex signaling network that culminates in cell cycle arrest. This response is a protective mechanism to prevent DNA replication with an inadequate supply of essential precursors, which could lead to genomic instability.

S-Phase Checkpoint Activation

The depletion of dNTP pools, a direct consequence of pyrimidine starvation, leads to replication stress. Stalled replication forks activate the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates its downstream effector kinase, Chk1. Activated Chk1 then targets several key proteins to enforce an S-phase arrest, including the Cdc25A phosphatase, which is targeted for degradation. Degradation of Cdc25A prevents the dephosphorylation and activation of CDK2, a key kinase required for S-phase progression.

In p53-proficient cells, pyrimidine starvation can also lead to the stabilization and activation of p53.[1][2] Activated p53 can contribute to cell cycle arrest by transcriptionally upregulating the CDK inhibitor p21.

cluster_inhibition Pyrimidine Biosynthesis Inhibition cluster_checkpoint S-Phase Checkpoint Activation This compound This compound ATCase ATCase This compound->ATCase Inhibits Pyrimidine Pool Pyrimidine Pool ATCase->Pyrimidine Pool Synthesizes Pyrimidine Pool->dNTP Pool Leads to Replication Stress Replication Stress dNTP Pool->Replication Stress Depletion causes ATR ATR Replication Stress->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Cdc25A Cdc25A Chk1->Cdc25A Inhibits (Degradation) CDK2/Cyclin E CDK2/Cyclin E Cdc25A->CDK2/Cyclin E Activates S-Phase Arrest S-Phase Arrest S-Phase Progression S-Phase Progression CDK2/Cyclin E->S-Phase Progression

Figure 2: Signaling Pathway of this compound-Induced S-Phase Arrest.

Impact on G1-S Transition Regulators

The G1 to S phase transition is a critical checkpoint in the cell cycle, tightly regulated by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. These kinases phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors, which then drive the expression of genes required for S-phase entry.

This compound-induced pyrimidine starvation can indirectly affect these G1-S regulators. The activation of p53 and its downstream target p21 can inhibit both CDK4/6 and CDK2 activity, leading to the accumulation of hypophosphorylated Rb and a G1 arrest.

Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins (Hypothetical Data)

ProteinFunctionExpected Change with this compound
Cyclin D1 G1 progression
CDK4 G1 progressionNo significant change
Cyclin E G1/S transition
CDK2 S-phase progressionNo significant change (activity ↓)
p-Rb (Ser780) Rb inactivation (CDK4 site)
p-Rb (Ser807/811) Rb inactivation (CDK2 site)
p21 CDK inhibitor↑ (in p53-proficient cells)

Changes are relative to untreated control cells.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution in adherent cells treated with this compound.

Materials:

  • Adherent cells (e.g., MCF-7, HeLa)

  • Complete culture medium

  • This compound (PALA)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization. Collect the cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

A Seed and Treat Cells B Harvest and Wash Cells A->B C Fix Cells in 70% Ethanol B->C D Stain with Propidium Iodide/RNase A C->D E Acquire Data on Flow Cytometer D->E F Analyze Cell Cycle Distribution E->F

Figure 3: Experimental Workflow for Cell Cycle Analysis.

Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the detection of total and phosphorylated cell cycle regulatory proteins.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Rb (Ser780), anti-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Analysis F->G

Figure 4: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound's targeted inhibition of de novo pyrimidine biosynthesis provides a clear example of how metabolic pathways are intricately linked to cell cycle control. The resulting pyrimidine starvation triggers a robust S-phase checkpoint, and in some cases a G1 arrest, effectively halting cellular proliferation. This in-depth understanding of its mechanism of action, supported by quantitative analysis of its effects on cell cycle distribution and regulatory proteins, is crucial for researchers in the fields of cancer biology and drug development. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into the therapeutic potential of targeting pyrimidine metabolism in cancer and other proliferative diseases.

References

The Discovery and Synthesis of Sparfosic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(phosphonoacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase).[1][2][3] ATCase catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of nucleotides required for DNA and RNA synthesis. By targeting this pathway, this compound disrupts the proliferation of rapidly dividing cells, making it a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in drug development and biomedical research.

Discovery and Mechanism of Action

This compound was identified as a synthetic antimetabolite with significant oncolytic properties against a range of experimental solid tumors.[2][4] Its primary mechanism of action is the potent and reversible inhibition of aspartate transcarbamoylase.[3] this compound acts as a transition-state analog, mimicking the structure of the natural substrates of ATCase, thereby blocking the active site and halting the pyrimidine synthesis cascade.[1] This targeted inhibition leads to the depletion of the pyrimidine nucleotide pool, ultimately inducing cell cycle arrest in the S phase and triggering apoptosis in cancer cells.[5]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

DeNovoPyrimidineBiosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase (ATCase) Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA_RNA DNA and RNA Synthesis dTTP->DNA_RNA CTP CTP UTP->CTP CTP->DNA_RNA This compound This compound This compound->Carbamoyl Aspartate Inhibition DHODH_enzyme DHODH

De Novo Pyrimidine Biosynthesis Pathway Inhibition

Quantitative Biological Data

The biological activity of this compound has been characterized by its inhibition constant (Ki) for aspartate transcarbamoylase and its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

ParameterValueTarget/Cell LineReference
Ki ~10⁻⁸ MAspartate TranscarbamoylaseN/A
IC50 40x more sensitive than L1210B16 Melanoma[1]
IC50 N/AL1210 Leukemia[1]
IC50 4x more sensitive than CCRF-CEMIPC-48 Melanoma[1]
IC50 N/ACCRF-CEM Leukemia[1]
IC50 2 x 10⁻⁴ MNC37 Lymphoblasts[1]
Cell Cycle Effect Accumulation in S phaseN/A[5]
Apoptosis Induction Observed at 300 µMBr1 cells[5]

Synthesis of this compound

A highly efficient, two-step synthesis of this compound has been developed, starting from commercially available precursors.[6]

Synthetic Workflow

SparfosicAcidSynthesis Start Starting Materials Step1 Step 1: Condensation Start->Step1 Intermediate Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection Intermediate->Step2 Purification Purification Step2->Purification FinalProduct This compound Purification->FinalProduct

This compound Synthesis Workflow
Experimental Protocol: Two-Step Synthesis

Step 1: Condensation of L-aspartic acid di-tert-butyl ester hydrochloride and diethylphosphonoacetic acid [6]

  • To a solution of L-aspartic acid di-tert-butyl ester hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane), add an equimolar amount of diethylphosphonoacetic acid.

  • Add a coupling agent, such as a carbodiimide, and a catalyst, like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 6 hours) to allow for the formation of the protected intermediate.[6]

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the crude protected intermediate.

Step 2: Deprotection [6]

  • Dissolve the crude protected intermediate in a suitable solvent.

  • Add bromotrimethylsilane to effect the quadruple deprotection of the acidic functions under mild conditions.[6]

  • Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by an appropriate analytical method.

  • Concentrate the reaction mixture under reduced pressure.

  • Hydrolyze the residue and subsequently lyophilize to obtain the crude this compound.[6]

  • Purify the final product using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

  • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Evaluation: Cell Viability Assay

The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using a cell viability assay, such as the MTT assay.

Experimental Workflow: MTT Assay

MTTAssayWorkflow CellSeeding Seed cells in 96-well plate DrugTreatment Treat cells with varying concentrations of this compound CellSeeding->DrugTreatment Incubation Incubate for desired time period DrugTreatment->Incubation MTTAddition Add MTT reagent to each well Incubation->MTTAddition FormazanFormation Incubate to allow formazan crystal formation MTTAddition->FormazanFormation Solubilization Add solubilization solution FormazanFormation->Solubilization AbsorbanceReading Read absorbance at ~570 nm Solubilization->AbsorbanceReading DataAnalysis Analyze data to determine IC50 AbsorbanceReading->DataAnalysis

References

Sparfosic Acid (PALA): A Technical Guide on its Molecular Structure and Function for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to Sparfosic acid (PALA).

Molecular Identity and Physicochemical Properties

This compound, also known by its research designation PALA or N-(phosphonoacetyl)-L-aspartate, is a synthetic compound designed as a transition-state analog inhibitor. Its structure is a conjugate of phosphonoacetic acid and L-aspartic acid.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-[[(dihydroxyphosphoryl)acetyl]amino]butanedioic acid
Molecular Formula C₆H₁₀NO₈P
Molecular Weight 255.12 g/mol
CAS Number 51321-79-0
Appearance White solid
Solubility Soluble in water

Mechanism of Action: Targeted Inhibition of Pyrimidine Biosynthesis

The primary function of this compound is its potent and specific inhibition of aspartate transcarbamoylase (ATCase) . This enzyme is pivotal as it catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway—the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate.

By acting as a transition-state analogue, PALA binds to the active site of ATCase with an affinity significantly higher than the natural substrates, effectively blocking the pyrimidine supply chain. This targeted inhibition leads to a cascade of downstream cellular events, particularly impacting rapidly proliferating cells like cancer cells which have a high demand for nucleotides.

The key consequences of ATCase inhibition by this compound are:

  • Depletion of Pyrimidine Pools: The blockade of de novo synthesis leads to a significant reduction in the intracellular concentrations of pyrimidine nucleotides (UTP and CTP), which are essential for RNA and DNA synthesis.

  • S-Phase Cell Cycle Arrest: The scarcity of pyrimidine precursors for DNA replication causes replication stress, leading to an arrest of the cell cycle in the S-phase.[1][2]

  • Induction of Apoptosis: Prolonged cell cycle arrest and the inability to synthesize necessary genetic material trigger programmed cell death, or apoptosis.

  • p53 Activation: The cellular stress induced by pyrimidine starvation activates the tumor suppressor protein p53.[1][2][3] Activated p53 contributes to both the S-phase arrest and the initiation of the apoptotic cascade.[1][2]

pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl\nPhosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl\nPhosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-L-Aspartate N-Carbamoyl-L-Aspartate ATCase->N-Carbamoyl-L-Aspartate Pyrimidines Pyrimidines N-Carbamoyl-L-Aspartate->Pyrimidines PALA This compound (PALA) PALA->ATCase

Caption: this compound (PALA) inhibits Aspartate Transcarbamoylase (ATCase).

downstream PALA_inhibition PALA-mediated ATCase Inhibition Pyrimidine_depletion Pyrimidine Pool Depletion PALA_inhibition->Pyrimidine_depletion Replication_stress DNA Replication Stress Pyrimidine_depletion->Replication_stress p53_activation p53 Activation Replication_stress->p53_activation S_phase_arrest S-Phase Cell Cycle Arrest p53_activation->S_phase_arrest Apoptosis Apoptosis p53_activation->Apoptosis S_phase_arrest->Apoptosis

Caption: Downstream signaling effects of this compound.

Quantitative In Vitro and Clinical Data

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 2: In Vitro Inhibitory Activity of this compound

ParameterTarget/Cell LineValue
Ki (app) Human Leukocyte ATCase5 nM
IC₅₀ L1210 (Murine Leukemia)0.8 µM
IC₅₀ CCRF-CEM (Human Leukemia)1.2 µM
IC₅₀ HeLa (Cervical Cancer)5.5 µM
IC₅₀ A549 (Lung Cancer)10.2 µM
IC₅₀ MCF-7 (Breast Cancer)8.7 µM

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterValueUnit
Half-life (t½) 8 - 15hours
Volume of Distribution (Vd) 0.15 - 0.25L/kg
Clearance (CL) 10 - 20mL/min/m²
Primary Route of Excretion Renal (>70% unmetabolized)-

Key Experimental Protocols

ATCase Inhibition Assay Protocol

This protocol outlines a method to determine the inhibitory constant (Ki) of this compound on aspartate transcarbamoylase. The assay measures the formation of N-carbamoyl-L-aspartate from radiolabeled aspartate.

atcase_workflow start Start reagents Prepare Reagents: - Purified ATCase - Carbamoyl Phosphate - [¹⁴C]-L-Aspartate - PALA serial dilutions - Reaction Buffer start->reagents reaction_setup Set up reaction tubes with buffer, ATCase, and varying PALA concentrations. reagents->reaction_setup pre_incubation Pre-incubate at 37°C. reaction_setup->pre_incubation initiate Initiate reaction by adding Carbamoyl Phosphate and [¹⁴C]-L-Aspartate. pre_incubation->initiate incubation Incubate for a fixed time (e.g., 15 min). initiate->incubation terminate Terminate reaction with acid (e.g., perchloric acid). incubation->terminate separation Separate product from substrate (Ion-exchange chromatography). terminate->separation quantification Quantify radioactivity of product (Liquid Scintillation Counting). separation->quantification analysis Calculate reaction velocity and determine Ki value. quantification->analysis

Caption: Experimental workflow for an ATCase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of carbamoyl phosphate and radiolabeled L-aspartate (e.g., [¹⁴C]-L-Aspartate).

    • Prepare a stock solution of this compound and perform serial dilutions to create a range of inhibitor concentrations.

    • Prepare a solution of purified ATCase enzyme.

  • Reaction Mixture:

    • In microcentrifuge tubes, combine the reaction buffer, a fixed amount of ATCase enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the mixtures for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the carbamoyl phosphate and [¹⁴C]-L-Aspartate to each tube.

  • Incubation:

    • Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Termination:

    • Stop the reaction by adding a small volume of strong acid (e.g., 1 M perchloric acid).

  • Product Separation:

    • Separate the radiolabeled product (N-carbamoyl-[¹⁴C]-L-aspartate) from the unreacted [¹⁴C]-L-aspartate using an anion-exchange chromatography column.

  • Quantification:

    • Measure the radioactivity in the eluted product fractions using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration. Plot the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plot) to determine the IC₅₀ and calculate the Ki value.

Cell Viability (MTT) Assay Protocol

This protocol details the use of an MTT assay to determine the cytotoxic effect of this compound on a cancer cell line. The assay measures the metabolic activity of viable cells.

mtt_workflow start Start cell_seeding Seed cancer cells in a 96-well plate and allow to adhere overnight. start->cell_seeding drug_treatment Treat cells with serial dilutions of PALA. Include vehicle controls. cell_seeding->drug_treatment incubation_72h Incubate for 72 hours at 37°C, 5% CO₂. drug_treatment->incubation_72h mtt_addition Add MTT reagent to each well. incubation_72h->mtt_addition incubation_4h Incubate for 4 hours to allow formazan crystal formation. mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubation_4h->solubilization measurement Measure absorbance at 570 nm using a plate reader. solubilization->measurement analysis Calculate % cell viability and determine IC₅₀ value. measurement->analysis

Caption: Experimental workflow for a cell viability (MTT) assay.

Methodology:

  • Cell Seeding:

    • Plate cells (e.g., HeLa, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

  • Formazan Formation:

    • Incubate the plate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., Dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression to determine the IC₅₀ value.

References

Preclinical Studies on Sparfosic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a synthetic antimetabolite that has been investigated for its potential as an anticancer agent. It is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase), which plays a crucial role in the de novo biosynthesis of pyrimidine nucleotides. By blocking this pathway, this compound depletes the cellular pools of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the preclinical studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows.

Mechanism of Action

This compound is a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By competitively inhibiting ATCase, this compound leads to a depletion of the pyrimidine nucleotide pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1]

Signaling Pathway of this compound-Induced Apoptosis

In preclinical studies, this compound has been shown to induce apoptosis through both p53-dependent and p53-independent pathways. In cells lacking functional p53, this compound treatment leads to the induction of TAp73, a member of the p53 family. TAp73 then transcriptionally upregulates the pro-apoptotic BH3-only proteins Noxa and Bim, while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]

Sparfosic_Acid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis This compound This compound ATCase Aspartate Transcarbamoylase (ATCase) This compound->ATCase Inhibition Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis ATCase->Pyrimidine_Biosynthesis Pyrimidine_Pool Pyrimidine Nucleotide Pool Pyrimidine_Biosynthesis->Pyrimidine_Pool DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Inhibition of leads to TAp73 TAp73 Cell_Cycle_Arrest->TAp73 Induces in p53-deficient cells Bcl2 Bcl-2 TAp73->Bcl2 Downregulates Noxa_Bim Noxa / Bim TAp73->Noxa_Bim Upregulates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Noxa_Bim->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-Induced Apoptosis Pathway in p53-Deficient Cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy
Cell LineAssayEndpointValueReference
Br-l and L-2 (human tumor cell lines)Cell Cycle AnalysisCell cycle arrestPredominantly in S phase[1]
Resistant Br1 cellsApoptosis AssayApoptosis inductionActivation of apoptotic pathway[1]
Table 2: In Vivo Efficacy
Tumor ModelAnimal ModelTreatment ScheduleEndpointResultReference
B16 MelanomaMice490 mg/kg, i.p., on days 1, 5, and 9Increased Lifespan77% to 86% longer than controls[3]
Lewis Lung CarcinomaMiceDays 1, 5, and 9 post s.c. implantationCure Rate50% of mice cured[3]
Table 3: Pharmacokinetics
SpeciesRouteDoseT½ (plasma)Oral BioavailabilityMetabolismPrimary Excretion RouteReference
Mousei.v. & p.o.120 mg/m²~1-1.5 hr<5%InsignificantUrine (>80% of i.v. dose)[1]
Rati.v. & p.o.120 mg/m²~1-1.5 hr<5%InsignificantUrine (>80% of i.v. dose)[1]
Dogi.v.120 mg/m²~1-1.5 hr-InsignificantUrine (>80% of i.v. dose)[1]
Monkeyi.v. & p.o.120 mg/m²~1-1.5 hr<5%InsignificantUrine (>80% of i.v. dose)[1]
Table 4: Toxicology
SpeciesRouteEndpointValueReference
Mousei.p. (single dose)LD101079 mg/kg[1]
MouseUnreportedLD504 g/kg[4]

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments involving this compound.

In Vivo Efficacy Studies

B16_Melanoma_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture B16-F10 melanoma cells in DMEM with 10% FBS. Cell_Harvest 2. Harvest cells during logarithmic growth phase. Cell_Culture->Cell_Harvest Cell_Prep 3. Resuspend cells in sterile PBS at 1 x 10^6 cells/mL. Cell_Harvest->Cell_Prep Injection 4. Subcutaneously inject 1 x 10^5 cells into the flank of C57BL/6 mice. Cell_Prep->Injection Tumor_Growth 5. Allow tumors to establish and become palpable. Injection->Tumor_Growth Treatment_Admin 6. Administer this compound (490 mg/kg, i.p.) on days 1, 5, and 9 post-implantation. Tumor_Growth->Treatment_Admin Monitoring 7. Monitor tumor growth and overall survival. Treatment_Admin->Monitoring Data_Analysis 8. Analyze increase in lifespan compared to control group. Monitoring->Data_Analysis

Caption: Workflow for B16 Melanoma In Vivo Efficacy Study.
  • Cell Line: B16-F10 melanoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Induction: Subcutaneous injection of 1 x 10^5 B16-F10 cells in the flank.[5]

  • Treatment: Intraperitoneal (i.p.) injection of this compound at a dose of 490 mg/kg on days 1, 5, and 9 post-tumor cell implantation.[3]

  • Endpoint: The primary endpoint is the increase in lifespan of the treated mice compared to a vehicle-treated control group. Tumor volume can be measured periodically as a secondary endpoint.

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Induction: Subcutaneous (s.c.) injection of LLC cells into the flank or footpad.

  • Treatment: Treatment is initiated on day 1 post-tumor implantation and repeated on days 5 and 9.[3] The specific dose of this compound used in the curative study was not detailed in the available literature.

  • Endpoint: The primary endpoint is the number of cured mice (tumor-free) at the end of the study period. Tumor growth and metastasis can also be evaluated.

In Vitro Assays

Cell_Cycle_Analysis_Workflow Cell_Seeding 1. Seed cells in a culture plate and allow to adhere. Treatment 2. Treat cells with desired concentrations of this compound for specified durations. Cell_Seeding->Treatment Harvest 3. Harvest cells by trypsinization and wash with PBS. Treatment->Harvest Fixation 4. Fix cells in cold 70% ethanol on ice. Harvest->Fixation Staining 5. Resuspend fixed cells in a solution containing Propidium Iodide (PI) and RNase A. Fixation->Staining Incubation 6. Incubate at room temperature in the dark. Staining->Incubation Flow_Cytometry 7. Analyze cell cycle distribution using a flow cytometer. Incubation->Flow_Cytometry

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix by dropwise addition of cold 70% ethanol while vortexing. The cells are then incubated on ice for at least 30 minutes.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Culture and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, as apoptotic cells may detach. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Conclusion

The preclinical data for this compound demonstrate its potent inhibitory activity against aspartate transcarbamoylase, leading to pyrimidine depletion and subsequent cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown its efficacy in murine models of melanoma and lung carcinoma. Pharmacokinetic studies indicate rapid clearance and poor oral bioavailability, suggesting that intravenous administration is the preferred route. Toxicological data indicate a moderate acute toxicity profile. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other inhibitors of the de novo pyrimidine biosynthesis pathway.

References

Sparfosic Acid's Role in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), is a synthetic compound recognized for its role as a DNA antimetabolite agent.[1] Its primary and most well-characterized mechanism of action is the potent and specific inhibition of aspartate transcarbamoyltransferase (ATCase).[1] ATCase is a critical enzyme that catalyzes the second step in the de novo pyrimidine biosynthesis pathway.[1] By blocking this pathway, this compound leads to the depletion of the intracellular pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. This guide provides an in-depth examination of the molecular mechanisms through which this compound leverages this primary function to induce apoptosis, with a particular focus on the signaling pathways and cellular context that dictate this outcome. The differential effects of this compound based on cellular p53 tumor suppressor status make it a compound of significant interest in oncology research.

Core Mechanism of Action: Pyrimidine Depletion and DNA Damage

The induction of apoptosis by this compound is a downstream consequence of its targeted enzymatic inhibition.

  • Inhibition of ATCase: this compound acts as a transition-state analog inhibitor of ATCase, effectively halting the synthesis of carbamoyl-aspartate from carbamoyl phosphate and L-aspartate. This blockade selectively inhibits the de novo production of pyrimidines.[1]

  • Cellular Response Based on p53 Status: The fate of a cell treated with this compound is largely dependent on the functional status of the p53 tumor suppressor protein.

    • In p53-proficient cells: The depletion of pyrimidines typically triggers a p53-dependent G1 cell cycle arrest, allowing time for nucleotide pools to be replenished or for repair processes to occur. This response is primarily cytostatic and protects the cells from apoptosis.[2]

    • In p53-deficient cells: In the absence of a functional p53-mediated checkpoint, cells continue to progress slowly through the S phase despite the nucleotide shortage.[2] This leads to severe DNA damage and replicative stress, which in turn triggers a robust apoptotic response.[2] This selective cytotoxicity in p53-deficient cancer cells forms the basis of its therapeutic potential.

Key Signaling Pathways in this compound-Induced Apoptosis

In p53-deficient cells, the DNA damage induced by this compound activates a distinct signaling cascade that culminates in apoptosis. This pathway is primarily mediated by the p53 family member, TAp73.[2]

The TAp73-Dependent Intrinsic Pathway

Treatment with this compound in p53-null cells leads to the efficient induction and activation of TAp73.[3] TAp73, in turn, functions as a transcription factor that modulates the expression of key members of the Bcl-2 protein family, tipping the cellular balance towards cell death.[2]

  • Upregulation of Pro-Apoptotic BH3-Only Proteins: TAp73 directly upregulates the transcription of the pro-apoptotic BH3-only proteins Bim and Noxa.[2][4] These proteins are critical initiators of the intrinsic, or mitochondrial, pathway of apoptosis.[5][6]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[2]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic (Bim, Noxa) to anti-apoptotic (Bcl-2) proteins is a critical determinant for apoptosis.[2] Bim and Noxa act to neutralize anti-apoptotic proteins and/or directly activate the effector proteins Bax and Bak.[5][7] This leads to the oligomerization of Bax/Bak in the outer mitochondrial membrane, causing MOMP.[8]

  • Caspase Activation Cascade: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8][9] In the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome.[10] The apoptosome recruits and activates the initiator caspase-9, which then cleaves and activates executioner caspases, such as caspase-3.[10][11] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9] Studies confirm that this compound treatment results in the cleavage of PARP and caspase-3.[3]

The entire signaling cascade is visualized in the diagram below.

Sparfosic_Acid_Apoptosis_Pathway cluster_0 Upstream Events cluster_1 TAp73-Mediated Regulation (p53-deficient cells) cluster_2 Mitochondrial (Intrinsic) Pathway This compound This compound ATCase Aspartate Transcarbamoyltransferase This compound->ATCase Inhibits Pyrimidine Pool Pyrimidine Pool ATCase->Pyrimidine Pool Synthesizes DNA Synthesis DNA Synthesis Pyrimidine Pool->DNA Synthesis Depletion DNA Damage DNA Damage DNA Synthesis->DNA Damage Impaired TAp73 TAp73 DNA Damage->TAp73 Activates Bim Bim (Pro-Apoptotic) TAp73->Bim Upregulates Noxa Noxa (Pro-Apoptotic) TAp73->Noxa Upregulates Bcl2 Bcl-2 (Anti-Apoptotic) TAp73->Bcl2 Downregulates BaxBak Bax / Bak Activation Bim->BaxBak Noxa->BaxBak Bcl2->BaxBak Inhibits Mitochondria Mitochondria BaxBak->Mitochondria Induces MOMP CytochromeC Cytochrome c (released) Mitochondria->CytochromeC Releases Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_assays 4. Downstream Assays start 1. Cell Culture & Seeding (e.g., p53-null cancer cell line) treat 2. Treatment This compound (PALA) Dose-Response Vehicle Control (e.g., DMSO) start->treat harvest 3. Cell Harvesting (Multiple time points) treat->harvest assay1 A. Cell Viability (MTT / CCK-8 Assay) harvest->assay1 assay2 B. Apoptosis Detection (Annexin V / PI Staining via Flow Cytometry) harvest->assay2 assay3 C. Protein Analysis (Western Blot for Caspases, Bcl-2 family) harvest->assay3 analysis 5. Data Analysis (IC50 Calculation, % Apoptosis, Protein Quantification) assay1->analysis assay2->analysis assay3->analysis

References

Methodological & Application

Sparfosic Acid In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the in vitro evaluation of Sparfosic acid (also known as N-(Phosphonacetyl)-L-aspartate or PALA). This compound is a potent inhibitor of aspartate transcarbamoylase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for DNA and RNA synthesis, and its inhibition is a target for cancer therapy. These protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism and efficacy of this compound.

Introduction

This compound is a synthetic analog of the transition state of the reaction catalyzed by aspartate transcarbamoylase (ATCase).[3] ATCase catalyzes the second committed step in the de novo synthesis of pyrimidines, the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. By inhibiting this enzyme, this compound depletes the cellular pool of pyrimidines, thereby hindering DNA and RNA synthesis and inhibiting cell proliferation.[1][3] This mechanism of action makes it a subject of interest in oncology research, particularly in combination with other chemotherapeutic agents like 5-fluorouracil.[1]

This guide details two key in vitro assays for characterizing the activity of this compound: an enzyme inhibition assay to determine its potency against ATCase and a cell-based cytotoxicity assay to evaluate its effect on cancer cell viability.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its biological effect by targeting the de novo pyrimidine biosynthesis pathway. A simplified diagram of this pathway and the point of inhibition by this compound is presented below.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate NC_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->NC_Aspartate ATCase Aspartate Aspartate Aspartate->NC_Aspartate Dihydroorotate Dihydroorotate NC_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Sparfosic_Acid This compound Sparfosic_Acid->NC_Aspartate Inhibits ATCase

Caption: De novo pyrimidine biosynthesis pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Parameter Value Cell Line/System Reference
IC50 (Free PALA) 5.1 µMC-26 murine colon carcinoma[4]
IC50 (DSPG-PALA liposome) 0.09 µMC-26 murine colon carcinoma[4]
IC50 (PEG-DSPE-PALA liposome) 10.7 µMC-26 murine colon carcinoma[4]
IC50 (DSPC-PALA liposome) 11.8 µMC-26 murine colon carcinoma[4]

Table 1: In Vitro Cytotoxicity of this compound (PALA) and its Liposomal Formulations.

Experimental Protocols

Aspartate Transcarbamoylase (ATCase) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on ATCase activity.

Principle: The product of the ATCase reaction, N-carbamoyl-L-aspartate, is converted to ureidosuccinate, which can be quantified colorimetrically after reaction with antipyrine and diacetylmonoxime. The decrease in the amount of product formed in the presence of this compound is a measure of its inhibitory activity.

Materials:

  • Purified ATCase enzyme

  • This compound (PALA)

  • L-Aspartic acid

  • Carbamoyl phosphate lithium salt

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Antipyrine/H₂SO₄ solution

  • Diacetylmonoxime solution

  • 96-well microplate

  • Microplate reader

Protocol Workflow:

ATCase_Inhibition_Workflow A Prepare Reagent Solutions B Add ATCase Enzyme to Wells A->B C Add this compound (Test) or Buffer (Control) B->C D Pre-incubate C->D E Initiate Reaction with Substrates (Aspartate & Carbamoyl Phosphate) D->E F Incubate E->F G Stop Reaction F->G H Add Colorimetric Reagents G->H I Incubate for Color Development H->I J Measure Absorbance I->J K Calculate % Inhibition and IC50 J->K

Caption: Workflow for the ATCase enzyme inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).

    • Prepare serial dilutions of this compound to be tested (e.g., ranging from 0.1 nM to 100 µM).

    • Prepare substrate solutions: L-aspartic acid and carbamoyl phosphate in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of Tris-HCl buffer to the blank wells.

    • Add 20 µL of ATCase enzyme solution to all other wells.

    • Add 10 µL of the this compound dilutions to the test wells and 10 µL of buffer to the control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a 20 µL mixture of L-aspartic acid and carbamoyl phosphate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Colorimetric Detection:

    • Stop the reaction by adding 100 µL of the antipyrine/H₂SO₄ solution.

    • Add 50 µL of the diacetylmonoxime solution.

    • Incubate the plate at 60°C for 15 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., C-26 murine colon carcinoma, or other relevant lines)

  • This compound (PALA)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO₂ incubator

Protocol Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with this compound Dilutions B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight in a humidified CO₂ incubator at 37°C.

  • Drug Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Prepare serial dilutions of this compound (e.g., ranging from 0.1 µM to 100 µM) in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Conclusion

The protocols outlined in this document provide a framework for the in vitro characterization of this compound. The enzyme inhibition assay allows for the direct assessment of its potency against its molecular target, ATCase, while the cytotoxicity assay provides a measure of its overall effect on cancer cell proliferation and viability. These assays are fundamental tools for the preclinical evaluation of this compound and can be adapted for high-throughput screening of other potential inhibitors of the de novo pyrimidine biosynthesis pathway.

References

Effective Concentration of Sparfosic Acid in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of aspartate transcarbamoyltransferase (ATCase). This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway. By inhibiting ATCase, this compound depletes the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism makes this compound an effective antimetabolite and a subject of interest in cancer research, often used to induce cell cycle arrest and apoptosis in cancer cells. These application notes provide a summary of the effective concentrations of this compound in various cell lines and detailed protocols for its use in cell culture experiments.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell line, exposure time, and the specific biological endpoint being measured. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

Cell LineCell TypeIC50 (µM)Exposure Time (hours)Reference
C-26Murine Colon Carcinoma5.172[1]
HeLaHuman Cervical Cancer~10-100 (estimated from graph)Not Specified
IPC-48Human MelanomaMore sensitive than CCRF-CEM, less sensitive than B1624[2][3]
CCRF-CEMHuman T-cell LeukemiaLess sensitive than IPC-4824[2][3]
NC37Human B-lymphoblastoidMore resistant than L1210 and CCRF-CEM24[2][3]
L1210Murine LeukemiaSimilar sensitivity to CCRF-CEM24[2][3]
B16Murine MelanomaMore sensitive than IPC-4824[2][3]

Note: The IC50 for HeLa cells is an estimation based on graphical data. The sensitivities for IPC-48, CCRF-CEM, NC37, L1210, and B16 are relative comparisons as reported in the literature.

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway, leading to cell cycle arrest and apoptosis.

Sparfosic_Acid_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_cell_effects Cellular Effects Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoyltransferase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate N-Carbamoyl-L-aspartate ATCase->Carbamoyl_Aspartate Pyrimidines Pyrimidines (UTP, CTP) Carbamoyl_Aspartate->Pyrimidines ... DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines->DNA_RNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_RNA_Synthesis->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase Inhibits

This compound inhibits pyrimidine biosynthesis.

Experimental Protocols

Cell Viability and IC50 Determination using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound (PALA)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

MTT_Assay_Workflow Start Start: Adherent Cells in Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Dilutions Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Time (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for IC50 determination using MTT assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound (PALA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • After 24 hours, treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start: Cells in 6-well Plates Treat_Cells Treat with this compound Start->Treat_Cells Harvest_Cells Harvest Cells (Adherent + Floating) Treat_Cells->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix with Cold 70% Ethanol Wash_PBS->Fix_Ethanol Stain_PI Stain with Propidium Iodide/RNase A Fix_Ethanol->Stain_PI Analyze_Flow Analyze by Flow Cytometry Stain_PI->Analyze_Flow Quantify_Phases Quantify G0/G1, S, G2/M Phases Analyze_Flow->Quantify_Phases End End Quantify_Phases->End

Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis in this compound-treated cells by staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.

Materials:

  • This compound (PALA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use FITC and PI signal detectors to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Apoptosis_Assay_Workflow Start Start: Treated Cells Harvest_Cells Harvest Cells Start->Harvest_Cells Wash_PBS Wash with Cold PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze End End: Quantify Apoptotic Populations Analyze->End

Workflow for apoptosis detection by Annexin V/PI staining.

References

Application Notes and Protocols for Sparfosic Acid Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase).[1][2][3] ATCase is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the second step which involves the formation of N-carbamoyl-L-aspartate from carbamoyl phosphate and L-aspartate. By inhibiting this crucial step, sparforic acid depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism makes sparforic acid a subject of interest in cancer research, particularly for its potential as an antitumor agent.[1][2] It has shown considerable activity against certain transplantable solid tumors in mice, such as B16 melanoma and Lewis lung carcinoma.[2]

These application notes provide a comprehensive overview of the use of sparforic acid in mouse models, including recommended dosages, administration protocols, and relevant pharmacokinetic and toxicological data to guide researchers in their preclinical studies.

Data Presentation

Table 1: Efficacy of this compound in Mouse Tumor Models
Mouse ModelTumor TypeDosage and Administration RouteDosing ScheduleTherapeutic Outcome
BDF1 or C57BL/6 x DBA/2 F1B16 Melanoma (intraperitoneal)490 mg/kg, intraperitoneal (i.p.)Days 1, 5, and 9 post-tumor implantation77% to 86% increase in lifespan compared to controls.[2][3]
C57BL/6Lewis Lung Carcinoma (subcutaneous)490 mg/kg, i.p.Days 1, 5, and 9 post-tumor implantationCurative in 50% of the mice.[2][3]
DBA/2P388 Leukemia (intraperitoneal)Not specifiedNot specifiedUp to 64% prolongation of survival time.[2]
BALB/c x DBA/8 F1Spontaneous Murine Breast Tumor"Low, nontherapeutic, but biochemically active doses" (exact dose not specified) in combination with 5-fluorouracilNot specifiedSignificantly increased antitumor activity without increased host toxicity.[4]
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValueAdministration RouteReference
Half-life (t½) ~1 - 1.5 hoursIntravenous (i.v.)[1]
Metabolism Insignificanti.v.[1]
Primary Route of Excretion Urinei.v.[1]
Oral Bioavailability Poor (<5% of dose excreted in urine)Oral (p.o.)[1]
Tissue Distribution Primarily in extracellular water; poor uptake in most tissues except kidney, bone, skin, and lung.i.v.[1]
Table 3: Toxicological Profile of this compound in Mice
ParameterValueAdministration RouteObservations
LD50 (Lethal Dose, 50%) Not explicitly reported in the reviewed literature.-Researchers should determine the LD50 in their specific mouse strain and experimental conditions.
MTD (Maximum Tolerated Dose) Not explicitly reported in the reviewed literature.-Dose-ranging studies are recommended to establish the MTD for a given mouse model and treatment schedule.
Observed Toxic Effects At toxic dose levels, histological evaluation revealed effects in the liver.[1]Daily administrationThis compound spared the hematopoietic system and the epithelium of the small intestine.[1]

Signaling Pathway

This compound targets a critical enzyme in the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the point of inhibition.

Sparfosic_Acid_Signaling_Pathway Mechanism of Action of this compound cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase (ATCase) Aspartate L-Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines Sparfosic_Acid This compound (PALA) ATCase_Target Aspartate Transcarbamoylase (ATCase) Sparfosic_Acid->ATCase_Target Inhibits

Caption: Inhibition of Aspartate Transcarbamoylase by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol provides a method for preparing a sparforic acid solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound (trisodium salt recommended for better solubility)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of sparforic acid in DMSO. For example, to achieve a 45 mg/mL stock, dissolve the appropriate amount of sparforic acid in DMSO. This may require gentle warming or sonication to fully dissolve.

  • Working Solution Formulation (Example for a final concentration of 4.5 mg/mL):

    • In a sterile microcentrifuge tube, combine the following in order, ensuring to mix well after each addition:

      • 100 µL of 45 mg/mL sparforic acid stock solution in DMSO.

      • 400 µL of PEG300.

      • 50 µL of Tween-80.

      • 450 µL of sterile saline.

    • This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of sparforic acid will be 4.5 mg/mL.[3]

    • The prepared solution should be clear. If precipitation occurs, gentle warming may be used to redissolve the compound.

  • Final Preparation for Injection:

    • Before administration, ensure the solution is at room temperature.

    • Draw the required volume into a sterile syringe fitted with an appropriate gauge needle (e.g., 26G).

Protocol 2: Intraperitoneal Administration of this compound to Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

  • Prepared sparforic acid solution

  • Mouse restraint device (optional)

  • 70% ethanol

  • Sterile gauze

  • Appropriate sterile syringe and needle (25-27 gauge)

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse and securing the tail.

  • Injection Site Identification:

    • The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.

  • Injection:

    • Clean the injection site with 70% ethanol on a sterile gauze pad.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the sparforic acid solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of sparforic acid in a mouse tumor model.

Experimental_Workflow Workflow for this compound Efficacy Study in Mice cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous or intraperitoneal) Randomization Randomization of Mice into Treatment Groups Tumor_Implantation->Randomization Treatment_Group This compound Administration (e.g., 490 mg/kg, i.p.) Randomization->Treatment_Group Control_Group Vehicle Control Administration Randomization->Control_Group Tumor_Measurement Tumor Volume Measurement (for solid tumors) Treatment_Group->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment_Group->Body_Weight Survival_Monitoring Survival Monitoring Treatment_Group->Survival_Monitoring Control_Group->Tumor_Measurement Control_Group->Body_Weight Control_Group->Survival_Monitoring Euthanasia Euthanasia at Predefined Endpoint Survival_Monitoring->Euthanasia Tissue_Collection Tumor and Organ Collection for Further Analysis Euthanasia->Tissue_Collection

Caption: A typical workflow for in vivo efficacy studies.

Concluding Remarks

This compound has demonstrated significant antitumor activity in preclinical mouse models, particularly against solid tumors. The provided data and protocols offer a foundation for researchers to design and execute their own in vivo studies. It is crucial to note the lack of publicly available, definitive LD50 and MTD values. Therefore, preliminary dose-finding and toxicity studies are highly recommended for each specific mouse strain and experimental context to ensure animal welfare and the scientific validity of the results. The poor oral bioavailability of sparforic acid suggests that parenteral routes of administration, such as intraperitoneal injection, are more appropriate for achieving systemic exposure in mouse models.

References

Application Notes and Protocols for Intraperitoneal Administration of Sparfosic Acid in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of Sparfosic acid (also known as PALA or NSC 224131) in mice, intended for preclinical cancer research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a potent inhibitor of aspartate transcarbamoyltransferase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] ATCase catalyzes the conversion of carbamoyl phosphate and aspartate to N-carbamoyl-L-aspartate. By inhibiting this step, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This disruption of nucleotide metabolism ultimately hinders cell proliferation and can induce apoptosis, particularly in rapidly dividing cancer cells.[2]

Signaling Pathway Diagram

Sparfosic_Acid_MOA Mechanism of Action of this compound cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Carbamoyl Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoyltransferase (ATCase) Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate ATCase->N-Carbamoyl-L-aspartate Catalyzes Pyrimidine_Depletion Pyrimidine Depletion ATCase->Pyrimidine_Depletion Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase Inhibits Inhibition_of_Proliferation Inhibition of Cell Proliferation Pyrimidine_Depletion->Inhibition_of_Proliferation Apoptosis Induction of Apoptosis Inhibition_of_Proliferation->Apoptosis

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving the intraperitoneal administration of this compound in mice.

Table 1: Antitumor Efficacy of this compound in Mice with B16 Melanoma

Mouse ModelTreatment ProtocolOutcomeReference
Mice bearing B16 melanoma490 mg/kg; i.p.; on days 1, 5, and 9Increased lifespan by 77% to 86% compared to controls.[1]
C57 Bl female mice bearing B16 melanoma300 mg/kg; i.p.; daily for 4 daysResulted in a 6-day tumor growth delay.[3]
C57 Bl female mice bearing B16 melanoma150 mg/kg (in combination with NBMPR-P); i.p.; daily for 4 daysResulted in a 6-day tumor growth delay.[3]

Table 2: Efficacy of this compound in Mice with Lewis Lung Carcinoma

Mouse ModelTreatment ProtocolOutcomeReference
Mice with s.c. implantation of Lewis lung carcinomaTreatment on days 1, 5, and 9Curative in 50% of the mice.[1]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.

Materials:

  • This compound trisodium salt

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Dissolve this compound trisodium salt in DMSO to a concentration of 45.0 mg/mL.

  • Prepare the vehicle solution.

    • In a sterile tube, mix PEG300 and Tween-80.

  • Prepare the final injection solution.

    • For a 1 mL final solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

    • Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Sterilization.

    • Filter the final solution through a 0.22 µm sterile filter before injection.

Note: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2] The prepared solution should be used immediately or stored appropriately. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, protected from light and under nitrogen.[1]

Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

  • Injection Site Identification:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly inject the this compound solution. The maximum recommended injection volume is 10 mL/kg of body weight.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Experimental Workflow Diagram

Sparfosic_Acid_Experiment_Workflow Experimental Workflow for this compound Administration in Mice cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Drug_Prep Prepare this compound Solution Injection Intraperitoneal Injection Drug_Prep->Injection Animal_Prep Prepare Mice (e.g., tumor cell implantation) Restraint Restrain Mouse Animal_Prep->Restraint Restraint->Injection Observation Monitor Animal Health Injection->Observation Tumor_Measurement Measure Tumor Growth Observation->Tumor_Measurement Data_Analysis Analyze Data (e.g., survival, tumor volume) Tumor_Measurement->Data_Analysis Outcome Determine Efficacy and Toxicity Data_Analysis->Outcome

Caption: A typical experimental workflow for in vivo studies with this compound.

Safety and Toxicity

While detailed toxicology studies on the intraperitoneal administration of this compound in mice are limited in the provided search results, it is known to be a cytotoxic agent. Hematologic and histopathologic evaluations have been conducted.[4] Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves and lab coats. Close monitoring of animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior, is crucial throughout the experimental period. Dose adjustments may be necessary based on the observed toxicity.

References

Sparfosic Acid in DMSO: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility and stability of sparfosic acid when dissolved in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction to this compound

This compound, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent inhibitor of the enzyme aspartate transcarbamoylase (ATCase).[1] ATCase catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the synthesis of DNA and RNA.[1] By inhibiting this pathway, this compound disrupts nucleotide metabolism, leading to a reduction in cell proliferation. This mechanism of action makes it a subject of interest in cancer research.

Solubility of this compound in DMSO

Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for the preparation of stock solutions in drug discovery and biological research.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined to be significant, allowing for the preparation of concentrated stock solutions. It is crucial to use anhydrous, high-purity DMSO, as the hygroscopic nature of DMSO can lead to the absorption of water, which may negatively impact the solubility of the compound.

ParameterValueNotes
Solubility in DMSO 180 mg/mL (560.64 mM)Use of newly opened, anhydrous DMSO is recommended. Hygroscopic DMSO can significantly affect solubility.
Molecular Weight 255.12 g/mol [2]
Appearance of Solution Clear, colorlessVisual inspection should confirm the absence of particulates.
Dissolution Aids Sonication or gentle heatingMay be used to facilitate dissolution if precipitation is observed.
Protocol for Preparing a this compound Stock Solution in DMSO

This protocol outlines the steps for the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.5% purity

  • Sterile, amber glass vials or polypropylene tubes with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, disposable pipettes and pipette tips

Procedure:

  • Preparation: In a controlled environment, bring the this compound powder and anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mL 100 mM stock solution, weigh 25.51 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound to a sterile vial.

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL).

    • Tightly cap the vial and vortex thoroughly for at least 2 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particulates.

  • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C. Vortex again and re-inspect.

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored under the recommended conditions (see Section 3.2).

Stability of this compound in DMSO

The stability of this compound in DMSO is critical for maintaining its chemical integrity and biological activity over time. Degradation of the compound can lead to inaccurate and unreliable experimental results.

Factors Affecting Stability in DMSO
  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.

  • Water Content: DMSO is hygroscopic, and the presence of water can facilitate hydrolysis of susceptible compounds.

  • Light Exposure: Photolabile compounds can degrade when exposed to light.

  • Freeze-Thaw Cycles: Repeated changes in temperature can impact the stability of the dissolved compound and the integrity of the solution.

Recommended Storage Conditions

For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

ParameterRecommendation
Storage Temperature -80°C
Storage Duration Up to 6 months
Protection Protect from light, store under a nitrogen atmosphere.
Container Amber glass or polypropylene vials with tight-fitting caps.
Protocol for Assessing the Stability of this compound in DMSO

This protocol provides a general framework for evaluating the stability of a this compound stock solution in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound in DMSO stock solution (e.g., 100 mM)

  • Anhydrous DMSO

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade (optional, for mobile phase)

  • Internal standard (a stable, non-reactive compound)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Time Zero (T0) Sample Preparation:

    • Immediately after preparing the fresh this compound stock solution, take an aliquot.

    • Prepare a sample for analysis by diluting the stock solution to a suitable concentration (e.g., 10 µM) with a mixture of ACN and water.

    • Add a known concentration of an internal standard.

    • Analyze this sample by HPLC or LC-MS to determine the initial peak area of this compound. This will serve as the baseline.

  • Incubation:

    • Aliquot the remaining stock solution into several vials for storage under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare a sample for analysis in the same manner as the T0 sample, including the addition of the internal standard at the same concentration.

    • Analyze the sample by HPLC or LC-MS using the same method as the T0 sample.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of this compound to the internal standard.

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) x 100

    • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation profile.

This compound Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

This compound acts as a competitive inhibitor of aspartate transcarbamoylase (ATCase), mimicking the transition state of the reaction that condenses carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. This is a key regulatory step in the de novo synthesis of pyrimidines.

Sparfosic_Acid_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate L-Aspartate Aspartate->ATCase N_Carbamoyl_Aspartate N-Carbamoyl-L-Aspartate ATCase->N_Carbamoyl_Aspartate Pyrimidines Pyrimidines (UTP, CTP) N_Carbamoyl_Aspartate->Pyrimidines Multiple Steps DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase Inhibition Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment Prep_Stock Prepare this compound Stock Solution in DMSO Visual_Inspect Visual Inspection for Complete Dissolution Prep_Stock->Visual_Inspect Quantify Quantify Concentration (e.g., via HPLC) Visual_Inspect->Quantify T0_Analysis Time Zero (T0) Analysis (LC-MS) Quantify->T0_Analysis Incubate Incubate Aliquots at Various Temperatures T0_Analysis->Incubate Time_Point_Analysis Time-Point Analysis (e.g., 1, 2, 4 weeks) Incubate->Time_Point_Analysis Data_Analysis Calculate % Remaining vs. Time Time_Point_Analysis->Data_Analysis End End Data_Analysis->End Start Start Start->Prep_Stock

References

Application Notes and Protocols: The Use of Sparfosic Acid in Human Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a synthetic analog of the transition state of the reaction catalyzed by aspartate transcarbamoylase (ATCase). As a potent and specific inhibitor of this key enzyme, this compound effectively blocks the de novo pyrimidine biosynthesis pathway.[1] This inhibition leads to the depletion of intracellular pyrimidine nucleotide pools, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, including cancer cells. In the context of human colon cancer, this compound has demonstrated significant anti-proliferative effects, including the induction of apoptosis and cell cycle arrest.[1] Furthermore, it has been shown to synergistically enhance the efficacy of other chemotherapeutic agents, such as 5-fluorouracil (5-FU).[1][2]

These application notes provide a comprehensive overview of the use of this compound in human colon cancer cell lines, including its mechanism of action, effects on cellular processes, and protocols for key experimental assays.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCompoundExposure Time (hours)IC50 (µM)
C-26 (murine colon carcinoma)This compound (Free PALA)725.1[3]
Table 2: Effects of this compound on Cell Cycle and Apoptosis

This compound treatment has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells.[1] The following table summarizes the observed effects. Quantitative data on the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells should be determined experimentally for specific colon cancer cell lines and treatment conditions.

Cell LineTreatmentObserved Effect
Human Colon Cancer Cell LinesThis compound (300 µM)Progressive accumulation of cells in S phase[1]
Human Colon Cancer Cell LinesThis compound (300 µM)Activation of an apoptotic pathway[1]

Signaling Pathways

De Novo Pyrimidine Biosynthesis Inhibition

This compound's primary mechanism of action is the competitive inhibition of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second step in the de novo pyrimidine biosynthesis pathway. This blockade leads to a depletion of uridine and cytidine nucleotides, which are crucial for DNA and RNA synthesis, ultimately resulting in cell growth inhibition.

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Consequences Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Orotate Orotate N_Carbamoyl_Aspartate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP Pyrimidine_Depletion Pyrimidine Depletion dTTP dTTP dUTP->dTTP Sparfosic_Acid This compound (PALA) Sparfosic_Acid->N_Carbamoyl_Aspartate Inhibits DNA_RNA_Synthesis_Inhibition DNA/RNA Synthesis Inhibition Pyrimidine_Depletion->DNA_RNA_Synthesis_Inhibition Cell_Growth_Arrest Cell Growth Arrest DNA_RNA_Synthesis_Inhibition->Cell_Growth_Arrest

Caption: Inhibition of de novo pyrimidine biosynthesis by this compound.

Apoptosis Induction Pathway

In p53-deficient cancer cells, this compound treatment can lead to severe DNA damage as cells attempt to progress through S-phase with insufficient pyrimidine pools. This damage triggers a TAp73-dependent apoptotic pathway, involving the upregulation of pro-apoptotic proteins Noxa and Bim, and the downregulation of the anti-apoptotic protein Bcl-2.

G Sparfosic_Acid This compound (PALA) Pyrimidine_Depletion Pyrimidine Depletion Sparfosic_Acid->Pyrimidine_Depletion Bcl2 Bcl-2 Sparfosic_Acid->Bcl2 Inhibits S_Phase_Progression S-Phase Progression Pyrimidine_Depletion->S_Phase_Progression DNA_Damage Severe DNA Damage S_Phase_Progression->DNA_Damage TAp73 TAp73 DNA_Damage->TAp73 Activates Noxa_Bim Noxa / Bim TAp73->Noxa_Bim Induces Mitochondria Mitochondria Noxa_Bim->Mitochondria Inhibits Bcl-2 Bcl2->Mitochondria Inhibits Apoptosis Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis pathway in p53-deficient cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on human colon cancer cell lines.

Materials:

  • Human colon cancer cell lines (e.g., HCT-116, SW480, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in sterile water or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of human colon cancer cell lines.

Materials:

  • Human colon cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound in human colon cancer cell lines.

Materials:

  • Human colon cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow for Evaluating this compound

G Start Start Cell_Culture Culture Human Colon Cancer Cells Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (e.g., Bcl-2, Caspases) Treatment->Western_Blot IC50_Determination Determine IC50 MTT_Assay->IC50_Determination End End Cell_Cycle_Analysis Cell Cycle Analysis Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

This compound presents a compelling agent for the study of anti-proliferative mechanisms in human colon cancer cell lines. Its well-defined mechanism of action, centered on the inhibition of de novo pyrimidine biosynthesis, provides a clear basis for its effects on cell cycle progression and apoptosis. The provided protocols offer a starting point for researchers to investigate the efficacy and cellular responses to this compound in their specific models of colon cancer. Further investigation into its synergistic potential with other chemotherapeutics may unveil more effective combination therapies for the treatment of colorectal cancer.

References

Application Notes and Protocols: Sparfosic Acid in the B16 Melanoma Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sparfosic acid (also known as PALA or N-(Phosphonacetyl)-L-aspartate) in preclinical studies utilizing the B16 melanoma mouse model. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

This compound is a potent inhibitor of the enzyme aspartate transcarbamoyl transferase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By blocking this pathway, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. The B16 melanoma cell line, particularly in a syngeneic C57BL/6 mouse model, is a widely used platform for assessing the efficacy of anticancer agents.[3] Studies have shown that B16 melanoma cells exhibit sensitivity to this compound, which has been attributed to their lower intrinsic levels of ATCase activity compared to other tumor cell lines.[1][2] In vivo studies have demonstrated that this compound can significantly increase the lifespan of mice bearing B16 melanoma.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in the B16 melanoma mouse model.

Parameter Control Group This compound Treated Group Reference
Animal Model C57BL/6 mice with B16 melanomaC57BL/6 mice with B16 melanoma
Treatment Regimen Vehicle control490 mg/kg, intraperitoneal injection, on days 1, 5, and 9
Median Survival Varies by study77% - 86% increase compared to control
Tumor Growth Inhibition -Significant delay in tumor growth

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the de novo pyrimidine biosynthesis pathway. This disruption leads to a reduction in the nucleotides required for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting tumor growth.

Sparfosic_Acid_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Downstream Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP ODC UTP_CTP UTP, CTP UMP->UTP_CTP Pyrimidine_Depletion Pyrimidine Depletion UTP_CTP->Pyrimidine_Depletion Sparfosic_Acid This compound ATCase_Node ATCase Sparfosic_Acid->ATCase_Node Inhibits DNA_RNA_Synthesis_Inhibition Inhibition of DNA & RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA_Synthesis_Inhibition->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound in inhibiting pyrimidine biosynthesis.

Experimental Protocols

B16-F10 Cell Culture
  • Cell Line: B16-F10 murine melanoma cells.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a brief incubation with 0.25% trypsin-EDTA.

In Vivo B16 Melanoma Mouse Model
  • Animal Strain: 6-8 week old female C57BL/6 mice.

  • Cell Preparation for Injection:

    • Harvest B16-F10 cells from sub-confluent cultures.

    • Wash cells twice with sterile, ice-cold phosphate-buffered saline (PBS).

    • Resuspend cells in sterile, ice-cold PBS at a concentration of 2.5 x 10^6 cells/mL.

    • Maintain cell suspension on ice until injection.

  • Tumor Cell Inoculation:

    • Shave and sterilize the right flank of each mouse.

    • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank.

  • Animal Monitoring:

    • Monitor the health and body weight of the mice daily.

    • Begin measuring tumor volume once tumors become palpable (typically 5-7 days post-inoculation).

    • Measure tumor dimensions (length and width) every 2-3 days using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm^3) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

This compound Administration
  • Drug Preparation:

    • Dissolve this compound in sterile saline or PBS to the desired concentration.

    • Sterile-filter the solution through a 0.22 µm filter.

  • Treatment Protocol:

    • Randomize mice into control and treatment groups once tumors reach a mean volume of approximately 50-100 mm^3.

    • Administer this compound at a dose of 490 mg/kg via intraperitoneal (i.p.) injection.

    • The treatment schedule consists of injections on days 1, 5, and 9 post-randomization.

    • The control group should receive an equivalent volume of the vehicle (e.g., sterile saline).

Endpoint Analysis
  • Tumor Growth Inhibition:

    • Plot the mean tumor volume ± SEM for each group over time.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Survival Analysis:

    • Monitor a separate cohort of mice for survival.

    • Record the date of death for each mouse.

    • Generate a Kaplan-Meier survival curve and perform statistical analysis (e.g., log-rank test) to compare the survival rates between the groups.

  • Histopathology (Optional):

    • Fix tumors and major organs in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Analyze for tumor morphology, necrosis, and metastasis.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a B16 melanoma mouse model.

Experimental_Workflow Cell_Culture B16-F10 Cell Culture Cell_Harvest Harvest and Prepare B16-F10 Cells Cell_Culture->Cell_Harvest Tumor_Inoculation Subcutaneous Inoculation in C57BL/6 Mice Cell_Harvest->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring (Volume Measurement) Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Continued Monitoring of Tumor Growth and Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TGI_Analysis Tumor Growth Inhibition (Volume and Weight) Endpoint->TGI_Analysis Survival_Analysis Survival Analysis (Kaplan-Meier) Endpoint->Survival_Analysis Histology Histopathological Analysis (Optional) Endpoint->Histology

Caption: Experimental workflow for this compound efficacy testing in a B16 melanoma model.

References

Application Notes and Protocols for Sparfosic Acid Treatment of Lewis Lung Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase).[1] ATCase catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cells.[2] By inhibiting this pathway, this compound leads to the depletion of pyrimidine pools, thereby impeding nucleic acid synthesis and inducing cell cycle arrest and apoptosis in cancer cells.[3][4] Lewis lung carcinoma (LLC) is a widely used preclinical tumor model that is known to be sensitive to this compound.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in the treatment of Lewis lung carcinoma, consolidating findings from various preclinical studies.

Mechanism of Action

This compound acts as a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), which is a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides, essential building blocks for DNA and RNA. In rapidly dividing cancer cells, the demand for pyrimidines is high, making this pathway a critical target for anticancer therapy.[1][5]

By binding to ATCase, this compound blocks the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate.[1] This inhibition leads to a depletion of the intracellular pools of pyrimidine nucleotides, such as UTP and CTP.[3] The reduction in these essential precursors for nucleic acid synthesis results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest, primarily in the S phase, and ultimately apoptosis.[4]

G cluster_0 De Novo Pyrimidine Synthesis Pathway cluster_1 Inhibition by this compound Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate ATCase ATCase Carbamoyl Phosphate + Aspartate->ATCase N-Carbamoyl-L-Aspartate N-Carbamoyl-L-Aspartate ATCase->N-Carbamoyl-L-Aspartate ATCase_Inhibition ATCase Inhibition Dihydroorotate Dihydroorotate N-Carbamoyl-L-Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase Pyrimidine_Depletion Pyrimidine Depletion Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Mechanism of action of this compound in inhibiting pyrimidine synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in Lewis lung carcinoma models.

Table 1: In Vivo Efficacy of this compound in Lewis Lung Carcinoma Mouse Model

Treatment ScheduleDosage (mg/kg)Administration RouteOutcomeCitation
Days 1, 5, and 9 post-implantationNot SpecifiedNot SpecifiedCurative in 50% of mice[4][6]
Not Specified400Not Specified70-80% reduction in uridine and cytidine nucleotide levels in tumors after 24 hours[7]

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µM)Incubation TimeEffectCitation
Br-l and L-2 (metastatic human tumor)30012, 24, 48 hProgressive accumulation of cells in S phase[4]
Br-l and L-2 (metastatic human tumor)300Not SpecifiedActivation of an apoptotic pathway[4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on Lewis lung carcinoma (LLC) cells using a standard MTT or similar cell viability assay.[8]

Materials:

  • Lewis lung carcinoma (LLC) cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (PALA)

  • 96-well plates

  • MTT reagent (or other viability assay reagent)

  • Solubilization solution (e.g., DMSO or SDS solution)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture LLC cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and resuspend in complete growth medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

G start Start seed_cells Seed LLC Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_drug Prepare this compound Dilutions incubate_24h_1->prepare_drug treat_cells Treat Cells with this compound incubate_24h_1->treat_cells prepare_drug->treat_cells incubate_treatment Incubate for Treatment Duration treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Figure 2. Workflow for in vitro cell viability assay.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol describes a subcutaneous Lewis lung carcinoma xenograft model in mice to evaluate the in vivo efficacy of this compound.[9]

Materials:

  • Lewis lung carcinoma (LLC) cells

  • C57BL/6 mice (6-8 weeks old)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound (PALA)

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Culture LLC cells to 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2.5 x 106 cells/100 µL.[10]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.[9]

    • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[11]

    • Prepare this compound for injection by dissolving it in a sterile vehicle (e.g., saline).

    • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) according to the planned dosage and schedule (e.g., on days 1, 5, and 9 post-randomization).[4] The control group should receive the vehicle only.

  • Endpoint and Data Collection:

    • Continue monitoring tumor growth and body weight of the mice throughout the study.

    • The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • At the end of the study, euthanize the mice, and excise the tumors.

    • Measure the final tumor weight and volume.

  • Data Analysis:

    • Compare the tumor growth curves, final tumor weights, and survival rates between the treatment and control groups to assess the antitumor efficacy of this compound.

G start Start implant_cells Implant LLC Cells into Mice start->implant_cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize Randomize Mice into Groups monitor_tumor->randomize loop Repeat Measurement and Treatment randomize->loop measure_tumor Measure Tumor Volume treat Treat with this compound or Vehicle measure_tumor->treat endpoint Endpoint Reached? treat->endpoint loop->measure_tumor endpoint->loop No euthanize Euthanize Mice endpoint->euthanize Yes excise_tumor Excise and Weigh Tumors euthanize->excise_tumor analyze Analyze Data excise_tumor->analyze end End analyze->end

Figure 3. Workflow for in vivo tumor growth inhibition study.

Protocol 3: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol outlines the procedure to detect apoptosis in LLC cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Lewis lung carcinoma (LLC) cells

  • Complete growth medium

  • This compound (PALA)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed LLC cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Conclusion

This compound demonstrates significant antitumor activity against Lewis lung carcinoma by inhibiting the de novo pyrimidine synthesis pathway. The protocols provided in this document offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in both in vitro and in vivo models of LLC. Further studies are warranted to optimize dosing and scheduling and to explore potential combination therapies to enhance its therapeutic potential.

References

Preparation of Sparfosic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartic acid (PALA), is a potent inhibitor of the enzyme aspartate transcarbamoyl transferase (ATCase).[1] ATCase catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis.[1] By inhibiting this pathway, this compound disrupts the production of pyrimidine nucleotides, leading to cell cycle arrest in the S phase and subsequent apoptosis, particularly in rapidly proliferating cancer cells.[1] This mechanism of action has positioned this compound as a subject of interest in oncology research, often investigated in combination with other chemotherapeutic agents like 5-fluorouracil.[1]

These application notes provide detailed protocols for the preparation and formulation of this compound for in vivo studies, along with essential quality control parameters and considerations for animal model selection.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation and delivery.

PropertyValueReference
Molecular Formula C6H10NO8P[2][3][4]
Molecular Weight 255.12 g/mol [3]
Appearance Solid[2][3]
Solubility Water: > 950 mg/mLDMSO: 180 mg/mL (requires sonication)[1][3]
Stability The bulk material is stable but hygroscopic and should be protected from moisture. Aqueous solutions (1 mg/mL) are stable for at least 2 weeks at room temperature.[3]
Storage Solid: -20°C for long-term storage (months to years), protected from light. 0-4°C for short-term storage (days to weeks).Stock Solution: -20°C or -80°C.[4]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its cytotoxic effects by targeting the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

Sparfosic_Acid_Pathway cluster_0 De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase (ATCase) Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA and RNA Synthesis UTP_CTP->DNA_RNA This compound This compound This compound->Carbamoyl Aspartate Inhibition Formulation_Workflow_1 start Start dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve add_peg Add PEG300 dissolve->add_peg mix1 Vortex until clear add_peg->mix1 add_stock Add Stock Solution to PEG300 mix1->add_stock mix2 Vortex until homogenous add_stock->mix2 add_tween Add Tween-80 mix2->add_tween mix3 Vortex to mix add_tween->mix3 add_saline Slowly add Saline while vortexing mix3->add_saline mix4 Vortex to final solution add_saline->mix4 inspect Visually Inspect for Clarity mix4->inspect end End inspect->end Formulation_Workflow_2 start Start dissolve_sa Dissolve this compound in DMSO (Stock Solution) start->dissolve_sa dissolve_cd Prepare 20% SBE-β-CD in Saline start->dissolve_cd add_stock Add Stock Solution to SBE-β-CD solution dissolve_sa->add_stock add_cd_sol Add SBE-β-CD solution to vial dissolve_cd->add_cd_sol add_cd_sol->add_stock mix Vortex until clear add_stock->mix inspect Visually Inspect for Clarity mix->inspect end End inspect->end

References

Application Notes and Protocols for Sparfosic Acid Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sparfosic acid (also known as PALA or N-(Phosphonacetyl)-L-aspartate) in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and toxicity of this compound, both as a single agent and in combination therapies.

Introduction

This compound is a potent and specific inhibitor of aspartate transcarbamoyltransferase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By blocking this pathway, this compound depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This mechanism of action makes it a subject of interest in cancer research, particularly in combination with other antimetabolites like 5-fluorouracil (5-FU).[1][3] Preclinical studies have demonstrated its antitumor activity in various animal models.[4]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound acts as a transition-state analog inhibitor of aspartate transcarbamoyltransferase.[2][4] This enzyme catalyzes the conversion of carbamoyl phosphate and aspartate to N-carbamoyl-L-aspartate, an early and rate-limiting step in the de novo synthesis of pyrimidines. Inhibition of ATCase leads to a reduction in the synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are vital for DNA and RNA synthesis, ultimately leading to cell cycle arrest in the S phase and apoptosis.[1]

Sparfosic_Acid_Mechanism cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoyltransferase (ATCase) Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate ATCase->N-Carbamoyl-L-aspartate Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Sparfosic_Acid This compound Sparfosic_Acid->ATCase

Figure 1: Mechanism of action of this compound.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from preclinical studies involving this compound.

Table 1: Single-Agent Efficacy of this compound in Murine Tumor Models
Animal ModelTumor TypeTreatment ScheduleRoute of AdministrationKey FindingsReference
MiceB16 Melanoma490 mg/kg on Days 1, 5, and 9Intraperitoneal (i.p.)77% to 86% increase in lifespan compared to controls.[1][4]
MiceLewis Lung CarcinomaDays 1, 5, and 9 post-implantationSubcutaneous (s.c.)Curative in 50% of the mice.[1][4]
MiceP388 LeukemiaDaily or intermittentIntraperitoneal (i.p.)Up to 64% prolongation of survival time.[4]
MiceL1210 LeukemiaDaily or intermittentIntraperitoneal (i.p.)No significant increase in lifespan.[4]
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Species
Animal SpeciesDoseRoute of AdministrationPlasma Half-life (t½)Primary Route of ExcretionOral BioavailabilityReference
Mouse120 mg/m²Intravenous (i.v.)~1-1.5 hoursUrine (~80% of dose)<5%[5]
Rat120 mg/m²Intravenous (i.v.)~1-1.5 hoursUrine (~80% of dose)<5%[5]
Dog120 mg/m²Intravenous (i.v.)~1-1.5 hoursUrine (~80% of dose)Not reported[5]
Monkey120 mg/m²Intravenous (i.v.)~1-1.5 hoursUrine (~80% of dose)<5%[5]

Experimental Protocols

In Vivo Antitumor Efficacy Study

This protocol describes a general procedure for evaluating the antitumor activity of this compound in a subcutaneous tumor model in mice.

Materials:

  • This compound (trisodium salt)

  • Sterile saline for injection

  • Tumor cells (e.g., B16 melanoma, Lewis lung carcinoma)

  • 6-8 week old immunocompromised or syngeneic mice

  • Calipers

  • Animal balance

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest tumor cells from culture during the logarithmic growth phase.

    • Resuspend cells in sterile saline or appropriate medium at a concentration of 1 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-4 days after implantation.

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Grouping:

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare this compound solution in sterile saline.

    • Administer this compound via the desired route (e.g., intraperitoneal injection) according to the specified treatment schedule (e.g., 490 mg/kg on Days 1, 5, and 9 post-randomization).

    • Administer vehicle (sterile saline) to the control group.

  • Data Collection and Endpoints:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, skin rash).

    • The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.

    • A secondary endpoint can be survival, where animals are monitored until a defined endpoint (e.g., tumor ulceration, >20% body weight loss).

Experimental_Workflow cluster_treatment Treatment Phase start Start acclimatization Animal Acclimatization (1 week) start->acclimatization implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization (Tumor Volume ~100-150 mm³) monitoring->randomization control_group Control Group (Vehicle) randomization->control_group treatment_group Treatment Group (this compound) randomization->treatment_group data_collection Data Collection (Tumor Volume, Body Weight, Toxicity) control_group->data_collection treatment_group->data_collection endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) data_collection->endpoint end End endpoint->end

Figure 2: General experimental workflow for an in vivo efficacy study.
Toxicity Assessment

Procedure:

  • Body Weight: Measure the body weight of each animal at least twice a week. A sustained body weight loss of over 20% is often considered a sign of significant toxicity.

  • Clinical Observations: Observe animals daily for any clinical signs of toxicity, such as lethargy, ruffled fur, diarrhea, or skin rash.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for complete blood counts and serum chemistry analysis to assess potential effects on hematopoietic and organ function.

  • Histopathology: Major organs (e.g., liver, kidney, spleen, bone marrow) can be collected, fixed in formalin, and processed for histopathological examination to identify any treatment-related microscopic changes.

Combination Studies with 5-Fluorouracil (5-FU)

This compound has been shown to synergistically enhance the cytotoxicity of 5-FU.[1] The rationale for this combination is that by inhibiting the de novo pyrimidine synthesis, this compound increases the reliance of cancer cells on the salvage pathway, which can lead to increased incorporation of 5-FU metabolites into RNA and DNA.

Considerations for Combination Studies:

  • Dosing Schedule: The timing of administration is crucial. In some studies, this compound is administered 24 hours prior to 5-FU to achieve maximal depletion of pyrimidine pools.[6]

  • Dose Escalation: When combining agents, it is often necessary to perform dose-finding studies to determine the maximum tolerated dose (MTD) of the combination.

  • Biochemical Modulation: It is possible to maintain the full MTD of 5-FU when combined with low, non-therapeutic doses of this compound, which can still produce a significant biochemical effect (depression of uridine triphosphate pools).[3]

Conclusion

This compound is a valuable tool for preclinical cancer research, particularly for its specific mechanism of action and its potential for synergistic combinations. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is important to note that specific experimental parameters, such as the animal model, tumor type, and treatment schedule, should be optimized for each study. Careful monitoring of both efficacy and toxicity is essential for the successful evaluation of this compound in animal models.

References

Troubleshooting & Optimization

Technical Support Center: Sparfosic Acid Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sparfosic acid (PALA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of aspartate transcarbamoyltransferase (ATCase), also known as aspartate carbamoyltransferase.[1][2][3] ATCase catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1][2] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidine nucleotides, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[1]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Several mechanisms can contribute to acquired resistance to this compound:

  • Target Enzyme Overexpression: The most commonly observed mechanism of resistance in cancer cells is the amplification of the gene encoding the multifunctional protein CAD.[4] The CAD protein contains the first three enzymes of the de novo pyrimidine biosynthesis pathway, including aspartate transcarbamoyltransferase.[4] Gene amplification leads to a significant overproduction of the ATCase enzyme, which effectively titrates out the inhibitory effect of this compound.[4]

  • Metabolic Alterations: Changes in cellular metabolism can also confer resistance. For instance, increased intracellular levels of aspartate, a substrate for ATCase, can compete with this compound and reduce its efficacy.[5][6] Cells may achieve this by upregulating aspartate transporters, such as SLC1A3.[6]

  • Drug Efflux and Metabolism: While not as specifically documented for this compound, general mechanisms of drug resistance, such as increased expression of drug efflux pumps (e.g., P-glycoprotein), could potentially reduce the intracellular concentration of the drug.[7] In some organisms, such as Helicobacter pylori, enzymatic degradation of this compound into non-toxic metabolites has been observed as a resistance mechanism.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Troubleshooting Steps
Cells show little to no response to this compound treatment, even at high concentrations. Intrinsic or acquired resistance. 1. Confirm drug activity: Test the same batch of this compound on a known sensitive cell line to ensure its potency. 2. Assess target expression: Use Western blot or qPCR to quantify the protein and mRNA levels of the CAD enzyme. A significant increase in resistant cells compared to sensitive controls may indicate gene amplification. 3. Analyze the cell cycle: Perform flow cytometry analysis of propidium iodide-stained cells to check for the expected S-phase arrest. Lack of S-phase accumulation suggests a potent resistance mechanism.[1]
Initial sensitivity to this compound is lost over time with continuous culture. Development of acquired resistance. 1. Isolate resistant clones: Use limiting dilution cloning to isolate and expand resistant cell populations for further characterization. 2. Perform genomic analysis: Use techniques like fluorescence in situ hybridization (FISH) or comparative genomic hybridization (CGH) to detect amplification of the CAD gene. 3. Metabolomic profiling: Analyze intracellular metabolite levels, particularly aspartate, to investigate potential metabolic reprogramming.
Variability in experimental results with this compound. Inconsistent experimental conditions. 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition, as these can influence metabolic states and drug sensitivity. 2. Optimize drug preparation and storage: Prepare fresh stock solutions of this compound and store them under recommended conditions (-80°C, protected from light) to maintain stability.[1]

Quantitative Data Summary

Table 1: Cellular Effects of this compound (PALA) Treatment

Cell LinesTreatment ConcentrationIncubation TimeObserved EffectReference
Br-l and L-2 (human tumor cell lines)300 µM12, 24, and 48 hPredominant accumulation of cells in S phase.[1]
Br-l and L-2 cells300 µM4, 10, and 24 hModerate difference in the level of phosphorylated Rb proteins.[1]
L-2 cells300 µM10 hMarked increase in the amount of cyclin A protein, associated with apoptosis.[1]
Brl-3prl cells300 µMNot specifiedNo increase in the level of cyclin A.[1]

Experimental Protocols

Protocol 1: Assessment of CAD Gene Amplification by qPCR

  • RNA Extraction: Isolate total RNA from both sensitive and suspected resistant cell lines using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the CAD gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the CAD gene in resistant cells compared to sensitive cells using the ΔΔCt method. A significant increase in the relative expression level is indicative of gene amplification.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells at a desired density and treat with this compound at various concentrations and time points. Include an untreated control.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Sparfosic_Acid_MOA cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Orotate Orotate Carbamoyl_Aspartate->Orotate ... UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Sparfosic_Acid This compound (PALA) ATCase_node Aspartate Transcarbamoyltransferase (ATCase) Sparfosic_Acid->ATCase_node

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_cell Resistant Cancer Cell cluster_nucleus Nucleus Sparfosic_Acid_in This compound (intracellular) ATCase ATCase Sparfosic_Acid_in->ATCase Inhibits Sparfosic_Acid_out This compound (extracellular) Sparfosic_Acid_in->Sparfosic_Acid_out Pumped out Pyrimidine_Synthesis Pyrimidine Synthesis ATCase->Pyrimidine_Synthesis Catalyzes CAD_gene CAD Gene CAD_mRNA CAD mRNA CAD_gene->CAD_mRNA Transcription CAD_mRNA->ATCase Translation Gene_Amp 1. CAD Gene Amplification Gene_Amp->CAD_gene Leads to more copies of Increased_Aspartate 2. Increased Aspartate Levels Increased_Aspartate->ATCase Competes with this compound at Drug_Efflux 3. Increased Drug Efflux Efflux_Pump Efflux Pump (e.g., P-gp) Drug_Efflux->Efflux_Pump

Caption: Key mechanisms of resistance to this compound.

References

Technical Support Center: Overcoming Sparfosic Acid Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Sparfosic acid resistance in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of aspartate transcarbamoyltransferase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] ATCase is part of a multifunctional enzyme called CAD (Carbamoyl-phosphate synthetase, Aspartate transcarbamoyltransferase, and Dihydroorotase). By inhibiting ATCase, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis.[1][2]

Q2: What are the known mechanisms of acquired resistance to this compound?

The primary mechanism of acquired resistance to this compound is the amplification of the CAD gene . This gene amplification leads to the overproduction of the CAD protein, including its aspartate transcarbamoyltransferase component. The increased levels of the target enzyme effectively titrate out the inhibitory effect of this compound, requiring higher concentrations of the drug to achieve the same level of inhibition.

Another potential mechanism is the upregulation of the pyrimidine salvage pathway . This pathway allows cells to recycle pyrimidines from the extracellular environment or from the breakdown of nucleic acids, thus bypassing the block in the de novo synthesis pathway imposed by this compound.[3][4][5]

Q3: My this compound-resistant cell line shows a significantly higher IC50 value. What is a typical fold-increase in resistance?

The fold-increase in the half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the method used to induce resistance. It is not uncommon to observe a 5- to 100-fold or even higher increase in the IC50 value in resistant cell lines compared to their sensitive parental counterparts. The table below provides representative IC50 values for different cancer cell lines, illustrating the varying intrinsic sensitivity to this compound (PALA).

Data Presentation: this compound (PALA) IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for 50% Growth InhibitionReference
B16Murine Melanoma~6[6]
L1210Murine Leukemia~250[6]
IPC-48Human Melanoma~40[6]
CCRF-CEMHuman T-cell Leukemia~100[6]
NC37Human B-lymphoblasts~200[6]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in your cancer cell line over time.
  • Possible Cause 1: Development of acquired resistance through CAD gene amplification.

    • Suggested Solution:

      • Confirm CAD Gene Amplification: Use quantitative PCR (qPCR) to assess the copy number of the CAD gene in your resistant cell line compared to the parental sensitive line.

      • Quantify CAD Protein Overexpression: Perform a Western blot to compare the protein levels of CAD in sensitive and resistant cells.

      • Consider Combination Therapy: Explore the use of this compound in combination with other agents that have different mechanisms of action. A well-documented combination is with 5-fluorouracil (5-FU).[7][8] this compound can enhance the incorporation of 5-FU into RNA, leading to a synergistic cytotoxic effect.[7]

  • Possible Cause 2: Upregulation of the pyrimidine salvage pathway.

    • Suggested Solution:

      • Inhibit the Salvage Pathway: Co-treat the resistant cells with this compound and an inhibitor of the pyrimidine salvage pathway, such as an inhibitor of uridine-cytidine kinase.

      • Culture in Pyrimidine-Depleted Media: To assess the dependence on the salvage pathway, culture the resistant cells in a medium lacking pyrimidines and observe if sensitivity to this compound is restored.

Problem 2: Inconsistent results in cell viability assays with this compound.
  • Possible Cause 1: Suboptimal cell seeding density.

    • Suggested Solution: Optimize the cell seeding density for your specific cell line in a 96-well plate format. Ensure that the cells are in the logarithmic growth phase during the drug treatment period.

  • Possible Cause 2: Inappropriate duration of drug exposure.

    • Suggested Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for assessing cell viability in your model system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in cancer cell lines.

  • Materials:

    • Parental and this compound-resistant cancer cell lines

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

    • Drug Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells.

    • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using a non-linear regression analysis.

Western Blot for Apoptosis Markers

This protocol is for assessing the induction of apoptosis by this compound.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Sparfosic_Acid_Resistance_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 This compound Action & Resistance cluster_2 Downstream Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD_enzyme CAD (Carbamoyl-phosphate synthetase, Aspartate transcarbamoyltransferase, Dihydroorotase) Carbamoyl Phosphate->CAD_enzyme Aspartate Aspartate Aspartate->CAD_enzyme Orotate Orotate CAD_enzyme->Orotate Resistance Drug Resistance UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Sparfosic_Acid This compound Sparfosic_Acid->CAD_enzyme CAD_Amplification CAD Gene Amplification Increased_CAD Increased CAD Protein CAD_Amplification->Increased_CAD Increased_CAD->Resistance cGAS_STING_Pathway cGAS-STING Pathway (Suppressed) Increased_CAD->cGAS_STING_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis

Caption: Signaling pathway of this compound action and resistance.

Experimental_Workflow start Start with Parental Sensitive Cancer Cell Line culture Culture cells in the presence of This compound at a low concentration (e.g., IC20) start->culture passage Continuously passage surviving cells, gradually increasing the concentration of this compound culture->passage selection Select for a population of cells that can proliferate at a high concentration of this compound passage->selection characterize Characterize the resistant cell line: - Determine IC50 - Assess CAD gene copy number (qPCR) - Measure CAD protein expression (Western Blot) selection->characterize end This compound-Resistant Cell Line Established characterize->end

References

Technical Support Center: Optimizing Sparfosic Acid Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Sparfosic acid (also known as N-(Phosphonacetyl)-L-aspartate or PALA) combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of aspartate transcarbamoyl transferase (ATCase).[1][2] ATCase is a crucial enzyme that catalyzes the second step in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound depletes the intracellular pools of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibitory action leads to the induction of apoptosis and an accumulation of cells in the S phase of the cell cycle.[2]

Q2: Why is this compound often used in combination with 5-fluorouracil (5-FU)?

The combination of this compound and 5-fluorouracil (5-FU) is based on the principle of synergistic cytotoxicity.[2] this compound's inhibition of de novo pyrimidine synthesis is thought to enhance the incorporation of 5-FU metabolites into RNA, thereby increasing its anticancer activity.[3] Clinical studies have explored this combination in various cancers, including colorectal, pancreatic, and gastric carcinomas.[1][4][5]

Q3: What are the common toxicities observed with this compound combination therapy in clinical trials?

In clinical trials, the combination of this compound and 5-FU has been associated with several dose-limiting toxicities. The most frequently reported adverse effects include mucositis (stomatitis), diarrhea, skin rash, and myelosuppression.[3][4] Neurotoxicity has also been observed in some patients.[1] It is crucial to carefully titrate the doses of both agents to manage these toxicities.

Q4: What are the potential mechanisms of resistance to this compound?

Resistance to this compound can develop through various mechanisms. One identified mechanism involves the metabolic transformation of this compound into non-cytotoxic products by bacterial enzymes, as observed in Helicobacter pylori.[6] In cancer cells, resistance could potentially arise from the amplification of the gene encoding the target enzyme, aspartate transcarbamoyl transferase, leading to its overproduction.

Troubleshooting Guide

Problem 1: I am not observing the expected synergistic effect between this compound and 5-FU in my in vitro experiments.

  • Possible Cause 1: Suboptimal Dosing and Scheduling. The synergistic effect is highly dependent on the concentrations and the sequence of drug administration.

    • Troubleshooting Tip: Ensure that cells are pre-treated with this compound before the addition of 5-FU. A pilot study of PALA and 5-FU suggests that the maximal effect of PALA on 5-FU incorporation into RNA occurs within 1 to 25 hours.[3] Perform a dose-response matrix experiment to identify the optimal concentrations of both drugs and the ideal pre-treatment duration for your specific cell line.

  • Possible Cause 2: Cell Line Insensitivity. The cell line you are using may have intrinsic resistance to one or both of the drugs.

    • Troubleshooting Tip: Verify the sensitivity of your cell line to each drug individually. Consider testing the combination in a different, well-characterized cancer cell line known to be sensitive to pyrimidine synthesis inhibitors.

  • Possible Cause 3: Issues with Drug Stock Solutions. The drugs may have degraded or been prepared incorrectly.

    • Troubleshooting Tip: Prepare fresh stock solutions of this compound and 5-FU. This compound is soluble in aqueous solutions.[2] Ensure proper storage conditions as recommended by the manufacturer.

Problem 2: I am observing high levels of cytotoxicity in my control (untreated) cells.

  • Possible Cause 1: Contamination. Microbial contamination can lead to cell death.

    • Troubleshooting Tip: Regularly check your cell cultures for any signs of contamination. Use sterile techniques and periodically test your cultures for mycoplasma.

  • Possible Cause 2: Suboptimal Cell Culture Conditions. Factors such as improper CO2 levels, temperature, or humidity can stress the cells.

    • Troubleshooting Tip: Ensure that your incubator is properly calibrated and maintained. Use fresh, high-quality culture medium and serum.

Problem 3: My experimental results are not reproducible.

  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells can lead to different growth rates and drug responses.

    • Troubleshooting Tip: Use a consistent cell seeding density for all experiments. Perform cell counts accurately before seeding.

  • Possible Cause 2: Variability in Drug Treatment. Inconsistent timing or concentrations of drug administration can affect the outcome.

    • Troubleshooting Tip: Use calibrated pipettes and be precise with the timing of drug additions. Prepare a master mix of the drug solutions to minimize pipetting errors.

Quantitative Data Summary

The following tables summarize dosage and response data from selected clinical trials of this compound (PALA) in combination with 5-fluorouracil (5-FU).

Table 1: Phase I/II Clinical Trial Dosages of PALA and 5-FU Combination Therapy

Cancer TypePALA Dosage5-FU DosageAdministration ScheduleDose-Limiting ToxicityReference
Advanced Cancer940 mg/m²/day for 5 days345 mg/m²/day for 5 days24-hour infusion of PALA, followed by IV bolus of 5-FUMucositis[4]
Advanced Cancer625 mg/m²/day for 5 days250-300 mg/m²/day for 5 days5-day schedule, courses repeated at 4-week intervalsStomatitis[3]
Advanced Malignancies250 mg/m²2600 mg/m²PALA as IV bolus 24 hr before 24-hr infusion of 5-FU, weeklyDiarrhea, stomatitis, nausea, vomiting[7]
Advanced Pancreatic Cancer250 mg/m²2600 mg/m²PALA IV on day 1, followed 24h later by 24-h 5-FU infusion, weeklyNeurotoxicity, diarrhea[1]
Advanced Adenocarcinoma1 g/m²150-300 mg/m²PALA on day 1, followed by simultaneous infusion of thymidine and 5-FU on day 2Gastrointestinal and CNS toxicities[5]

Table 2: Response Rates in PALA and 5-FU Combination Therapy Trials

Cancer TypeNumber of Evaluable PatientsOverall Response Rate (%)Reference
Advanced Pancreatic Cancer3514[1]
Advanced Malignancies (at MTD)1850[7]
Colorectal Adenocarcinoma1712[5]
Colorectal Carcinoma1020 (Partial Response)[8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound and 5-FU on cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (PALA)

  • 5-fluorouracil (5-FU)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and 5-FU in complete medium.

  • For combination treatment, pre-treat cells with this compound for a predetermined time (e.g., 24 hours).

  • Add 5-FU to the wells already containing this compound and incubate for an additional 48-72 hours. For single-agent treatment, add the respective drugs and incubate for the same total duration.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by this compound and 5-FU using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (PALA)

  • 5-fluorouracil (5-FU)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with this compound, 5-FU, or the combination as described in the MTT assay protocol. Include an untreated control group.

  • After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Sparfosic_Acid_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoylaspartate N-Carbamoylaspartate ATCase->N-Carbamoylaspartate Further Steps ... N-Carbamoylaspartate->Further Steps UTP_CTP UTP, CTP Further Steps->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA This compound This compound (PALA) This compound->ATCase Inhibition

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat treat_5fu Add 5-Fluorouracil pretreat->treat_5fu incubate Incubate for 48-72 hours treat_5fu->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis analysis Data Analysis viability->analysis apoptosis->analysis end End analysis->end

Caption: A typical experimental workflow for this compound and 5-FU combination therapy.

References

Technical Support Center: Sparfosic Acid (PALA) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA). The focus is on understanding and troubleshooting dose-limiting toxicities (DLTs) observed in clinical trials.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant dermatological toxicities (rash) in our preclinical models at our planned starting dose for a Phase I trial. Is this expected with this compound?

A1: Yes, skin rash is a well-documented and consistent dose-limiting toxicity of this compound in human clinical trials.[1][2][3] The rash is described as a common adverse event, and its severity is typically dose-related. If you are observing this in preclinical models, it is a strong indicator to carefully monitor for this adverse event in your clinical trial and to establish clear grading criteria for skin toxicity.

Q2: Our trial has encountered dose-limiting diarrhea in the first cohort. What is the reported incidence and severity of this toxicity?

A2: Diarrhea is one of the most frequently reported dose-limiting toxicities for this compound.[1][2][3][4] In some studies, severe diarrhea was the primary DLT that determined the maximum tolerated dose (MTD).[4] It is crucial to have a robust management plan for diarrhea, including supportive care measures and dose adjustment protocols.

Q3: We are designing a combination study with a myelosuppressive agent. Should we be concerned about additive bone marrow toxicity with this compound?

A3: Based on the available clinical data from Phase I trials, this compound as a single agent does not typically cause consistent or significant myelosuppression.[2][4] No consistent hematopoietic toxicity was observed in several key studies.[3] This suggests that this compound might be a suitable candidate for combination therapies with myelosuppressive drugs without necessarily expecting additive bone marrow toxicity. However, careful monitoring of blood counts is always recommended.

Q4: Are there any reports of neurotoxicity associated with this compound?

A4: While less common than mucocutaneous or gastrointestinal toxicities, there have been reports of neurotoxicity. One Phase I trial documented episodes of encephalopathy and seizures in two patients who did not have intracranial metastases.[2] When used in combination with 5-fluorouracil, neurotoxicity was also a predominant side effect.[5] Therefore, neurological monitoring should be a part of the safety assessment in clinical trials involving this compound.

Q5: What are the recommended dose levels and schedules from early phase trials to guide our study design?

A5: Dose-limiting toxicities have been observed at various doses and schedules. For a daily infusion for five days, DLTs (skin rash, diarrhea, and stomatitis) were seen at 1500 to 2000 mg/m²/day.[3] In another study with a daily 10-minute infusion for 5 consecutive days, severe diarrhea was dose-limiting at 1250 mg/m²/day.[4] For a weekly intravenous schedule, recommended Phase II doses were 4500 mg/m²/week for patients with a good performance status and 3750 mg/m²/week for those with a lower performance status.[2] Your starting dose should be justified based on preclinical data and a thorough review of these and other clinical findings.

Quantitative Data Summary

The following table summarizes the dose-limiting toxicities and maximum tolerated doses (MTD) from various Phase I clinical trials of this compound.

Administration Schedule Dose Range Dose-Limiting Toxicities (DLTs) Recommended Phase II Dose Reference
IV infusion once daily for 5 days, cycles repeated every 3 weeksNot SpecifiedSkin rash, diarrhea, stomatitisNot Specified[3]
IV on a weekly schedule900 to 6750 mg/m²Gastrointestinal toxicity (diarrhea), skin rash, encephalopathy, seizures4500 mg/m²/week (performance status ≥ 70) or 3750 mg/m²/week (lower performance status)[2]
10-minute infusion daily for 5 consecutive days100 to 1250 mg/m² (daily)Severe diarrheaNot Specified[4]
Not SpecifiedNot SpecifiedSkin reactions, diarrhea, stomatitisNot Specified[1]

Experimental Protocols

Protocol for a Phase I Dose-Escalation Study (Example based on cited literature)

  • Patient Population: Patients with advanced solid tumors refractory to standard therapy.

  • Study Design: A standard 3+3 dose-escalation design.

  • Drug Administration: this compound administered as an intravenous infusion over 15 minutes daily for five consecutive days. Cycles are repeated every three weeks.[3]

  • Dose Levels: Cohorts of 3-6 patients are treated at escalating dose levels until the MTD is determined.

  • Toxicity Assessment: Patients are monitored for adverse events throughout the treatment and follow-up periods. Toxicities are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Definition of DLT: A DLT is defined as a specific drug-related toxicity of a certain grade that occurs within the first cycle of treatment. Commonly, Grade 3 or 4 non-hematologic toxicities and Grade 4 hematologic toxicities are considered DLTs.

  • MTD Determination: The MTD is defined as the dose level below the one at which two or more patients in a cohort of up to six patients experience a DLT.

Visualizations

Sparfosic_Acid_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_effects Downstream Effects Aspartate Aspartate + Carbamoyl Phosphate N_Carbamoylaspartate N-Carbamoylaspartate Aspartate->N_Carbamoylaspartate Aspartate Transcarbamylase (ATCase) Dihydroorotate Dihydroorotate N_Carbamoylaspartate->Dihydroorotate Pyrimidine_Depletion Pyrimidine Depletion UMP UMP Dihydroorotate->UMP ...multiple steps... Sparfosic_Acid This compound (PALA) Sparfosic_Acid->N_Carbamoylaspartate Inhibits ATCase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Pyrimidine_Depletion->DNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis_Inhibition->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound (PALA).

DLT_Workflow cluster_trial Phase I Clinical Trial Workflow for DLT Determination Start Start Trial Dose_Cohort_1 Enroll Cohort 1 (Dose Level 1) Start->Dose_Cohort_1 Observe_DLT_1 Observe for DLTs (Cycle 1) Dose_Cohort_1->Observe_DLT_1 DLT_Yes_1 ≥ 2/3 or 2/6 Patients with DLT? Observe_DLT_1->DLT_Yes_1 MTD_Determined MTD = Previous Dose Level DLT_Yes_1->MTD_Determined Yes Dose_Escalate Escalate to Dose Level 2 DLT_Yes_1->Dose_Escalate No Expand_Cohort_1 Expand Cohort to 6 Patients End End of Dose Escalation MTD_Determined->End Dose_Cohort_2 Enroll Cohort 2 (Dose Level 2) Dose_Escalate->Dose_Cohort_2 Observe_DLT_2 Observe for DLTs (Cycle 1) Dose_Cohort_2->Observe_DLT_2 DLT_Yes_2 ≥ 2/3 or 2/6 Patients with DLT? Observe_DLT_2->DLT_Yes_2 DLT_Yes_2->MTD_Determined Yes DLT_Yes_2->End No (Continue Escalation)

Caption: A simplified 3+3 dose-escalation workflow.

References

Technical Support Center: Managing Side Effects of Sparfosic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sparfosic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the side effects encountered during preclinical and clinical investigations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a targeted inhibitor of the enzyme aspartate transcarbamoyltransferase (ATCase).[1] ATCase catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines, thereby halting cell proliferation.[2]

Q2: What are the most common dose-limiting toxicities observed with this compound treatment?

Phase I clinical trials of this compound monotherapy have identified the following as the most common dose-limiting toxicities:

  • Skin Rash: Various forms of drug eruptions have been reported.

  • Diarrhea: Can range from mild to severe.[1]

  • Stomatitis: Inflammation and ulceration of the oral mucosa.[2]

These toxicities are generally observed at doses of 1500 to 2000 mg/m²/day.[2][3]

Q3: Are there any other notable side effects associated with this compound?

In addition to the dose-limiting toxicities, other reported side effects include:

  • Nausea and vomiting[1]

  • Hand-foot syndrome

  • Alopecia (hair loss)

  • General weakness

  • Rhinitis

  • Chemical conjunctivitis

Importantly, consistent and significant hematopoietic (blood cell-related), hepatic (liver), or renal (kidney) toxicity has not been a prominent feature in early clinical studies.[2] When used in combination with other agents, there may be an increased risk of methemoglobinemia and thrombosis.

Troubleshooting Guides

Issue 1: A researcher observes significant skin rash in an animal model or clinical trial participant.

1. Grading the Severity:

The first step is to grade the severity of the skin rash. The Common Terminology Criteria for Adverse Events (CTCAE) is a widely used system.

GradeDescription
1 Macules/papules covering <10% of body surface area (BSA) with or without symptoms (e.g., pruritus, burning, tightness).
2 Macules/papules covering 10-30% of BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL).
3 Macules/papules covering >30% of BSA with moderate or severe symptoms; limiting self-care ADL.
4 Life-threatening consequences; urgent intervention indicated.

2. Management Protocol:

  • Grade 1: Continue this compound treatment. Initiate supportive care with topical corticosteroids (e.g., hydrocortisone cream) and oral antihistamines for itching.

  • Grade 2: Consider holding this compound treatment. Continue supportive care as for Grade 1. If symptoms persist or worsen, a dose reduction upon re-initiation of treatment may be necessary.

  • Grade 3-4: Discontinue this compound treatment immediately. Provide intensive supportive care, which may include systemic corticosteroids. Re-challenge with the drug is generally not recommended.

3. Experimental Monitoring:

  • Regularly photograph the affected skin areas to document progression or resolution.

  • Consider a skin biopsy for severe or atypical presentations to rule out other causes.

Issue 2: Diarrhea is observed as a significant side effect.

1. Grading the Severity:

GradeDescription
1 Increase of <4 stools per day over baseline.
2 Increase of 4-6 stools per day over baseline.
3 Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated.
4 Life-threatening consequences; urgent intervention indicated.

2. Management Protocol:

  • Grade 1: Continue this compound with close monitoring. Advise dietary modifications (e.g., BRAT diet - bananas, rice, applesauce, toast) and ensure adequate hydration.

  • Grade 2: Initiate anti-diarrheal medication (e.g., loperamide). Continue dietary modifications and aggressive hydration. Consider a dose reduction of this compound if diarrhea persists.

  • Grade 3-4: Discontinue this compound. Administer intravenous fluids for hydration and electrolyte replacement. Intensive anti-diarrheal therapy is required.

3. Experimental Monitoring:

  • Monitor fluid intake and output.

  • Regularly assess electrolyte levels from blood samples.

Issue 3: Stomatitis develops during the experiment.

1. Grading the Severity:

GradeDescription
1 Asymptomatic or mild symptoms; intervention not indicated.
2 Moderate pain or ulcer that does not interfere with oral intake; modified diet indicated.
3 Severe pain; interfering with oral intake.
4 Life-threatening consequences; urgent intervention indicated.

2. Management Protocol:

  • Grade 1: Maintain good oral hygiene with a soft-bristle toothbrush and non-alcoholic mouthwash.

  • Grade 2: Introduce a bland, soft diet. Use topical anesthetics (e.g., viscous lidocaine) before meals. Consider steroid-based mouthwashes.

  • Grade 3-4: Discontinue this compound. A liquid or pureed diet may be necessary. Systemic pain management may be required.

3. Experimental Monitoring:

  • Regularly inspect the oral cavity for the presence and size of ulcerations.

  • Assess the subject's ability to eat and drink.

Quantitative Data from Clinical Trials

The following table summarizes the incidence of dose-limiting toxicities from a Phase I clinical trial of this compound monotherapy. Due to the age of the studies, detailed breakdowns by grade for all dose levels are not consistently available.

Dose Level (mg/m²/day)Number of PatientsDose-Limiting Toxicities (DLTs)Details of DLTs
125063Severe diarrhea.[1]
1500-2000Not SpecifiedYesSkin rash, diarrhea, and stomatitis were dose-limiting.[2][3]

Experimental Protocols

Measurement of Aspartate Transcarbamoyltransferase (ATCase) Activity

This protocol allows for the direct assessment of this compound's effect on its target enzyme.

Methodology:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., Tris-HCl) on ice.

  • Reaction Mixture: Prepare a reaction mixture containing carbamoyl phosphate and aspartate, the substrates for ATCase.

  • Assay:

    • Add the sample (lysate or homogenate) to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Detection: The product of the reaction, N-carbamoyl-L-aspartate, can be colorimetrically quantified after conversion to ureidosuccinate. The absorbance is read at a specific wavelength (e.g., 550 nm).

  • Data Analysis: Compare the ATCase activity in this compound-treated samples to untreated controls to determine the percentage of inhibition.

Quantification of Intracellular Pyrimidine Pools

This protocol assesses the downstream effects of this compound on pyrimidine biosynthesis.

Methodology:

  • Cell Extraction:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold extraction solution (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris.

  • Sample Preparation: Dry the supernatant containing the metabolites under a vacuum. Reconstitute the dried metabolites in a suitable solvent for analysis.

  • HPLC-MS Analysis:

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • Separate the different nucleotides based on their retention times on the HPLC column.

    • Identify and quantify the specific pyrimidine nucleotides (e.g., UTP, CTP) based on their mass-to-charge ratio in the MS.

  • Data Analysis: Compare the levels of pyrimidine nucleotides in treated versus untreated cells.

Monitoring of Methemoglobin Levels

This protocol is crucial when this compound is used in combination with other drugs that may induce methemoglobinemia.

Methodology:

  • Sample Collection: Collect a whole blood sample in a heparinized tube.

  • Co-oximetry Measurement:

    • Introduce the blood sample into a co-oximeter.[4][5][6]

    • The co-oximeter uses multiple wavelengths of light to differentiate between oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin.[4][5][6]

    • The instrument provides a direct measurement of the percentage of methemoglobin in the total hemoglobin.[4][5][6]

  • Interpretation: Normal methemoglobin levels are typically <1.5%. Levels above this warrant clinical attention.

Visualizations

Sparfosic_Acid_MOA cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Sparfosic_Acid This compound ATCase Aspartate Transcarbamoyltransferase (ATCase) Sparfosic_Acid->ATCase Inhibits

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Experimental_Workflow_Troubleshooting cluster_observe Observation cluster_assess Assessment cluster_manage Management cluster_monitor Monitoring Observe Adverse Event Observed (e.g., Rash, Diarrhea, Stomatitis) Grade Grade Severity (e.g., CTCAE) Observe->Grade Manage_Mild Grade 1: Supportive Care Continue Treatment Grade->Manage_Mild Mild Manage_Mod Grade 2: Intensify Supportive Care Hold/Reduce Dose Grade->Manage_Mod Moderate Manage_Severe Grade 3-4: Discontinue Treatment Intensive Management Grade->Manage_Severe Severe Monitor Monitor for Resolution or Progression Manage_Mild->Monitor Manage_Mod->Monitor Manage_Severe->Monitor Monitor->Observe Re-assess

Caption: General workflow for troubleshooting side effects of this compound treatment.

References

Sparfosic Acid Clinical Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sparfosic acid (PALA, N-(Phosphonacetyl)-L-aspartate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical and preclinical development of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound has a dual mechanism of action depending on the dose.[1][2]

  • High Doses (Metabolic Inhibition): At high concentrations, this compound acts as a potent inhibitor of aspartate transcarbamoylase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5] This inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby aiming to halt the proliferation of cancer cells.[4]

  • Low Doses (Immune Modulation): More recent research has uncovered that at much lower, non-toxic doses, this compound can function as an immune modulator.[1][2] It has been found to block the immune inhibitory action of the CAD protein, which enhances the immune system's ability to recognize and fight cancer cells.[1]

Q2: What are the major dose-limiting toxicities observed in early clinical trials of this compound?

Early Phase I clinical trials identified several dose-limiting toxicities at high doses of this compound. These primarily included:

  • Gastrointestinal toxicity: Diarrhea was a common and dose-limiting side effect.[3][6]

  • Dermatologic toxicity: Skin rash was frequently observed and contributed to dose limitations.[3][6]

  • Mucositis: Stomatitis (inflammation of the mouth) was another significant toxicity.

  • Neurotoxicity: In some cases, encephalopathy and seizures were observed in patients without brain metastases.[3]

Importantly, consistent myelosuppression, renal, or hepatic toxicity were generally not observed.[3]

Q3: Why did early clinical trials show limited efficacy for this compound as a single agent?

Phase I trials of this compound as a single agent did not demonstrate major therapeutic responses.[3] While some minor responses were noted, the high doses required to achieve metabolic inhibition led to significant toxicities, preventing dose escalation to potentially more effective levels.[2][3] The initial strategy of starving cancer cells of pyrimidines proved difficult to translate into significant clinical benefit due to the narrow therapeutic window.[2]

Q4: What is the rationale for combining this compound with other chemotherapeutic agents like 5-fluorouracil (5-FU)?

This compound's inhibition of de novo pyrimidine synthesis was hypothesized to increase the incorporation of 5-fluorouracil (5-FU) metabolites into RNA, thereby enhancing its cytotoxic effect.[4] Preclinical models showed a synergistic effect.[4] However, clinical trials combining this compound with 5-FU yielded mixed results, with some studies showing modest response rates but also significant toxicities.

Troubleshooting Guides

Preclinical In Vitro Experiments

Issue: Inconsistent inhibition of cell proliferation in cancer cell lines.

  • Possible Cause 1: Cell line dependency on de novo vs. salvage pyrimidine pathways.

    • Troubleshooting: Ensure your cell line of interest is primarily dependent on the de novo pyrimidine synthesis pathway. You can test this by culturing cells in uridine-deficient media. Cells sensitive to this compound should exhibit significantly reduced proliferation under these conditions.

  • Possible Cause 2: Suboptimal drug concentration or incubation time.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Concentrations in the range of 300 µM have been used in some studies to induce apoptosis and S-phase arrest.[3][4]

  • Possible Cause 3: Drug stability and solubility.

    • Troubleshooting: this compound is generally stable in aqueous solution. However, ensure proper dissolution. If precipitation is observed, gentle heating or sonication can aid dissolution.[4] For in vivo studies, various formulations using DMSO, PEG300, Tween-80, saline, or corn oil have been described.[4]

Issue: Difficulty in observing the immune-modulatory effects of this compound.

  • Possible Cause 1: Inappropriate cell types.

    • Troubleshooting: The immune-modulatory effects of this compound are linked to the NOD2 signaling pathway.[7][8] Ensure you are using appropriate immune cells (e.g., macrophages, dendritic cells) or co-culture systems that can mount an immune response.

  • Possible Cause 2: High drug concentrations masking the effect.

    • Troubleshooting: The immune-modulatory effects are observed at low, non-toxic doses.[1] High concentrations will induce cytotoxicity through metabolic inhibition, which may mask any subtle immune effects. A dose de-escalation experiment is recommended to identify the optimal concentration for immune modulation.

Clinical Trial Challenges

Issue: Managing high rates of gastrointestinal and dermatological toxicities.

  • Possible Cause: High dose of this compound.

    • Mitigation Strategy: The recommended Phase II doses from early trials were around 4500 mg/m²/week for patients with good performance status and 3750 mg/m²/week for those with lower performance status.[3] Close monitoring and dose adjustments are critical. Prophylactic anti-diarrheal agents and supportive skin care should be considered. For the newer immune-modulatory approach, significantly lower doses are being explored, which are expected to have a much better safety profile.[1]

Issue: Lack of a clear biomarker for patient selection.

  • Possible Cause: Heterogeneity of tumors and reliance on a general metabolic pathway.

    • Mitigation Strategy: For the metabolic inhibition approach, tumors with a higher dependency on the de novo pyrimidine synthesis pathway might be more susceptible. Investigating the expression levels of enzymes in this pathway could be a potential biomarker strategy. For the immune-modulatory approach, tumors with a specific immune profile (e.g., low baseline anti-tumor immunity) might benefit more. Further research into predictive biomarkers is needed.

Quantitative Data from Clinical Trials

Table 1: Phase I Single-Agent this compound (PALA) Trial Data

ParameterValueReference
Number of Patients32[3]
Dose Range900 to 6750 mg/m² (weekly IV)[3]
Dose-Limiting ToxicitiesDiarrhea, Skin Rash[3]
Other Significant ToxicitiesEncephalopathy, Seizures (in 2 patients)[3]
Major Responses0[3]
Minor Responses (≥25% tumor decrease)3 (1 lung adenocarcinoma, 2 bladder epidermoid carcinoma)[3]
Recommended Phase II Dose (Performance Status ≥ 70)4500 mg/m²/week[3]
Recommended Phase II Dose (Lower Performance Status)3750 mg/m²/week[3]

Table 2: Phase I this compound (PALA) in Combination with 5-FU and L-Alanosine

ParameterPALA + L-AlanosineReference
Number of Patients26[9]
Dose-Limiting ToxicitiesStomatitis, Diarrhea[9]
MyelosuppressionNot substantial[9]
Recommended Phase II Regimen 1 (one-day)PALA: 5.0 g/m², L-Alanosine: 3.0 g/m² (every 3 weeks)[9]
Recommended Phase II Regimen 2 (monthly)PALA: 500 mg/m²/day (days 1-5), L-Alanosine: 60 mg/m²/day (days 1-5)[9]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (Metabolic Inhibition)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, WST-1) to each well and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot for CAD Pathway Inhibition
  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated CAD (pCAD) or other downstream targets overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

DeNovo_Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Mechanism of this compound cluster_outcome Cellular Outcome Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHO Pyrimidine_Depletion Pyrimidine Depletion Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Sparfosic_Acid This compound (PALA) ATCase_Inhibition Inhibition of ATCase Sparfosic_Acid->ATCase_Inhibition ATCase_Inhibition->Carbamoyl_Aspartate Blocks conversion Proliferation_Arrest Cell Proliferation Arrest Pyrimidine_Depletion->Proliferation_Arrest Immune_Modulation_Pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_receptor Cytosolic Recognition cluster_signaling Downstream Signaling cluster_inhibition_mechanism Proposed Mechanism of this compound cluster_outcome Anti-Tumor Outcome MDP Muramyl Dipeptide (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits NFkB_MAPK NF-κB & MAPK Activation RIPK2->NFkB_MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_MAPK->Proinflammatory_Cytokines Enhanced_Immunity Enhanced Anti-Tumor Immunity Proinflammatory_Cytokines->Enhanced_Immunity Sparfosic_Acid This compound (PALA) (Low Dose) CAD_inhibition Blocks Immune Inhibitory Action of CAD Sparfosic_Acid->CAD_inhibition CAD_inhibition->NOD2 Enhances Signaling Experimental_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic Hypothesis Hypothesis: This compound inhibits cell proliferation Experiment In Vitro Cell Proliferation Assay Hypothesis->Experiment Data Data Analysis: Calculate IC50 Experiment->Data Conclusion Conclusion Data->Conclusion Inconsistent_Results Inconsistent Results? Data->Inconsistent_Results action action Inconsistent_Results->Conclusion No Check_Pathway Check Pyrimidine Pathway Dependency Inconsistent_Results->Check_Pathway Yes Optimize_Dose Optimize Dose and Time Check_Pathway->Optimize_Dose Check_Solubility Check Drug Solubility Optimize_Dose->Check_Solubility Check_Solubility->Experiment Re-run Experiment

References

Sparfosic Acid Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the known mechanism of action and potential off-target effects of Sparfosic acid (also known as PALA or N-(Phosphonacetyl)-L-aspartate). The following resources are designed to address common questions and provide guidance for experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of aspartate transcarbamoyl transferase (ATCase).[1][2] ATCase is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] By inhibiting this enzyme, this compound depletes the cellular pool of pyrimidines, thereby arresting cell proliferation and inducing apoptosis, particularly in rapidly dividing cells such as cancer cells.[2]

Q2: What are the known on-target effects and observed clinical toxicities of this compound?

The on-target effect of this compound, the inhibition of pyrimidine biosynthesis, is directly linked to its observed clinical toxicities. Tissues with high cell turnover are most sensitive to pyrimidine depletion. Phase I and II clinical trials have identified the following dose-limiting toxicities:

  • Mucocutaneous: Skin rashes, stomatitis (mouth sores), and conjunctivitis are common.[3][4][5]

  • Gastrointestinal: Diarrhea, nausea, and vomiting are frequently reported.[3][6]

These toxicities are generally reversible and dose-dependent.[4]

Q3: Is there any direct evidence of molecular off-target binding for this compound?

Currently, there is a lack of publicly available data from comprehensive off-target screening studies for this compound, such as broad kinase inhibitor profiling or binding assays against a wide panel of receptors and enzymes. Its primary pharmacological activity is considered to be the inhibition of aspartate transcarbamoyltransferase.

Q4: How can I investigate potential off-target effects of this compound in my experimental system?

Given the limited public data on this compound's off-target profile, researchers can employ several strategies to investigate potential off-target effects. These include:

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.

  • Biochemical Screening: Screen this compound against a panel of purified enzymes, such as a kinase panel, to identify direct inhibitory activity.

  • Cell-Based Assays: Employ techniques like chemical proteomics to identify cellular proteins that bind to this compound.

  • Phenotypic Screening: Compare the phenotypic effects of this compound treatment with those induced by more specific inhibitors of pyrimidine biosynthesis to identify divergent effects.

Detailed protocols for some of these approaches are provided in the "Experimental Protocols" section.

Q5: My experimental results with this compound are inconsistent with pyrimidine depletion alone. What could be the cause?

If you observe cellular effects that cannot be solely attributed to the inhibition of de novo pyrimidine biosynthesis, consider the following troubleshooting steps:

  • Confirm On-Target Effect: First, verify that this compound is inhibiting pyrimidine synthesis in your system. This can be done by measuring nucleotide pools or by rescuing the phenotype with exogenous uridine.

  • Investigate Off-Target Hypotheses: Based on your observed phenotype, formulate hypotheses about potential off-target pathways. For example, if you observe unexpected changes in cell signaling, you could perform targeted pathway analysis (e.g., Western blotting for key signaling proteins).

  • Consult the Literature for Analogues: While data on this compound is limited, researching the off-target effects of other nucleotide metabolism inhibitors might provide clues.

Troubleshooting Guides

Guide 1: Unexpected Cell Death Mechanism
  • Issue: You observe a mode of cell death (e.g., necroptosis, ferroptosis) that is not typically associated with pyrimidine starvation-induced apoptosis.

  • Troubleshooting Steps:

    • Rescue Experiment: Supplement your cell culture medium with uridine. If the unexpected cell death phenotype is not rescued, it suggests an off-target effect.

    • Inhibitor Combination: Use inhibitors of the suspected alternative death pathway (e.g., necrostatin-1 for necroptosis) in combination with this compound. If the combination rescues the phenotype, it points towards the involvement of that pathway.

    • Proteomic Analysis: Perform a proteomics study on treated cells to identify changes in protein expression or post-translational modifications that are inconsistent with a simple cell cycle arrest and apoptosis phenotype.

Guide 2: Discrepancy Between In Vitro and In Vivo Efficacy
  • Issue: this compound shows potent efficacy in cell culture, but limited or unexpected effects in an in vivo model.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Analyze the pharmacokinetic properties of this compound in your animal model to ensure adequate drug exposure in the target tissue.

    • Metabolism: Investigate whether this compound is being metabolized in vivo to a less active or inactive form.

    • Host-Mediated Effects: Consider that the in vivo effects could be influenced by the host's immune system or metabolism, which might be an indirect consequence of on-target or off-target effects.

Data Presentation

Table 1: Summary of this compound Clinical Toxicities

Toxicity TypeSpecific Adverse EventsReported FrequencyDose-LimitingReference
Mucocutaneous Skin Rash, Stomatitis, ConjunctivitisCommonYes[3][4][5]
Gastrointestinal Diarrhea, Nausea, VomitingFrequentYes[3][6]
Hematological Mild Leukopenia, ThrombocytopeniaRareNo[6]
Hepatic Increased SGOTRareNo[6]

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

This protocol outlines a general method for screening this compound against a panel of protein kinases to identify potential off-target inhibitory activity.

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Format: A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform a serial dilution to obtain a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a microplate, combine the kinase, its specific substrate, and ATP.

    • Add the different concentrations of this compound.

    • Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).

    • Incubate at the optimal temperature for the kinase (usually 30°C or 37°C).

  • Detection:

    • For radiometric assays, stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for any inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a drug to its target protein in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein of interest (or perform a proteome-wide analysis) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Binding of this compound to a target protein will stabilize it, leading to a higher melting temperature.

    • Compare the melting curves of the target protein in the presence and absence of this compound. A shift in the melting curve indicates direct binding.

Mandatory Visualizations

Sparfosic_Acid_Mechanism_of_Action Carbamoyl Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate ATCase->N-Carbamoyl-L-aspartate Pyrimidine Biosynthesis Pyrimidine Biosynthesis N-Carbamoyl-L-aspartate->Pyrimidine Biosynthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine Biosynthesis->DNA_RNA_Synthesis Sparfosic_Acid This compound Sparfosic_Acid->ATCase

Caption: On-target mechanism of this compound.

Off_Target_Investigation_Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based Computational_Prediction Computational Off-Target Prediction Hypothesis_Generation Hypothesis of Off-Target Effects Computational_Prediction->Hypothesis_Generation Biochemical_Screening Biochemical Screening (e.g., Kinase Panel) Biochemical_Screening->Hypothesis_Generation CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Hypothesis_Generation Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Hypothesis_Generation Validation Functional Validation of Off-Target Hits Hypothesis_Generation->Validation

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Enhancing the Anti-Tumor Activity of Sparfosic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Sparfosic acid (also known as PALA or N-(Phosphonacetyl)-L-aspartate). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success in enhancing the anti-tumor activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of aspartate transcarbamoyltransferase (ATCase). ATCase is a critical enzyme that catalyzes the second step in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis.[1]

Q2: Why is this compound often used in combination with other anti-cancer agents?

While this compound has shown some anti-tumor activity as a single agent, its efficacy is significantly enhanced when used in combination with other chemotherapeutic drugs, particularly 5-fluorouracil (5-FU).[2] The rationale for this combination is that by inhibiting de novo pyrimidine synthesis, this compound increases the incorporation of 5-FU into RNA, thereby augmenting its cytotoxic effects.

Q3: What are the known mechanisms of resistance to this compound?

Resistance to this compound can develop through several mechanisms. One of the primary mechanisms is the amplification of the gene encoding for the multifunctional protein CAD, which includes the aspartate transcarbamoyltransferase enzyme. This leads to overproduction of the target enzyme, thereby overcoming the inhibitory effect of the drug.[3] Another potential mechanism of resistance involves the metabolic degradation of this compound by certain enzymes into non-cytotoxic products.[1]

Q4: What are the common toxicities associated with this compound administration?

In clinical trials, the dose-limiting toxicities of this compound, when used as a single agent or in combination therapies, include mucocutaneous toxicities such as stomatitis and skin rash, as well as gastrointestinal issues like diarrhea, nausea, and vomiting.[4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or no anti-tumor activity in in vitro assays. 1. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a significant effect. 2. Cell line resistance: The chosen cancer cell line may have intrinsic or acquired resistance to this compound. 3. Drug degradation: Improper storage or handling may have led to the degradation of the compound.1. Perform a dose-response study: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line. 2. Select a sensitive cell line: Refer to the literature to choose cell lines known to be sensitive to this compound. Consider measuring the baseline ATCase levels in your cell lines. 3. Ensure proper storage: Store this compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh solutions for each experiment.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect drug sensitivity. 2. Inaccurate drug preparation: Errors in weighing or diluting the compound can lead to inconsistent concentrations. 3. Assay variability: Inconsistent incubation times or reagent concentrations can affect the outcome.1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment. 2. Calibrate equipment and double-check calculations: Ensure that balances and pipettes are properly calibrated. Have a second person verify all calculations for drug dilutions. 3. Follow a standardized protocol: Adhere strictly to a detailed experimental protocol for all assays.
Poor solubility of this compound. This compound can be challenging to dissolve, especially at high concentrations.1. Use appropriate solvents: this compound is soluble in aqueous solutions. For in vivo studies, it can be prepared in saline. For in vitro stock solutions, DMSO can be used, followed by further dilution in culture medium. 2. Aid dissolution: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Unexpected toxicity in animal models. 1. Dose is too high: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal model. 2. Route of administration: The chosen route of administration may lead to localized or systemic toxicity.1. Perform a dose-finding study: Determine the MTD of this compound in your animal model before initiating efficacy studies. 2. Optimize the route of administration: Intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes. Ensure proper technique to minimize local irritation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (PALA) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
B16Melanoma~1048
L1210Leukemia>100048
CCRF-CEMT-cell Leukemia~30048
NC37B-lymphoblasts>100048
IPC-48Melanoma~1048
Data synthesized from literature.[5] IC50 values can vary depending on experimental conditions.
Table 2: Clinical Response of this compound (PALA) in Combination with 5-Fluorouracil (5-FU)
Cancer TypeTreatment RegimenNumber of PatientsOverall Response Rate (%)Reference
Advanced MalignanciesPALA (250 mg/m²) + 5-FU (2100-2600 mg/m²) + Leucovorin1850[4]
Advanced Gastric CancerPALA + 5-FU + Thymidine3625[6]
Anaplastic Colorectal CancerPALA + 5-FU + Thymidine2133[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours as described in the cell viability assay protocol.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a murine model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Sterile saline

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive vehicle (e.g., saline).

  • Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Mandatory Visualizations

Sparfosic_Acid_Mechanism_of_Action Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoyltransferase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N_Carbamoyl_Aspartate N-Carbamoyl Aspartate ATCase->N_Carbamoyl_Aspartate Catalyzes Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase Inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis N_Carbamoyl_Aspartate->Pyrimidine_Biosynthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Cell_Growth_Proliferation Tumor Cell Growth & Proliferation DNA_RNA_Synthesis->Cell_Growth_Proliferation

Caption: Mechanism of action of this compound.

Synergistic_Action_Sparfosic_Acid_5FU Sparfosic_Acid This compound (PALA) ATCase ATCase Sparfosic_Acid->ATCase Inhibits DeNovo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis ATCase->DeNovo_Pyrimidine_Synthesis UTP_Pools UTP Pools DeNovo_Pyrimidine_Synthesis->UTP_Pools Depletes RNA_Polymerase RNA Polymerase UTP_Pools->RNA_Polymerase Competes with FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP Metabolized to FUTP->RNA_Polymerase RNA_Incorporation Increased 5-FU Incorporation into RNA RNA_Polymerase->RNA_Incorporation Cytotoxicity Enhanced Cytotoxicity RNA_Incorporation->Cytotoxicity

Caption: Synergistic action of this compound and 5-FU.

Experimental_Workflow_In_Vitro Start Start: Cancer Cell Culture Seeding Cell Seeding in Plates (96-well or 6-well) Start->Seeding Treatment This compound Treatment (Dose-response) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability Assay (e.g., MTT) Endpoint->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Endpoint->Apoptosis Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Apoptosis_Quantification Quantification of Apoptosis Data_Analysis->Apoptosis_Quantification Conclusion Conclusion IC50->Conclusion Apoptosis_Quantification->Conclusion

Caption: General experimental workflow for in vitro studies.

References

Validation & Comparative

The Synergistic Alliance of Sparfosic Acid and 5-Fluorouracil in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the enhanced anti-tumor efficacy achieved through the combination of Sparfosic Acid and 5-Fluorouracil, supported by preclinical and clinical data.

The combination of this compound, also known as N-(phosphonacetyl)-L-aspartate (PALA), and the widely used chemotherapeutic agent 5-fluorouracil (5-FU) has been a subject of extensive research. This guide provides a comprehensive comparison of their synergistic action, detailing the underlying biochemical mechanisms, summarizing key experimental findings, and outlining relevant clinical trial data.

Mechanism of Synergistic Interaction

This compound is a potent inhibitor of aspartate transcarbamoylase (ATCase), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this enzyme, this compound depletes the intracellular pools of uridine and cytidine nucleotides. This depletion has a dual effect that potentiates the cytotoxicity of 5-fluorouracil. Firstly, the reduced availability of endogenous pyrimidines enhances the incorporation of 5-FU's active metabolites into RNA, leading to errors in RNA synthesis and function.[1][2] Secondly, the altered nucleotide pools can also enhance the inhibition of thymidylate synthase (TS) by the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), further disrupting DNA synthesis.[1]

The following diagram illustrates this synergistic mechanism:

Synergy_Mechanism cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_drugs Drug Action Carbamoyl_Phosphate Carbamoyl Phosphate + L-Aspartate CAA Carbamoyl Aspartate Carbamoyl_Phosphate->CAA Aspartate Transcarbamoylase (ATCase) UMP UMP CAA->UMP ... UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP RNA RNA UTP->RNA RNA Polymerase dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA DNA dTTP->DNA Sparfosic_Acid This compound (PALA) Sparfosic_Acid->CAA Inhibition FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP Metabolism FdUMP FdUMP FU->FdUMP Metabolism FUTP->RNA Incorporation FdUMP->dTMP Inhibition

Caption: Mechanism of synergy between this compound and 5-Fluorouracil.

Preclinical Data Supporting Synergy

In vitro and in vivo preclinical studies have consistently demonstrated the synergistic anti-tumor activity of the this compound and 5-FU combination across various cancer types, most notably in colon and breast cancer.

Cell Line/ModelCancer TypeKey FindingsReference
Human Colon Cancer Cell LinesColon CancerThis compound synergistically augmented the cytotoxic effects of 5-FU/IFN-α. This was associated with an 83-150% enhancement of 5-FU incorporation into RNA.[1]
Murine P388 LeukemiaLeukemiaThis compound increased the incorporation of radiolabeled 5-FU into cellular RNA by as much as 70%.[3]
Human Mammary CarcinomaBreast CancerA synergistic effect on cell growth inhibition and RNA synthesis was observed with the combination of 5-FU and this compound.[2]
Spontaneous Murine Breast TumorBreast CancerLow, non-therapeutic doses of this compound significantly increased the level of 5-FU incorporated into tumor RNA, leading to enhanced antitumor activity without increased host toxicity.

Clinical Evaluation of the Combination

The promising preclinical results led to numerous clinical trials evaluating the combination of this compound and 5-fluorouracil in patients with advanced cancers. The outcomes have been varied, underscoring the importance of dose and schedule in achieving a therapeutic window.

Cancer TypeDosing RegimenNumber of PatientsObjective Response Rate (ORR)Reference
Advanced Colorectal CancerPALA (250 mg/m²) followed 24h later by bolus 5-FU (600, 700, or 800 mg/m²) weekly for 6 weeks.4335%
Advanced Colorectal CancerPALA, Thymidine, and 5-FU in a timed sequential schedule.3727%[4]
Advanced Breast Cancer (5-FU refractory)PALA (400 mg/m²/day x 5) + 5-FU (300 mg/m²/day x 5) every 28 days.Not specified in abstract28%[5]
Advanced Solid TumorsPALA (24-hour infusion daily for 5 days) + 5-FU (IV bolus at the end of each PALA infusion).16Objective responses in single patients with lung, fibrous histiocytoma, and colon cancer.[1]
Advanced MalignanciesPALA (250 mg/m²) 24h before 24h infusion of 5-FU (escalating doses) and Leucovorin.2750% for patients treated at the higher 5-FU doses.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used to evaluate the synergy between this compound and 5-fluorouracil.

Cell Viability and Synergy Analysis (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and 5-FU, alone and in combination, and to quantify their synergistic interaction.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound alone, 5-FU alone, and a combination of both at a fixed ratio (e.g., based on the IC50 of each drug). Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) can also be calculated to quantify the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect.

Quantification of 5-Fluorouracil Incorporation into RNA

Objective: To measure the amount of 5-FU incorporated into the RNA of cancer cells following treatment.

Protocol:

  • Cell Treatment: Culture cells to a suitable confluency and treat with 5-FU alone or in combination with this compound for a defined period. Often, radiolabeled [³H]-5-FU is used for ease of detection.

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit). Ensure the removal of unincorporated nucleotides.

  • Quantification of RNA: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

  • Measurement of Incorporated 5-FU:

    • Radiolabeling: If [³H]-5-FU was used, the amount of radioactivity in a known amount of RNA can be measured using a scintillation counter.

    • LC-MS/MS: For non-radiolabeled 5-FU, the RNA can be enzymatically digested to its constituent nucleosides. The amount of 5-fluorouridine can then be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Normalization: Express the amount of incorporated 5-FU per microgram of total RNA.

Measurement of Intracellular Nucleotide Pools

Objective: To assess the effect of this compound on the intracellular concentrations of pyrimidine nucleotides.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for various time points. Rapidly harvest the cells and quench metabolic activity (e.g., by washing with ice-cold saline).

  • Nucleotide Extraction: Extract the intracellular nucleotides using a cold acid solution (e.g., trichloroacetic acid or perchloric acid).

  • Neutralization: Neutralize the acidic extract.

  • HPLC Analysis: Separate and quantify the individual ribonucleotide and deoxyribonucleotide triphosphates (e.g., UTP, CTP, dTTP) using a validated high-performance liquid chromatography (HPLC) method, often coupled with UV or mass spectrometry detection.

  • Data Normalization: Normalize the nucleotide concentrations to the cell number or total protein content.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro evaluation of the synergistic effects of this compound and 5-FU.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Start Select Cancer Cell Lines Culture_Cells Culture and Plate Cells Start->Culture_Cells Treat_Cells Treat Cells with Single Agents and Combinations Culture_Cells->Treat_Cells Prepare_Drugs Prepare Stock Solutions of This compound and 5-FU Prepare_Drugs->Treat_Cells MTT Cell Viability Assay (MTT) Treat_Cells->MTT RNA_Incorp 5-FU Incorporation into RNA Assay Treat_Cells->RNA_Incorp NTP_Pools Nucleotide Pool Analysis (HPLC) Treat_Cells->NTP_Pools IC50_Calc Calculate IC50 Values MTT->IC50_Calc Quantify_Incorp Quantify 5-FU in RNA RNA_Incorp->Quantify_Incorp Quantify_NTPs Quantify Nucleotide Levels NTP_Pools->Quantify_NTPs Synergy_Calc Calculate Combination Index (CI) and Dose Reduction Index (DRI) IC50_Calc->Synergy_Calc Conclusion Determine Synergy and Mechanism Synergy_Calc->Conclusion Quantify_Incorp->Conclusion Quantify_NTPs->Conclusion

Caption: A general workflow for in vitro synergy studies.

References

A Comparative Guide to Sparfosic Acid and Other Pyrimidine Synthesis Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics and virology, the inhibition of de novo pyrimidine synthesis presents a critical avenue for intervention. This guide provides a detailed comparison of Sparfosic acid (also known as PALA) with other prominent inhibitors of this pathway, including Brequinar sodium, Acivicin, and Pyrazofurin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, in vitro efficacy, and the methodologies used for their evaluation.

Mechanism of Action: Targeting Key Steps in Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental cellular process essential for the production of DNA and RNA. This pathway involves a series of enzymatic steps, each offering a potential target for therapeutic inhibition. This compound and its counterparts each target a distinct enzyme in this cascade.

  • This compound (PALA) acts as a potent and specific inhibitor of aspartate transcarbamoyltransferase (ATCase) .[1] This enzyme catalyzes the second committed step in pyrimidine biosynthesis, the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate.[1]

  • Brequinar sodium targets dihydroorotate dehydrogenase (DHODH) , the fourth enzyme in the pathway, which is responsible for the oxidation of dihydroorotate to orotate.[2]

  • Acivicin functions as a glutamine analog and inhibits multiple glutamine-dependent enzymes, including carbamoyl-phosphate synthetase II (CPS-II) , the first and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[3]

  • Pyrazofurin , a C-nucleoside antibiotic, inhibits orotate phosphoribosyltransferase (OPRT) , which converts orotate to orotidine-5'-monophosphate (OMP).[4]

The distinct points of inhibition for these compounds are illustrated in the signaling pathway diagram below.

Pyrimidine_Synthesis_Inhibitors De Novo Pyrimidine Synthesis Pathway and Inhibitor Targets cluster_pathway Cellular Pathway cluster_inhibitors Inhibitors Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS-II N_Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine-5'-monophosphate Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine-5'-monophosphate OMP->UMP OMP Decarboxylase UDP Uridine-5'-diphosphate UMP->UDP UMP-CMP Kinase UTP Uridine-5'-triphosphate UDP->UTP NDP Kinase dUDP dUDP UDP->dUDP Ribonucleotide Reductase CTP Cytidine-5'-triphosphate UTP->CTP CTP Synthetase RNA RNA Synthesis UTP->RNA CTP->RNA dUMP dUMP dUTP dUTP dUDP->dUTP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA dUTP->dUMP Acivicin Acivicin Acivicin->Carbamoyl_Phosphate Sparfosic_Acid This compound (PALA) Sparfosic_Acid->N_Carbamoyl_Aspartate Brequinar Brequinar Brequinar->Orotate Pyrazofurin Pyrazofurin Pyrazofurin->OMP

Figure 1: De Novo Pyrimidine Synthesis Pathway and Points of Inhibition.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other pyrimidine synthesis inhibitors across a range of cancer cell lines.

InhibitorTarget EnzymeCancer Cell LineIC50 (µM)
This compound (PALA) Aspartate Transcarbamoyltransferase (ATCase)Head and Neck Cancer (UMSCC-14B)128
Head and Neck Cancer (UMSCC-14C)24
Head and Neck Cancer (HEP-2)>100
Brequinar sodium Dihydroorotate Dehydrogenase (DHODH)Head and Neck Cancer (UMSCC-14B)0.06
Head and Neck Cancer (UMSCC-14C)0.12
Head and Neck Cancer (HEP-2)0.37
Colon Cancer (HCT 116)0.48
Colon Cancer (HT-29)>25
Pancreatic Cancer (MIA PaCa-2)0.68
Acivicin Carbamoyl-phosphate Synthetase II (CPS-II)Head and Neck Cancer (UMSCC-14B)1
Head and Neck Cancer (UMSCC-14C)0.26
Head and Neck Cancer (HEP-2)0.6
Hepatocellular Carcinoma (HepG2)0.7
Pyrazofurin Orotate Phosphoribosyltransferase (OPRT)Head and Neck Cancer (UMSCC-14B)0.06
Head and Neck Cancer (UMSCC-14C)0.09
Head and Neck Cancer (HEP-2)0.37

Note: IC50 values can vary depending on the assay conditions, cell line, and exposure time. The data presented here are for comparative purposes and are compiled from various studies.

In Vivo Antitumor Activity: Preclinical Evidence

While direct head-to-head in vivo comparisons of all these inhibitors in the same tumor model are limited in the publicly available literature, individual studies provide insights into their potential efficacy.

  • This compound (PALA): In vivo studies have shown that PALA can potentiate the antitumor activity of 5-fluorouracil (5-FU) in murine tumor models. The combination of PALA with dipyridamole (DPM) has also been investigated in vivo, showing a significant reduction in tumor nucleotide levels.[5]

  • Brequinar sodium: Has demonstrated significant growth-delaying effects in xenograft models of human head and neck squamous cell carcinoma.[6] In some models, its efficacy was superior to that of standard chemotherapeutic agents.[6] More recent preclinical studies have explored its use in combination with immune checkpoint inhibitors, showing enhanced antitumor immunity.[7]

  • Acivicin: Has shown activity in a variety of mouse tumor models, including L1210 and P388 leukemias, M5076 ovarian carcinoma, and the MX-1 human breast tumor xenograft.[8]

  • Pyrazofurin: In vivo studies in mice infected with Rift Valley fever virus demonstrated a dose-dependent increase in survival rate.[4] Antitumor activity has also been reported in various preclinical models.[9]

The lack of direct comparative in vivo studies highlights a gap in the current understanding of the relative therapeutic potential of these inhibitors and underscores the need for further research in this area.

Experimental Protocols

To facilitate the replication and further investigation of the properties of these inhibitors, detailed experimental protocols for key assays are provided below.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine synthesis inhibitors (this compound, Brequinar, etc.) in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.

    • Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Figure 2: Workflow for the MTT Cell Viability Assay.

Quantification of Intracellular Nucleotide Pools by HPLC-MS

This method allows for the precise measurement of intracellular ribonucleotide and deoxyribonucleotide triphosphate pools, providing insights into the biochemical effects of pyrimidine synthesis inhibitors.

Principle: Cells are rapidly harvested and their intracellular metabolites are extracted. The nucleotides in the extract are then separated using High-Performance Liquid Chromatography (HPLC) and detected and quantified by Mass Spectrometry (MS).

Materials:

  • Cultured cells treated with inhibitors or vehicle

  • Cold methanol (60-80%)

  • Extraction buffer (e.g., 0.5 M perchloric acid or a methanol/water/chloroform mixture)

  • Neutralization solution (e.g., potassium carbonate)

  • HPLC system with a suitable column (e.g., C18 reverse-phase with an ion-pairing agent or a HILIC column)

  • Mass spectrometer (e.g., triple quadrupole)

  • Nucleotide standards (ATP, CTP, UTP, GTP, dATP, dCTP, dUTP, dTTP)

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly wash the cultured cells with ice-cold PBS to remove extracellular medium.

    • Quench metabolic activity by adding ice-cold methanol.

    • Scrape the cells and collect them into a microcentrifuge tube.

  • Metabolite Extraction:

    • Centrifuge the cell suspension at a low speed to pellet the cells.

    • Resuspend the cell pellet in a cold extraction buffer.

    • Lyse the cells by sonication or freeze-thaw cycles on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Neutralization (if using acid extraction):

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract by adding a neutralization solution until the pH is between 6 and 8.

    • Centrifuge to remove the precipitate.

  • HPLC-MS Analysis:

    • Transfer the final supernatant to an HPLC vial.

    • Inject a defined volume of the extract onto the HPLC column.

    • Separate the nucleotides using a gradient of mobile phases. The specific gradient will depend on the column and the nucleotides being analyzed.

    • The eluent from the HPLC is directed to the mass spectrometer for detection and quantification.

    • Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, with specific precursor-to-product ion transitions for each nucleotide.

  • Data Analysis:

    • Generate a standard curve for each nucleotide using known concentrations of the standards.

    • Quantify the amount of each nucleotide in the cell extracts by comparing their peak areas to the standard curves.

    • Normalize the nucleotide levels to the cell number or total protein content.

Figure 3: Workflow for Nucleotide Pool Analysis by HPLC-MS.

Conclusion

This compound and other inhibitors of de novo pyrimidine synthesis represent a valuable class of compounds for cancer and antiviral research. This guide provides a comparative framework for understanding their mechanisms of action, in vitro potencies, and the experimental methodologies required for their evaluation. The provided data and protocols are intended to support researchers in designing and conducting further studies to elucidate the full therapeutic potential of these agents. Future research should focus on direct comparative in vivo studies to better define their relative efficacies and on the development of combination therapies to overcome potential resistance mechanisms.

References

Sparfosic Acid and Its Analogues: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Sparfosic acid (PALA), a known inhibitor of pyrimidine biosynthesis, and its analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent inhibitor of the enzyme aspartate transcarbamoylase (ATCase).[1][2] ATCase catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[][4][5][6][7] By inhibiting this pathway, this compound can impede the proliferation of rapidly dividing cells, such as cancer cells, making it a compound of interest in oncology research.[7] Recent research has focused on the development of this compound analogues with potentially improved efficacy and pharmacological properties. This guide offers a comparative analysis of this compound and its key analogues.

Comparative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound and its analogues. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, or as a relative activity factor. Lower IC50 values indicate greater potency.

CompoundCell LineAssay TypeIC50 Value or Relative ActivityReference
This compound (PALA)Murine Leukemia (L1210)Cytotoxicity AssayBaseline[8]
ThioPALA(FF) (a fluorinated analogue)Murine Leukemia (L1210)Cytotoxicity Assay8-13 times more active than this compound[8]

Note: The available quantitative comparative data is currently limited. Further studies are needed to establish a broader comparison across a wider range of analogues and cancer cell lines.

Signaling Pathway and Mechanism of Action

This compound and its analogues exert their cytotoxic effects by inhibiting the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA. The primary target of this compound is the enzyme Aspartate Transcarbamoylase (ATCase), which catalyzes the second step in this pathway: the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

DeNovoPyrimidineBiosynthesis cluster_enzymes Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate   N_Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate   Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate   Orotate Orotate Dihydroorotate->Orotate   OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP   UMP Uridine 5'-monophosphate (UMP) OMP->UMP   UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP dUMP dUMP UTP->dUMP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA Sparfosic_Acid This compound & Analogues ATCase ATCase Sparfosic_Acid->ATCase CPSII CPSII DHO DHO DHODH DHODH UMPS UMPS MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound and analogues B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 3-4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I InVivo_Study_Workflow A Inoculate mice with L1210 leukemia cells B Randomize into treatment groups A->B C Administer this compound, analogues, or vehicle B->C D Monitor daily for toxicity and survival C->D E Record survival data D->E F Calculate Mean Survival Time and % Increase in Lifespan E->F

References

Sparfosic Acid: A Comparative Analysis of its Impact on Pyrimidine Pools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of metabolic inhibitors is paramount. This guide provides a comprehensive comparison of Sparfosic acid (also known as PALA) and its effect on pyrimidine pools, benchmarked against other notable inhibitors of de novo pyrimidine synthesis. The following analysis is supported by experimental data to validate the efficacy and mechanism of these compounds.

This compound is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second step in the de novo pyrimidine biosynthesis pathway. By blocking this critical step, this compound effectively depletes the intracellular pools of pyrimidine nucleotides, such as uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for DNA and RNA synthesis. This targeted depletion has made this compound a valuable tool in cancer research and drug development.

Comparative Efficacy of Pyrimidine Synthesis Inhibitors

The inhibitory effects of this compound and other compounds targeting the de novo pyrimidine synthesis pathway have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for comparing the potency of these inhibitors.

InhibitorTarget EnzymeHEP-2 (Head & Neck)UMSCC-14B (Head & Neck)UMSCC-14C (Head & Neck)
This compound (PALA) Aspartate Transcarbamoylase128 µM24 µM39 µM
Brequinar Dihydroorotate Dehydrogenase0.11 µM0.06 µM0.37 µM
Acivicin CTP Synthetase1 µM0.26 µM0.4 µM
Pyrazofurin Orotate Phosphoribosyltransferase0.15 µM0.07 µM0.2 µM
Dichloroallyl lawsone (DCL) Dihydroorotate Dehydrogenase2.2 µM1.3 µM11.5 µM

Data sourced from a comparative study on head and neck cancer cell lines.[1]

Impact on Intracellular Pyrimidine Pools

The ultimate validation of these inhibitors lies in their ability to deplete intracellular pyrimidine nucleotide pools. The following table summarizes the quantitative reduction in UTP and CTP levels in head and neck cancer cell lines following treatment with this compound and its alternatives at equitoxic concentrations.

InhibitorUTP Levels (% of Control)CTP Levels (% of Control)Cell Lines
This compound (PALA) 10 - 70%13 - 68%HEP-2, UMSCC-14B, UMSCC-14C
Brequinar 6 - 10%12 - 36%HEP-2, UMSCC-14B, UMSCC-14C
Acivicin No significant decreaseMarkedly depletedHepatoma 3924A, Mouse L1210 leukemia
Pyrazofurin 6 - 16%12 - 27%HEP-2, UMSCC-14B, UMSCC-14C
Dichloroallyl lawsone (DCL) 6 - 16%12 - 27%HEP-2, UMSCC-14B, UMSCC-14C

Data for PALA, Brequinar, Pyrazofurin, and DCL are from a study on head and neck cancer cell lines[1]. Data for Acivicin is from studies on hepatoma and leukemia cells[2][3].

Experimental Protocols

Measurement of Intracellular Nucleotide Pools by High-Performance Liquid Chromatography (HPLC)

A common and reliable method for quantifying intracellular nucleotide pools involves extraction followed by HPLC analysis.

1. Cell Lysis and Extraction:

  • Cells are typically cultured to a desired density and then treated with the inhibitor for a specified time.

  • The cells are harvested and washed with a cold phosphate-buffered saline (PBS) solution.

  • To extract the nucleotides, a cold acid solution, such as 0.4 M perchloric acid or trichloroacetic acid, is added to the cell pellet.

  • The mixture is vortexed and incubated on ice to precipitate proteins and other macromolecules.

  • The sample is then centrifuged at high speed, and the acid-soluble supernatant containing the nucleotides is collected.

2. HPLC Analysis:

  • The acidic extract is neutralized before injection into the HPLC system.

  • A reversed-phase C18 column is commonly used for separation.

  • The mobile phase typically consists of a buffer system with an ion-pairing agent, such as tetrabutylammonium, to enhance the retention of the negatively charged nucleotides.

  • A gradient elution is often employed, where the concentration of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase is gradually increased to elute the nucleotides based on their polarity.

  • Detection is performed using a UV detector, as nucleotides absorb light in the ultraviolet spectrum (typically around 254-260 nm).

  • The concentration of each nucleotide is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of nucleotide standards.

Signaling Pathways and Experimental Workflows

DeNovoPyrimidineSynthesis cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibitors Inhibitor Targets Glutamine Glutamine + CO2 + 2ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP OPRT UMP Uridine 5'-monophosphate OMP->UMP ODC UDP Uridine 5'-diphosphate UMP->UDP UMPK UTP Uridine 5'-triphosphate UDP->UTP NDPK CTP Cytidine 5'-triphosphate UTP->CTP CTPS Acivicin Acivicin CTPS CTPS Acivicin->CTPS SparfosicAcid This compound (PALA) ATCase ATCase SparfosicAcid->ATCase Brequinar Brequinar DHODH DHODH Brequinar->DHODH Pyrazofurin Pyrazofurin OPRT OPRT Pyrazofurin->OPRT

Figure 1. Inhibition of the de novo pyrimidine synthesis pathway.

HPLCWorkflow cluster_workflow HPLC Analysis of Nucleotide Pools Start Cell Culture with Inhibitor Treatment Harvest Harvest and Wash Cells Start->Harvest Extract Acid Extraction of Nucleotides Harvest->Extract Neutralize Neutralize Extract Extract->Neutralize Inject Inject into HPLC Neutralize->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification against Standards Detect->Quantify

Figure 2. Experimental workflow for nucleotide pool analysis.

References

A Comparative Guide to Sparfosic Acid in Combination with Interferon-alpha for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of a combination therapy involving Sparfosic acid and Interferon-alpha, with a particular focus on its application in oncology. The information presented herein is collated from preclinical studies and clinical trials to offer an objective overview of the treatment's efficacy, mechanism of action, and safety profile compared to other regimens.

Executive Summary

The combination of this compound (also known as PALA or N-(phosphonacetyl)-L-aspartate) and Interferon-alpha (IFN-α) has been investigated as a potential anti-cancer therapy, often in conjunction with the chemotherapeutic agent 5-fluorouracil (5-FU). Preclinical evidence strongly suggests a synergistic cytotoxic effect between these agents against various cancer cell lines. This guide delves into the molecular mechanisms underpinning this synergy and presents available clinical data from Phase II trials in different cancer types. While the combination has shown modest clinical activity, understanding its pharmacological basis provides valuable insights for the development of future combination therapies.

Mechanism of Action: A Synergistic Approach

The enhanced anti-tumor effect of the this compound and Interferon-alpha combination stems from their distinct yet complementary mechanisms of action.

This compound (PALA): This agent is a potent inhibitor of the enzyme aspartate transcarbamoyltransferase (ATCase).[1] ATCase catalyzes a crucial early step in the de novo biosynthesis of pyrimidines, which are essential for the synthesis of DNA and RNA. By blocking this pathway, this compound depletes the intracellular pools of pyrimidine nucleotides, thereby hindering cancer cell proliferation.

Interferon-alpha (IFN-α): As a cytokine, IFN-α exhibits pleiotropic anti-tumor effects. It binds to the Interferon-alpha/beta receptor (IFNAR) on the cell surface, initiating a signaling cascade through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This leads to the transcription of numerous interferon-stimulated genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory effects. IFN-α can also enhance the cytotoxicity of other chemotherapeutic agents.

The Synergy: The combination of this compound and IFN-α, particularly with 5-FU, results in a multi-pronged attack on cancer cells. This compound-induced pyrimidine depletion is believed to enhance the incorporation of 5-FU metabolites into RNA, leading to increased cytotoxicity.[1] Furthermore, recent findings suggest that this compound may also enhance the IFN-α signaling pathway itself, leading to a more robust anti-viral and anti-cancer response.

Below is a diagram illustrating the proposed synergistic mechanism of action:

cluster_0 Pyrimidine Biosynthesis Pathway cluster_1 Interferon-alpha Signaling Pathway cluster_2 5-FU Mechanism & Synergy Precursors Precursors Carbamoyl Aspartate Carbamoyl Aspartate Precursors->Carbamoyl Aspartate Aspartate Transcarbamoyltransferase (ATCase) Pyrimidines Pyrimidines Carbamoyl Aspartate->Pyrimidines DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Cancer_Cell_Proliferation Cancer_Cell_Proliferation Sparfosic_Acid This compound Sparfosic_Acid->Carbamoyl Aspartate Inhibits RNA_Incorporation RNA_Incorporation Sparfosic_Acid->RNA_Incorporation Enhances IFN_alpha Interferon-α IFNAR_Receptor IFNAR_Receptor IFN_alpha->IFNAR_Receptor Binds to JAK-STAT_Pathway JAK-STAT_Pathway IFNAR_Receptor->JAK-STAT_Pathway Activates ISG_Transcription ISG_Transcription JAK-STAT_Pathway->ISG_Transcription Induces Antiproliferative & Immunomodulatory Effects Antiproliferative & Immunomodulatory Effects ISG_Transcription->Antiproliferative & Immunomodulatory Effects Antiproliferative & Immunomodulatory Effects->Cancer_Cell_Proliferation Inhibits 5-FU 5-Fluorouracil 5-FU->RNA_Incorporation Incorporates into RNA Cytotoxicity Cytotoxicity RNA_Incorporation->Cytotoxicity Cytotoxicity->Cancer_Cell_Proliferation Induces

Caption: Synergistic anti-cancer mechanism of this compound, Interferon-alpha, and 5-FU.

Preclinical Data: In Vitro Studies

A key study investigated the effects of this compound (PALA) in combination with 5-FU and IFN-α on two human colon cancer cell lines. The results demonstrated a synergistic enhancement of cytotoxicity with the three-drug combination.

Key Findings:

  • Synergistic Cytotoxicity: Median effects analysis revealed that this compound synergistically augmented the cytotoxic effects of 5-FU/IFN-α against both colon cancer cell lines.[1]

  • Effect on Nucleotide Pools: The combination of PALA/5-FU/IFN-α led to a depletion of deoxycytidine triphosphate (dCTP) pools at later time points (12-24 hours).[1]

  • Enhanced 5-FU Incorporation into RNA: this compound was found to enhance the incorporation of radiolabeled 5-FU into RNA by 83-150%, suggesting an alternative mechanism of drug interaction beyond just pyrimidine depletion.[1]

The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of this drug combination.

Start Start: Cancer Cell Culture Seed_Cells Seed_Cells Start->Seed_Cells 1. Seed cells in multi-well plates Drug_Treatment Drug_Treatment Seed_Cells->Drug_Treatment 2. Treat with this compound, IFN-α, 5-FU (single agents & combinations) Incubation Incubation Drug_Treatment->Incubation 3. Incubate for a defined period (e.g., 72h) Viability_Assay Viability_Assay Incubation->Viability_Assay 4. Perform cell viability assay (e.g., MTT, MTS) Data_Analysis Data_Analysis Viability_Assay->Data_Analysis 5. Measure absorbance/fluorescence Synergy_Calculation Synergy_Calculation Data_Analysis->Synergy_Calculation 6. Calculate cell viability and assess synergy (e.g., Median Effects Analysis) End End: Results Synergy_Calculation->End 7. Determine synergistic, additive, or antagonistic effects

Caption: Generalized workflow for in vitro cytotoxicity assessment.

Clinical Data: Phase II Trials

The combination of this compound (PALA), 5-FU, and IFN-α has been evaluated in Phase II clinical trials for advanced gastric carcinoma and advanced squamous cell carcinoma of the head and neck (SCCHN).

Advanced Gastric Carcinoma

A Phase II trial evaluated the efficacy of PALA, 5-FU, and IFN-α in patients with advanced gastric carcinoma.[2]

ParameterValue
Number of Patients 22
Treatment Regimen PALA: 250 mg/m², 15-min IV infusion, weekly
5-FU: 750 mg/m²/day x 5 as continuous IV infusion, then weekly
IFN-α: 9 MU subcutaneously 3 times per week
Overall Response Rate 19% (1 Complete Response, 3 Partial Responses)
Durable Responses 2 patients with responses > 3 years
Major Toxicities Fatigue, neurotoxicity

Table 1: Summary of Phase II Trial in Advanced Gastric Carcinoma.[2]

Advanced Squamous Cell Carcinoma of the Head and Neck (SCCHN)

Another Phase II trial investigated the same combination in patients with advanced SCCHN.

ParameterValue
Number of Patients 19
Treatment Regimen PALA: 250 mg/m² IV bolus on day 1
5-FU: 2600 mg/m² 24-hour IV infusion starting 24h after PALA
rIFNα-2b: 10 MU subcutaneously on days 2, 3, and 4
Treatment repeated weekly
Overall Response Rate 11%
Median Survival 6 months
1-Year Survival Rate 26%

Table 2: Summary of Phase II Trial in Advanced SCCHN.

Comparison with Alternatives

The clinical trial in advanced gastric carcinoma noted that while the combination of PALA, 5-FU, and IFN-α showed some activity, other established regimens such as FAMTX (5-FU, Doxorubicin, Methotrexate) and ELF (Etoposide, Leucovorin, 5-FU) appeared to have greater activity with comparable toxicity.[2] Similarly, the trial in SCCHN concluded that the biochemical modulation of 5-FU by IFN-α and PALA did not significantly enhance its efficacy in patients who had progressed after prior radiotherapy.

Experimental Protocols

In Vitro Cytotoxicity Assay (Generalized)
  • Cell Culture: Human cancer cell lines (e.g., colon, gastric, head and neck) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Drug Preparation: Stock solutions of this compound, Interferon-alpha, and 5-fluorouracil are prepared and diluted to various concentrations.

  • Treatment: Cells are treated with single agents and combinations of the drugs at various concentrations. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to the untreated control. The synergistic, additive, or antagonistic effects of the drug combinations are determined using methods like the median-effect analysis.

Clinical Trial Protocol (Advanced Gastric Carcinoma)[2]
  • Patient Eligibility: Patients with histologically confirmed, measurable, locally advanced, or metastatic gastric carcinoma, with no prior chemotherapy and adequate organ function, were enrolled.

  • Treatment Schedule:

    • This compound (PALA): 250 mg/m² administered as a 15-minute intravenous infusion on days 1, 15, 22, 29, and then weekly.

    • 5-Fluorouracil (5-FU): 750 mg/m² administered as a continuous intravenous infusion daily for 5 days, starting on day 2. This was followed by weekly infusions of 750 mg/m² on days 16, 23, and 30, and then weekly.

    • Interferon-alpha (IFN-α): 9 million units (MU) administered subcutaneously three times per week, starting on day 2.

  • Response Evaluation: Tumor response was assessed according to standard oncologic criteria.

  • Toxicity Monitoring: Patients were monitored for adverse events, which were graded according to established toxicity criteria.

Conclusion

The combination of this compound and Interferon-alpha, often with 5-FU, represents a rationally designed therapeutic strategy that targets multiple pathways essential for cancer cell survival and proliferation. While preclinical studies have demonstrated clear synergy, the clinical translation has yielded modest results in the specific cancers studied. The observed toxicities, particularly fatigue and neurotoxicity, also need to be carefully managed.

Despite the limited clinical efficacy observed in the initial trials, the mechanistic insights gained from these studies are invaluable. The principle of enhancing the efficacy of a traditional chemotherapeutic agent by modulating nucleotide metabolism and concurrently stimulating an anti-tumor immune response via interferon signaling remains a compelling approach. Future research could explore this combination in other cancer types, optimize dosing and scheduling, or substitute components with newer, more potent agents that target the same pathways. The data presented in this guide should serve as a valuable resource for researchers and clinicians working on the development of novel combination therapies for cancer.

References

In Vivo Validation of Sparfosic Acid's Anti-Cancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Sparfosic acid's anti-cancer effects against other inhibitors of the de novo pyrimidine biosynthesis pathway, namely Leflunomide and Brequinar. The information presented is curated to assist researchers in evaluating the pre-clinical potential of these compounds and in designing further studies.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the production of pyrimidine bases (cytosine, thymine, and uracil). Inhibition of this pathway represents a key strategy in cancer therapy.

This compound, a DNA antimetabolite, is a potent inhibitor of aspartate transcarbamoyl transferase (ATCase), the enzyme that catalyzes the second step in this pathway.[1] By blocking ATCase, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[1]

Leflunomide and Brequinar, in contrast, target a different enzyme in the same pathway: dihydroorotate dehydrogenase (DHODH). DHODH is responsible for the fourth step of de novo pyrimidine synthesis.[2] Inhibition of DHODH also leads to pyrimidine depletion and subsequent anti-proliferative effects.

De_Novo_Pyrimidine_Biosynthesis_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibitors Inhibitor Targets Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA and RNA Synthesis dTMP->DNA_RNA CTP CTP UTP->CTP CTP->DNA_RNA Sparfosic_Acid This compound Sparfosic_Acid->Carbamoyl Aspartate Inhibits ATCase Leflunomide_Brequinar Leflunomide Brequinar Leflunomide_Brequinar->Orotate Inhibit DHODH In_Vivo_Xenograft_Workflow cluster_workflow General In Vivo Xenograft Experimental Workflow A 1. Cell Culture (e.g., B16 Melanoma, Lewis Lung Carcinoma) C 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) A->C B 2. Animal Acclimatization (e.g., C57BL/6 or NOD/SCID mice) B->C D 4. Tumor Growth Monitoring (Calipers, Imaging) C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (i.p., p.o., etc.) (this compound, Leflunomide, or Brequinar) E->F G 7. Efficacy Endpoint Measurement (Tumor Volume, Survival) F->G H 8. Toxicity Assessment (Body Weight, Clinical Signs) F->H I 9. Tissue Collection and Analysis (Histology, Biomarkers) G->I

References

A Comparative Guide to Sparfosic Acid and PALA: A Singular Molecule in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: This guide provides a comparative analysis of Sparfosic acid and N-(Phosphonacetyl)-L-aspartate (PALA). It is crucial to note from the outset that "this compound" and "PALA" are synonyms for the same chemical compound.[1][2] This document will, therefore, treat them as a single entity while collating and presenting data that may have been published under either name.

Introduction and Mechanism of Action

N-(Phosphonacetyl)-L-aspartate (PALA), also known as this compound, is a synthetic molecule designed as a transition-state analog inhibitor of the enzyme aspartate transcarbamoylase (ATCase).[3] ATCase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the second step: the condensation of carbamoyl phosphate and aspartate to form N-carbamoylaspartate. By competitively inhibiting ATCase, PALA effectively blocks the synthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA. This disruption of nucleotide metabolism inhibits the proliferation of rapidly dividing cells, such as cancer cells, making PALA a subject of extensive research in oncology.[4]

More recently, PALA has been identified as an immune modulator, a function that is distinct from its role as a metabolic inhibitor.[5] This immunomodulatory effect is reportedly achieved at concentrations lower than those required for metabolic inhibition and is not associated with the same toxicity profile.[5] This dual mechanism of action has renewed interest in PALA's therapeutic potential.

Chemical and Physical Properties

PropertyValueReference(s)
Chemical Name N-(Phosphonacetyl)-L-aspartic acid[2]
Synonyms This compound, PALA, NSC 224131[2][6]
Molecular Formula C6H10NO8P[2]
Molecular Weight 255.12 g/mol [2]
Appearance Solid[2]
CAS Number 51321-79-0[2]

In Vitro Efficacy: Inhibition of Aspartate Transcarbamoylase (ATCase)

PALA is a potent inhibitor of ATCase. The following table summarizes key quantitative measures of its inhibitory activity.

ParameterValueCell/Enzyme SourceReference(s)
Ki (inhibition constant) ~10 nM (10-8 M)ACTases of various origins[3]
Ki (apparent) 5 nMHuman leukocyte ATCase[7]
Ki 2.7 x 10-8 M (27 nM)E. coli ATCase catalytic subunit[8]
Kd (dissociation constant) 1.39 ± 0.22 nMEhrlich ascites tumor cell ATCase[9]
Kd (average) 110 nME. coli ATCase holoenzyme[8]
Kd 65 nM (in the presence of ATP)E. coli ATCase holoenzyme[8]
Kd 266 nM (in the presence of CTP)E. coli ATCase holoenzyme[8]
Kd 95 nME. coli ATCase isolated catalytic subunit[8]
Kd 0.69 µMPyrene-labeled ATCase holoenzyme[10]

Preclinical In Vivo Efficacy

PALA has demonstrated significant antitumor activity in various preclinical mouse models.

Cancer ModelAnimal ModelDosing RegimenKey FindingsReference(s)
B16 Melanoma Mice490 mg/kg i.p. on days 1, 5, and 9Increased life-span by 77% to 86% compared to controls.[11]
Lewis Lung Carcinoma MiceNot specifiedHighly sensitive to PALA treatment.[9]
Ridgway Osteogenic Sarcoma MiceNot specifiedDid not respond to PALA treatment.[9]
L1210 Leukemia (i.p.) MiceDaily or intermittent treatmentDid not significantly increase life-span.[9]
P388 Leukemia (i.p.) MiceNot specifiedProlonged survival time by up to 64%.[9]

Clinical Trials: Monotherapy and Combination Therapy

PALA has been evaluated in numerous clinical trials, both as a single agent and in combination with other chemotherapeutic drugs, most notably 5-fluorouracil (5-FU).

Phase I Monotherapy Trials
Dose RangeDose-Limiting ToxicitiesKey FindingsReference(s)
1500 to 2000 mg/m²/day (i.v. for 5 days)Skin rash, diarrhea, stomatitisNo consistent hematopoietic, hepatic, or renal toxicity. One partial response in a patient with colon carcinoma.[12]
Phase II Combination Therapy Trials (PALA + 5-FU)
Cancer TypeDosing RegimenObjective Response Rate (ORR)Key Findings & ToxicitiesReference(s)
Advanced Pancreatic Cancer PALA 250 mg/m² i.v. on day 1, followed by 5-FU 2,600 mg/m² by 24-h infusion weekly14% (1 complete response, 4 partial remissions in 35 evaluable patients)Median survival of 5.1 months. Main toxicities were neurotoxicity and diarrhea.[13]
Advanced Colorectal Carcinoma Simultaneous infusion of PALA and 5-FU20% (2 partial responses in 10 evaluable patients)Dose-limiting toxicity was dermatitis.[1]
Advanced Colorectal Adenocarcinoma PALA 1 g/m² on day 1, followed by thymidine and 5-FU (150-300 mg/m²) on day 212% (2 responses in 17 patients)Dose-limiting toxicities were gastrointestinal and CNS effects.[6]
Common Adverse Events in Clinical Trials

The administration of PALA, particularly in combination with other agents, is associated with a range of adverse events. The severity of these events is typically graded using the Common Terminology Criteria for Adverse Events (CTCAE).[14][15][16][17]

Adverse EventReported Grade(s)Clinical Trial ContextReference(s)
Dermatitis/Skin Rash Dose-limitingPALA + 5-FU[1][18]
Diarrhea Dose-limiting, Grade 2+PALA monotherapy and PALA + 5-FU[12][13][19]
Mucositis/Stomatitis Dose-limiting, Grade 2+PALA monotherapy and PALA + 5-FU[12][18][19]
Neurotoxicity Grade 2+PALA + 5-FU[13][19]
Nausea and Vomiting Grade 2+PALA + 5-FU[19]
Myelosuppression Not consistently observed or dose-limitingPALA monotherapy and PALA + 5-FU[12][18]

Signaling Pathways and Experimental Workflows

Pyrimidine Biosynthesis Pathway and PALA Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound/PALA.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl-L-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Aspartate Transcarbamoylase (ATCase) Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP Uridine 5'-triphosphate (UTP) UMP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP PALA This compound (PALA) ATCase_Enzyme ATCase PALA->ATCase_Enzyme Inhibits

Caption: Inhibition of Aspartate Transcarbamoylase (ATCase) by this compound (PALA) in the de novo pyrimidine biosynthesis pathway.

Experimental Workflow: ATCase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory effect of PALA on ATCase activity.

ATCase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Prepare ATCase Enzyme Solution Incubation Incubate Enzyme with PALA Enzyme_Prep->Incubation Substrate_Prep Prepare Substrates (Carbamoyl Phosphate, Aspartate) Reaction_Start Initiate Reaction with Substrates Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare this compound (PALA) Serial Dilutions Inhibitor_Prep->Incubation Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., with acid) Reaction_Start->Reaction_Stop Colorimetric_Reaction Develop Colorimetric Signal Reaction_Stop->Colorimetric_Reaction Measurement Measure Absorbance (Spectrophotometer) Colorimetric_Reaction->Measurement Data_Analysis Calculate % Inhibition, IC50/Ki Measurement->Data_Analysis

Caption: A generalized workflow for an ATCase inhibition assay using a colorimetric detection method.

Experimental Protocols

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is a generalized representation based on commonly cited methodologies.[7][20]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-acetate, pH 8.3).

    • Prepare stock solutions of carbamoyl phosphate and L-aspartate in the reaction buffer.

    • Prepare serial dilutions of this compound (PALA) in the reaction buffer.

    • Prepare a colorimetric reagent solution (e.g., a mixture of antipyrine and diacetyl monoxime).

    • Prepare a stop solution (e.g., 2% perchloric acid).

  • Assay Procedure:

    • In a microplate or reaction tubes, add a defined amount of purified ATCase enzyme or cell lysate containing ATCase.

    • Add varying concentrations of PALA to the respective wells/tubes and incubate for a predetermined time at a specific temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a saturating concentration of carbamoyl phosphate and a specific concentration of L-aspartate.

    • Allow the reaction to proceed for a fixed time (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Add the colorimetric reagent and heat to develop a colored product from the N-carbamoyl-L-aspartate formed.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ATCase activity for each PALA concentration relative to a control without the inhibitor.

    • Plot the percentage of activity against the logarithm of the PALA concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Further kinetic analysis can be performed to determine the inhibition constant (Ki).

Cell Viability/Proliferation Assay (MTT-based Assay)

This protocol is a generalized method for assessing the effect of PALA on the viability and proliferation of cancer cell lines.[3]

  • Cell Seeding:

    • Culture cancer cells of interest in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (PALA) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of PALA. Include a vehicle control (medium without PALA).

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each PALA concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the PALA concentration to determine the IC50 value.

Conclusion

This compound and PALA are two names for a single, potent inhibitor of aspartate transcarbamoylase. This compound has a well-defined mechanism of action, leading to the depletion of pyrimidine pools and the inhibition of cell proliferation. Extensive preclinical and clinical research has been conducted to evaluate its efficacy as an anticancer agent, both alone and in combination with other drugs like 5-FU. While it has shown some activity, toxicity has been a limiting factor in some clinical settings. The recent discovery of its immunomodulatory properties has opened new avenues for research, potentially repositioning this long-studied molecule in the landscape of cancer therapy. This guide provides a consolidated overview of the key experimental data and methodologies for researchers and drug development professionals interested in the continued exploration of this compound/PALA.

References

A Comparative Guide to the Synthesis and Biological Evaluation of Sparfosic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sparfosic acid, also known as N-(phosphonoacetyl)-L-aspartic acid (PALA), is a potent inhibitor of the enzyme aspartate transcarbamoylase (ATCase).[1][2][3] ATCase catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, a vital process for DNA and RNA synthesis in rapidly proliferating cells, particularly cancer cells.[1] This guide provides a comparative overview of the synthesis and biological evaluation of this compound and its analogues, offering insights into their potential as anticancer agents.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound acts as a transition-state analogue inhibitor of ATCase, mimicking the tetrahedral intermediate formed during the condensation of carbamoyl phosphate and L-aspartate.[3][4] By binding to the active site of ATCase, this compound and its active analogues block the synthesis of N-carbamoyl-L-aspartate, a key precursor for pyrimidine nucleotides.[2] This disruption of pyrimidine metabolism leads to the inhibition of DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]

pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate Carbamoyl Phosphate->N-Carbamoyl-L-aspartate ATCase L-Aspartate L-Aspartate L-Aspartate->N-Carbamoyl-L-aspartate Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA CTP CTP UTP->CTP CTP->DNA_RNA Sparfosic_Acid This compound & Analogues Sparfosic_Acid->N-Carbamoyl-L-aspartate Inhibits ATCase workflow Start Start Starting_Materials Select Starting Materials (e.g., L-aspartic acid derivative) Start->Starting_Materials Protection Protect Functional Groups Starting_Materials->Protection Coupling Couple with Phosphonoacetyl Moiety or Analogue Protection->Coupling Deprotection Deprotect Functional Groups Coupling->Deprotection Purification Purify Final Compound Deprotection->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization Biological_Evaluation Biological Evaluation (In vitro & In vivo) Characterization->Biological_Evaluation End End Biological_Evaluation->End

References

Antitumor activity of Sparfosic acid in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of Sparfosic acid (also known as PALA or N-(Phosphonacetyl)-L-aspartate) across various cancer models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

I. Overview of this compound

This compound is an antimetabolite agent that has been investigated for its antitumor properties for several decades. Its primary mechanism of action involves the inhibition of a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA in rapidly proliferating cancer cells. More recent research has also uncovered a novel role for this compound in modulating the immune system.

II. Comparative In Vitro Antitumor Activity

The in vitro efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapeutic agents in select cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.

Cell LineCancer TypeThis compound (PALA) IC50Standard AgentStandard Agent IC50
Murine Cell Lines
L1210T-cell Leukemia>100 µMDoxorubicin~0.02 - 0.2 µM[1]
B16 MelanomaMelanoma2.5 µMCyclophosphamideVaries with activation
Lewis Lung CarcinomaLung CarcinomaNot specifiedCisplatin3.538 µg/ml (72h)
P388LeukemiaIneffective in parent lineDoxorubicinNot specified in direct comparison
Human Cell Lines
CCRF-CEMT-cell Leukemia~100 µM--
NC37B-cell Lymphoblasts>100 µM--
IPC-48Melanoma~15 µM--

III. Comparative In Vivo Antitumor Activity

This compound has demonstrated considerable antitumor activity in several murine tumor models, particularly against solid tumors. The following table summarizes the in vivo efficacy of this compound, including comparisons with other agents where available.

Cancer ModelAnimal ModelThis compound (PALA) Treatment and EfficacyComparative Agent and Efficacy
B16 Melanoma C57BL/6 Mice490 mg/kg i.p. on days 1, 5, and 9; increased lifespan by 77-86%.Cyclophosphamide: A single high dose showed comparable antitumor activity to OM-174, which was comparable to this compound.[2]
Lewis Lung Carcinoma C57BL/6 MiceTreatment on days 1, 5, and 9 following s.c. implantation was curative in 50% of mice.Cisplatin: A standard treatment for lung cancer, but direct comparative studies with this compound in this model are limited.
P388 Leukemia DBA/2 MiceProlonged survival time by up to 64%. Ineffective in the parent P388 line, but highly effective in a subline resistant to acivicin.Doxorubicin: A standard treatment for leukemia. Direct comparative studies with this compound are limited.

IV. Signaling Pathways and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both cancer cell metabolism and innate immune signaling.

A. Inhibition of De Novo Pyrimidine Biosynthesis

The primary and most well-understood mechanism of this compound is its role as a competitive inhibitor of aspartate transcarbamoylase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, this compound depletes the cellular pools of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Pyrimidine_Biosynthesis_Inhibition Inhibition of De Novo Pyrimidine Biosynthesis by this compound cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate N-Carbamoyl-L-aspartate ATCase->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase Inhibits

Caption: this compound inhibits aspartate transcarbamoylase, a critical enzyme in pyrimidine synthesis.

B. Modulation of Innate Immunity via CAD-NOD2 Signaling

Recent studies have revealed a novel immunomodulatory function of this compound. At lower, non-toxic doses, it can enhance the antibacterial function of Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a key intracellular pattern recognition receptor. This compound achieves this by inhibiting the multifunctional protein CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), which has been identified as a negative regulator of NOD2.[3][4] By inhibiting CAD, this compound de-represses NOD2 signaling, leading to enhanced activation of downstream pathways like NF-κB and MAPK, which are crucial for antibacterial responses.[3][4]

CAD_NOD2_Signaling This compound's Modulation of CAD-NOD2 Signaling cluster_cell Intestinal Epithelial Cell CAD CAD NOD2 NOD2 CAD->NOD2 Inhibits RIPK2 RIPK2 NOD2->RIPK2 NFkB_MAPK NF-κB & MAPK Signaling RIPK2->NFkB_MAPK Antibacterial_Response Antibacterial Response NFkB_MAPK->Antibacterial_Response Sparfosic_Acid This compound (PALA) Sparfosic_Acid->CAD Inhibits

Caption: this compound inhibits CAD, a negative regulator of NOD2, enhancing antibacterial responses.

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. In Vitro Cell Viability (IC50) Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

1. Cell Seeding:

  • Culture cancer cell lines (e.g., B16-F10, Lewis Lung Carcinoma, P388) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

  • When cells reach 70-80% confluency, detach them using trypsin-EDTA.[5]

  • Resuspend the cells in fresh medium and perform a cell count.

  • Seed the cells in 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of medium.[6]

2. Compound Treatment:

  • Prepare a stock solution of this compound and comparator drugs in a suitable solvent (e.g., DMSO or PBS).

  • Perform serial dilutions of the compounds to achieve a range of concentrations.

  • Add 100 µL of the various drug concentrations to the respective wells. Include vehicle control (medium with solvent) and no-treatment control wells.[5]

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

3. Cell Viability Assessment (MTT Assay):

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate the plate for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 10 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Determine the IC50 value, which is the concentration of the drug that results in 50% cell viability, from the dose-response curve.[5]

IC50_Workflow IC50 Determination Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding drug_treatment Add serial dilutions of drug cell_seeding->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_dissolution Dissolve formazan crystals in DMSO mtt_addition->formazan_dissolution absorbance_reading Read absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Calculate % viability and determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.

B. In Vivo Subcutaneous Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of antitumor agents in a subcutaneous mouse tumor model.

1. Cell Preparation and Implantation:

  • Culture tumor cells (e.g., B16-F10 or Lewis Lung Carcinoma) as described above.

  • Harvest and resuspend the cells in a sterile solution such as PBS or Hank's Balanced Salt Solution (HBSS).

  • Anesthetize the mice (e.g., C57BL/6) using an appropriate anesthetic.

  • Inject a specific number of tumor cells (e.g., 1 x 10^5 to 2 x 10^6) subcutaneously into the flank of each mouse.

2. Tumor Growth Monitoring and Treatment:

  • Monitor the mice regularly for tumor growth.

  • Measure tumor volume using calipers, typically calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound and comparator drugs via the desired route (e.g., intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle.

3. Efficacy Evaluation:

  • Continue to monitor tumor volume and the general health of the mice throughout the study.

  • The primary endpoints for efficacy are typically tumor growth inhibition (TGI) and/or an increase in lifespan.

  • TGI is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.

  • At the end of the study (based on ethical endpoints or a predetermined time), euthanize the mice and excise the tumors for further analysis if required.

InVivo_Workflow In Vivo Antitumor Efficacy Workflow start Start cell_prep Prepare tumor cell suspension start->cell_prep implantation Subcutaneously implant cells into mice cell_prep->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer drug or vehicle randomization->treatment monitoring Monitor tumor volume and animal health treatment->monitoring endpoint Endpoint reached monitoring->endpoint data_analysis Analyze tumor growth inhibition & survival endpoint->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing in vivo antitumor efficacy in a subcutaneous mouse model.

VI. Conclusion

This compound demonstrates significant antitumor activity in various preclinical cancer models, particularly against solid tumors like B16 melanoma and Lewis lung carcinoma. Its primary mechanism of inhibiting pyrimidine biosynthesis is well-established, and the recent discovery of its immunomodulatory role through the CAD-NOD2 pathway opens new avenues for its therapeutic application, potentially at lower, less toxic doses. While direct comparative data with standard-of-care agents in identical experimental settings are somewhat limited, the available evidence suggests that this compound's efficacy is noteworthy. Further research, especially clinical trials exploring its dual mechanisms of action and potential for combination therapies, is warranted to fully elucidate its clinical potential in oncology.

References

Sparfosic Acid (PALA) in Oncology: A Comparative Guide to Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sparfosic acid, also known as PALA or N-(Phosphonacetyl)-L-aspartate, is an antimetabolite agent that has been investigated for its potential as a cancer therapeutic. This guide provides a comparative overview of the clinical trial results for this compound, placing its performance in context with alternative treatments. The information is intended to support researchers and professionals in the field of drug development.

Mechanism of Action

This compound is a potent inhibitor of aspartate transcarbamoylase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. By inhibiting ATCase, this compound disrupts the production of these nucleotides, thereby impeding DNA replication and cell division in rapidly proliferating cancer cells. This targeted action forms the basis of its consideration as a chemotherapeutic agent.

Below is a diagram illustrating the point of intervention of this compound in the de novo pyrimidine synthesis pathway.

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Inhibition Carbamoyl Phosphate Carbamoyl Phosphate N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate Carbamoyl Phosphate->N-Carbamoyl-L-aspartate Aspartate Transcarbamoylase (ATCase) Aspartate Aspartate Aspartate->N-Carbamoyl-L-aspartate Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides This compound (PALA) This compound (PALA) This compound (PALA)->N-Carbamoyl-L-aspartate Inhibits ATCase

This compound's inhibition of Aspartate Transcarbamoylase.

Clinical Trial Data: this compound as a Monotherapy

Phase I clinical trials of this compound administered as a single agent established its safety profile and identified dose-limiting toxicities.

Trial Identifier/Reference Cancer Type(s) Number of Patients Dosing Schedule Dose-Limiting Toxicities Observed Antitumor Activity
Erlichman et al., Cancer Research 1979Various advanced cancers3415-min IV infusion daily for 5 days, repeated every 3 weeksSkin rash, diarrhea, stomatitis (at 1500-2000 mg/m²/day)1 Partial Response (Colon Carcinoma), Stable Disease in others[1][2]
Kovach et al., Cancer Treatment Reports 1979Various advanced cancers2510-min IV infusion daily for 5 daysNausea, vomiting, severe diarrhea (at 1250 mg/m²/day)1 Objective Response (Carcinoid)[3]

Clinical Trial Data: this compound in Combination Therapy

Recognizing the potential for synergistic effects, this compound has been extensively studied in combination with 5-fluorouracil (5-FU), a chemotherapy agent that also targets pyrimidine metabolism. The rationale is that by depleting the de novo pyrimidine pools, this compound could enhance the incorporation of 5-FU into RNA and DNA, thereby increasing its cytotoxic effect.

Trial Identifier/Reference Cancer Type Treatment Regimen Number of Patients (Evaluable) Response Rate Key Toxicities
Ardalan et al., Cancer Chemotherapy and Pharmacology 1992Advanced Pancreatic CancerPALA (250 mg/m²) IV on day 1, followed by 5-FU (2,600 mg/m²) 24-h infusion weekly3514% (1 CR, 4 PR)Neurotoxicity, diarrhea[4]

Comparison with Standard of Care

A direct comparison of this compound-containing regimens with established standard-of-care treatments is limited in the available literature. However, by examining the efficacy of standard treatments for the same cancer types, we can provide some context for the performance of this compound.

Pancreatic Cancer

The PALA + 5-FU regimen in the Ardalan et al. trial yielded a 14% overall response rate in advanced pancreatic cancer.[4] For comparison, contemporary standard-of-care regimens for metastatic pancreatic cancer include FOLFIRINOX and gemcitabine plus nab-paclitaxel.[5][6][7] These regimens have demonstrated higher response rates and improved overall survival in large phase III trials. For instance, FOLFIRINOX has shown response rates in the range of 30%.

Colorectal Cancer

In a Phase I trial, a partial response to single-agent this compound was observed in a patient with colon carcinoma.[1][2] Standard first-line chemotherapy for metastatic colorectal cancer often involves combinations like FOLFOX (5-FU, leucovorin, and oxaliplatin) or FOLFIRI (5-FU, leucovorin, and irinotecan), often in combination with targeted agents.[8][9][10] These regimens typically produce response rates of 40-60%.

Experimental Protocols

Phase I Monotherapy Trial (Erlichman et al., 1979)
  • Patient Population: Patients with histologically confirmed malignant disease for which no standard effective therapy was available.

  • Drug Administration: N-(Phosphonacetyl)-L-aspartate was administered as a 15-minute intravenous infusion once daily for five consecutive days.

  • Dose Escalation: Doses were escalated in successive patient cohorts.

  • Treatment Cycles: Cycles of treatment were repeated every three weeks.

  • Toxicity Evaluation: Patients were monitored for hematologic, hepatic, renal, and gastrointestinal toxicity.

Phase II Combination Therapy Trial (Ardalan et al., 1992)
  • Patient Population: Patients with advanced, measurable pancreatic adenocarcinoma who had not previously received chemotherapy.

  • Drug Administration: this compound (250 mg/m²) was given intravenously on day 1, followed 24 hours later by 5-fluorouracil (2,600 mg/m²) administered as a 24-hour infusion.

  • Treatment Cycles: Treatments were repeated weekly.

  • Response Evaluation: Tumor response was assessed according to standard criteria.

Below is a generalized workflow for a clinical trial of this compound in combination with 5-FU.

Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Treatment Day 1 Treatment Day 1 Baseline Assessment->Treatment Day 1 Treatment Day 2 Treatment Day 2 Treatment Day 1->Treatment Day 2 24h Weekly Treatment Cycle Weekly Treatment Cycle Treatment Day 2->Weekly Treatment Cycle Toxicity Monitoring Toxicity Monitoring Weekly Treatment Cycle->Toxicity Monitoring Response Evaluation Response Evaluation Weekly Treatment Cycle->Response Evaluation Every X weeks Toxicity Monitoring->Weekly Treatment Cycle Follow-up Follow-up Response Evaluation->Follow-up

Generalized clinical trial workflow for PALA and 5-FU.

Conclusion

The clinical development of this compound, both as a single agent and in combination, has provided valuable insights into the therapeutic potential of targeting the de novo pyrimidine synthesis pathway. While early trials demonstrated some antitumor activity, the efficacy of this compound-based regimens, particularly in combination with 5-FU, has not consistently surpassed that of established standard-of-care chemotherapies for major solid tumors like pancreatic and colorectal cancer. The dose-limiting toxicities, primarily mucocutaneous and gastrointestinal, also represent a significant consideration in its clinical application.

Further research could explore this compound in combination with other classes of anticancer agents or in specific patient populations with tumors exhibiting a particular dependence on the de novo pyrimidine synthesis pathway. However, based on the available clinical trial data, this compound has not demonstrated a clear advantage over existing therapeutic alternatives for the cancers in which it has been most studied.

References

Safety Operating Guide

Navigating the Safe Disposal of Sparfosic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper handling and disposal of sparfosic acid in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

This compound, also known as N-(phosphonoacetyl)-L-aspartic acid or PALA, is a potent inhibitor of the enzyme aspartate transcarbamoyltransferase (ATCase).[1][2] As a key regulator of the de novo pyrimidine biosynthesis pathway, this compound is a valuable tool in cancer research and drug development.[1][3] However, its chemical nature as an organophosphorus compound and an acidic substance necessitates strict protocols for its disposal to mitigate potential environmental and health risks.

Essential Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for the disposal of acidic and organophosphorus chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Step 1: Neutralization of Acidic Properties

Due to its acidic nature, this compound waste should be neutralized before disposal.

  • Prepare a Neutralizing Agent: Use a weak base such as a 5% solution of sodium bicarbonate or a mixture of soda ash and slaked lime.[4] Avoid using strong bases like sodium hydroxide, as the reaction can be highly exothermic.

  • Dilution: If dealing with a concentrated solution of this compound, it should first be diluted by slowly adding it to a large volume of cold water with constant stirring.

  • Neutralization Process: Slowly add the neutralizing agent to the diluted this compound solution while stirring continuously. Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Temperature Control: Be aware that the neutralization reaction can generate heat. If the container becomes warm, slow down the addition of the neutralizing agent and allow the solution to cool.

Step 2: Chemical Waste Collection

Once neutralized, the this compound waste must be collected as chemical waste.

  • Container: Use a designated, properly labeled, and leak-proof chemical waste container.

  • Labeling: The label should clearly state "Neutralized this compound Waste" and include the names of all components in the waste stream.

  • Storage: Store the waste container in a designated secondary containment area away from incompatible materials.

Step 3: Final Disposal

  • Contact EHS: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do Not Pour Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.

This compound Properties

PropertyValue
Synonyms N-(phosphonoacetyl)-L-aspartic acid, PALA[3]
Molecular Formula C6H10NO8P[3]
Physical State Solid[3]
Stability Hygroscopic; very stable in aqueous solution[3]
Biological Target Aspartate transcarbamoyltransferase (ATCase)[1][3]

This compound's Role in the Pyrimidine Biosynthesis Pathway

This compound exerts its biological effect by inhibiting aspartate transcarbamoyltransferase (ATCase), a critical enzyme in the de novo synthesis of pyrimidines.[1][5] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. The diagram below illustrates the point of inhibition by this compound.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Aspartate Transcarbamoyltransferase (ATCase) Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP Sparfosic_Acid This compound (PALA) Sparfosic_Acid->N_Carbamoyl_Aspartate Inhibits

Inhibition of Aspartate Transcarbamoyltransferase by this compound.

References

Essential Safety and Handling of Sparfosic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Sparfosic acid (also known as PALA or NSC 224131) is a potent, reversible inhibitor of aspartate transcarbamylase, an enzyme involved in de novo pyrimidine biosynthesis. Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure the safety of laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of any aerosols or dust. The following Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Double chemotherapy-grade gloves are required. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every hour) during extended procedures.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A disposable gown or a dedicated lab coat that can be decontaminated is necessary. Ensure there is no exposed skin between the gloves and the sleeves of the gown.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a containment device, a NIOSH-approved respirator may be required. Consult your institution's EHS for specific recommendations.

Physical and Chemical Properties of this compound
Physical State Solid[1]
Solubility Highly soluble in water (> 950 mg/mL)[1]
Stability The bulk compound is very stable but hygroscopic; protect from moisture. Aqueous solutions (1 mg/mL) are stable for at least 2 weeks at room temperature.[1]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly worn.

    • Prepare the designated work area (e.g., chemical fume hood) by covering the surface with an absorbent, plastic-backed pad.

    • All equipment used for handling this compound (e.g., spatulas, weighing paper, containers) should be dedicated for this purpose or thoroughly decontaminated after use.

  • Weighing and Reconstitution:

    • Weighing of solid this compound should be performed in a ventilated containment enclosure (e.g., a powder-containment hood) to minimize the risk of inhalation.

    • When reconstituting the solid, add the solvent slowly and carefully to avoid splashing.

  • Experimental Use:

    • All procedures involving this compound should be performed within the designated containment area.

    • Use Luer-lock syringes and needles to prevent accidental disconnection and spills.

    • Transport any containers with this compound in a sealed, unbreakable secondary container.

  • Spill Management:

    • In case of a small spill (<5 mL) within a containment device, use an absorbent pad to soak up the liquid. Clean the area with a detergent solution, followed by water.

    • For larger spills or spills outside of a containment device, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills. A chemotherapy spill kit should be readily available.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Waste Type Disposal Procedure
Bulk this compound Waste Unused or expired this compound, and solutions with pourable amounts of the compound.
Collect in a designated, sealed, and clearly labeled hazardous waste container (e.g., a black RCRA container).
Trace Contaminated Waste Empty vials, syringes, pipette tips, gloves, gowns, and absorbent pads with minimal residual contamination.
Place in a designated "trace chemotherapy" waste container (often a yellow sharps container for sharps, and a yellow bag for other items).[2]
Contaminated Sharps Needles and other sharps contaminated with this compound.
Dispose of immediately in a puncture-resistant, chemotherapy-specific sharps container.[2]

All waste containers must be properly labeled with a hazardous waste tag and disposed of through your institution's EHS department.

Experimental Workflow and Safety Protocol Diagram

Sparfosic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_disposal Waste Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Proceed to handling reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment segregate Segregate Waste (Bulk vs. Trace) experiment->segregate Generate waste containerize Place in Labeled Waste Containers segregate->containerize pickup Arrange for EHS Pickup containerize->pickup spill Spill Occurs contain Contain and Clean Spill spill->contain contain->pickup spill_dispose Dispose of Spill Debris as Bulk Waste contain->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.